molecular formula C6H5FIN B1438553 6-Fluoro-3-iodo-2-methylpyridine CAS No. 884495-23-2

6-Fluoro-3-iodo-2-methylpyridine

Cat. No.: B1438553
CAS No.: 884495-23-2
M. Wt: 237.01 g/mol
InChI Key: VTKNZPBQLMGRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKNZPBQLMGRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657718
Record name 6-Fluoro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-23-2
Record name 6-Fluoro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-3-iodo-2-methylpyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, especially functionalized pyridines, are foundational to the development of countless biologically active molecules.[1] this compound (CAS No. 884495-23-2) has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctionalized structure—featuring a fluorine atom, a reactive iodine atom, and a methyl group on the pyridine core—offers a sophisticated platform for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its reactivity with a focus on transition metal-catalyzed cross-coupling reactions, and discuss its applications, handling, and exemplary experimental protocols.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. This data is critical for its appropriate handling, storage, and application in synthetic chemistry.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 884495-23-2[2][3]
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.02 g/mol [3]
Canonical SMILES CC1=C(C=CC(=N1)F)I[]
InChI Key VTKNZPBQLMGRJH-UHFFFAOYSA-N[3][]
Physical and Chemical Properties
PropertyValueSource
Appearance White to Yellow Solid[3]
Purity Typically ≥97%[1][3]
Boiling Point 229.6 °C at 760 mmHg (Predicted)[]
Density 1.892 g/cm³ (Predicted)[]
Storage Temperature Refrigerator[3]
Shipping Temperature Room Temperature[3]

The Architectural Logic: Understanding Reactivity

The synthetic utility of this compound stems from the specific arrangement of its three functional groups, each conferring distinct and advantageous chemical properties.

  • Iodine as a Versatile Leaving Group : The carbon-iodine (C-I) bond at the 3-position is the primary site of reactivity. This bond is relatively weak, making it an excellent substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper). This reactivity is the cornerstone of its application in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.[1]

  • Fluorine Substitution : The fluorine atom at the 6-position significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can decrease the basicity of the pyridine nitrogen.[5] In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1]

  • Methyl Group Influence : The 2-methyl group provides steric and electronic influence. It can direct the regioselectivity of certain reactions and fine-tune the electronic nature of the pyridine ring, impacting the overall reactivity and properties of the final target molecule.[1]

Key Reactive Features of this compound cluster_molecule This compound cluster_features Functional Group Contributions cluster_reactivity Resulting Chemical Utility mol Structure Image Placeholder Iodine Iodine (I) at C3 Coupling Excellent Substrate for Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Iodine->Coupling Enables C-C, C-N, C-O bond formation Fluorine Fluorine (F) at C6 Properties Modulation of Physicochemical Properties (pKa, Lipophilicity, Metabolic Stability) Fluorine->Properties Enhances drug-like qualities Methyl Methyl (CH3) at C2 Tuning Steric and Electronic Tuning Methyl->Tuning Influences reactivity and conformation

Caption: Key functional groups and their impact on chemical reactivity.

Applications in Research and Drug Development

The unique combination of features makes this compound a sought-after intermediate in several high-value research areas.

  • Pharmaceutical Intermediates : This is the primary application. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] This building block is crucial for synthesizing compounds targeting a range of diseases, including kinase inhibitors for oncology, antiviral agents, and therapeutics for neurological disorders.[1]

  • Agrochemicals : The structural motifs accessible from this intermediate are also relevant to the development of next-generation herbicides, fungicides, and insecticides, where enhanced efficacy and improved environmental profiles are desired.[1]

  • Material Science : It is also explored for creating specialized organic materials, such as ligands for catalysis or components of organic semiconductors.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets (SDS).

Hazard Identification
  • Signal Word : Warning[3]

  • Hazard Statements :

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H320: Causes eye irritation[3]

    • H335: May cause respiratory irritation[3]

Recommended Precautions and PPE
  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8][10]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

  • Handling Practices : Avoid breathing dust, fumes, or spray.[7][10] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this compound, a representative Suzuki cross-coupling protocol is provided below. This reaction is a powerful method for forming carbon-carbon bonds.

Objective : To synthesize 6-Fluoro-2-methyl-3-(phenyl)pyridine by coupling this compound with phenylboronic acid.

Materials and Reagents
  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology
  • Reaction Setup : To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation : In a separate vial, pre-mix Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.04 eq) in a small amount of the reaction solvent until a homogeneous solution is formed. Causality Note: Pre-mixing the palladium source and ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.

  • Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane and toluene (e.g., in a 4:1 ratio) to the main reaction flask, followed by the prepared catalyst solution. A small amount of water (e.g., 10% v/v of the organic solvent) is often added to aid in the dissolution of the base and facilitate the transmetalation step.

  • Reaction Execution : Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Fluoro-2-methyl-3-(phenyl)pyridine. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Suzuki Coupling Experimental Workflow start 1. Setup Add Pyridine, Boronic Acid, & Base to Flask under N2 catalyst 2. Catalyst Prep Pre-mix Pd(OAc)2 & PPh3 in solvent start->catalyst add_solvents 3. Addition Add Solvents & Catalyst Solution to Flask start->add_solvents catalyst->add_solvents react 4. Reaction Heat to 80-90 °C Monitor by TLC/LC-MS add_solvents->react workup 5. Workup Aqueous Wash & Organic Extraction react->workup purify 6. Purification Column Chromatography workup->purify characterize 7. Characterization NMR & Mass Spectrometry purify->characterize

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound stands out as a premier building block for modern organic synthesis. Its well-defined reactivity, centered on the versatile carbon-iodine bond for cross-coupling, is complemented by the strategic placement of fluoro and methyl groups that impart desirable properties for drug discovery and material science. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to leverage this powerful intermediate to its full potential, accelerating the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to 6-Fluoro-3-iodo-2-methylpyridine: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-2-methylpyridine, a key heterocyclic building block in contemporary medicinal chemistry. The strategic arrangement of its functional groups—a fluorine atom, a reactive iodine atom, and a methyl group on a pyridine core—offers a unique combination of properties that are highly advantageous for the synthesis of complex pharmaceutical agents. This document delves into the molecule's fundamental properties, a detailed synthesis protocol, its critical role in transition metal-catalyzed cross-coupling reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors. The guide is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.

Core Molecular and Physicochemical Properties

This compound (CAS Number: 884495-23-2) is a substituted pyridine derivative that has gained prominence as a versatile intermediate in organic synthesis.[1] Its structure is meticulously designed to offer distinct advantages in the construction of biologically active molecules.

Molecular Structure and Key Identifiers

The unique reactivity and utility of this compound stem from the specific placement of its three substituents on the pyridine ring. The fluorine at the 6-position enhances metabolic stability and modulates the electronic properties of the ring. The iodine at the 3-position serves as an excellent leaving group for a variety of cross-coupling reactions, and the methyl group at the 2-position provides steric and electronic influence.[1]

Below is a summary of the key identifiers and physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.02 g/mol [2]
CAS Number 884495-23-2[2]
Physical Form White to Yellow Solid[2]
Purity Typically ≥97%[1][2]
Storage Temperature Refrigerator[2]
The Strategic Importance of Fluorine and Iodine

The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacokinetic profile. Fluorine's high electronegativity can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby enhancing the metabolic stability of the drug.[1]

The iodine atom at the 3-position is the molecule's primary reactive site for building molecular complexity. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine core.[1] This reactivity is central to its role as a key building block in combinatorial chemistry and lead optimization.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic routes exist for fluorinated pyridines, a common approach involves the modification of a pre-existing pyridine ring.

Representative Synthesis Protocol

The following protocol is a representative example of a synthetic route that can be adapted to produce this compound, based on general methods for the synthesis of related fluoropyridine compounds. This method involves a diazotization-fluorination sequence followed by iodination.

Starting Material: 3-Amino-6-fluoro-2-methylpyridine

Step 1: Diazotization and Iodination

  • Dissolve 3-Amino-6-fluoro-2-methylpyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid or hexafluorophosphoric acid) at a low temperature (typically 0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the stirred mixture. The temperature should be carefully maintained to prevent the premature decomposition of the diazonium salt.

  • After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at the same low temperature.

  • To the solution of the diazonium salt, add a solution of potassium iodide (KI) in water. This will initiate the Sandmeyer-type reaction, where the diazonium group is replaced by iodine.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.

  • Non-nucleophilic Acid: The use of an acid like HBF₄ is crucial as it provides a non-nucleophilic counter-ion for the diazonium salt, preventing unwanted side reactions.

  • Potassium Iodide: KI serves as the iodide source for the displacement of the diazonium group.

Key Reaction: The Suzuki Cross-Coupling

One of the most valuable applications of this compound is its use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a wide range of boronic acids or esters.

The general catalytic cycle for a Suzuki coupling reaction is illustrated below:

Suzuki_Coupling Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R Complex Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R (Final Product) RedElim->Product Aryl_I 6-Fluoro-3-iodo- 2-methylpyridine Aryl_I->OxAdd Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetal

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmaceutical agents. Its primary use is in the development of small molecule kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The pyridine core of this compound can act as a scaffold that mimics the hinge-binding region of ATP. Through cross-coupling reactions at the 3-position, medicinal chemists can introduce a variety of substituents that can interact with other regions of the kinase, leading to potent and selective inhibitors.

For example, this building block has been utilized in the synthesis of inhibitors for p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The development of potent p38 MAP kinase inhibitors has significant therapeutic potential for treating autoimmune diseases.[3]

Workflow for Fragment-Based Drug Discovery

This compound is an ideal starting point for fragment-based drug discovery (FBDD). The general workflow for utilizing this fragment in an FBDD campaign is outlined below:

FBDD_Workflow Start Start: 6-Fluoro-3-iodo- 2-methylpyridine Library_Gen Generate Library via Cross-Coupling Reactions Start->Library_Gen Screening High-Throughput Screening (HTS) Library_Gen->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: FBDD workflow using this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H320: Causes eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its carefully orchestrated arrangement of a fluorine atom for metabolic stability and an iodine atom for synthetic versatility provides researchers with a powerful tool for the rapid and efficient synthesis of novel drug candidates. As the demand for targeted therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance for professionals in the pharmaceutical sciences.

References

A Technical Guide to the Safe Handling and Application of 6-Fluoro-3-iodo-2-methylpyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Strategic Importance

6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) is a substituted pyridine derivative that has become a valuable building block in modern synthetic chemistry.[1] Its utility is primarily derived from its unique trifunctional nature: a pyridine core, a fluorine atom, and an iodine atom. This specific arrangement offers medicinal chemists and material scientists a powerful tool for molecular design. The fluorine substitution can enhance crucial drug properties such as metabolic stability and lipophilicity, while the highly reactive carbon-iodine bond serves as a versatile handle for transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] This allows for the strategic introduction of diverse molecular fragments.

Given its role as a key intermediate in the synthesis of high-value targets, including kinase inhibitors and antiviral agents, a comprehensive understanding of its safe handling is not merely a regulatory formality but a prerequisite for efficient and secure research.[1] This guide provides an in-depth analysis of the compound's hazard profile, risk mitigation strategies, and emergency protocols, grounded in authoritative safety data.

Section 2: Comprehensive Hazard Profile

The compound is classified as hazardous, and a thorough understanding of its specific risks is essential for laboratory personnel. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Statement Signal Word
Acute Toxicity, Oral H302: Harmful if swallowed Warning
Skin Corrosion/Irritation H315: Causes skin irritation[2][3] Warning
Eye Damage/Irritation H319/H320: Causes serious eye irritation[2][3] Warning

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2][3] | Warning |

Analysis of Health Hazards:
  • Oral Toxicity (H302): Accidental ingestion of this solid compound can be harmful. This underscores the importance of strict personal hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[4]

  • Skin Irritation (H315): Direct contact with the skin can lead to irritation. This necessitates the consistent use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.

  • Eye Irritation (H319/H320): The compound is a serious eye irritant. Airborne dust or accidental splashes pose a significant risk, making chemical safety goggles or a face shield mandatory during handling.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[2][3] All handling of the solid, especially weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation risk.

cluster_product This compound cluster_hazards Primary GHS Hazards Product CAS: 884495-23-2 H302 H302: Harmful if Swallowed Product->H302 leads to H315 H315: Skin Irritant Product->H315 leads to H319 H319: Serious Eye Irritant Product->H319 leads to H335 H335: Respiratory Irritant Product->H335 leads to

Caption: GHS Hazard Profile for this compound.

Section 3: Risk Mitigation Framework: From Benchtop to Storage

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is critical for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a properly functioning chemical fume hood. All manipulations of the solid, including weighing, should be performed in a fume hood to prevent inhalation of dust and contain any potential spills.[5] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn and kept fastened. Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[2][4]

  • Respiratory Protection: In standard laboratory use within a fume hood, respiratory protection is not typically required. However, in the case of a ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedure (SOP) for Handling

This protocol ensures a self-validating system for the safe use of this compound in a typical cross-coupling reaction.

  • Preparation:

    • Don all required PPE (goggles, lab coat, gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh paper/boat, reaction flask, solvent).

    • Place a waste container for contaminated materials inside the fume hood.

  • Weighing and Transfer:

    • Retrieve the reagent bottle from its designated storage (refrigerator). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform the weighing of the white to yellow solid inside the fume hood.

    • Carefully transfer the weighed solid to the reaction vessel using a powder funnel to avoid spillage.

    • If any dust is generated, gently wipe the area with a damp cloth and dispose of it in the designated waste container.

  • Post-Handling:

    • Tightly cap the reagent bottle and return it to the refrigerator.[6]

    • Clean any contaminated equipment.

    • Dispose of contaminated gloves and weigh paper in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

start Start: Prepare Reaction ppe 1. Don PPE (Goggles, Lab Coat, Gloves) start->ppe hood 2. Verify Fume Hood Operation ppe->hood retrieve 3. Retrieve Reagent (Allow to warm from fridge) hood->retrieve weigh 4. Weigh Solid Inside Hood retrieve->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer cleanup 6. Secure Reagent & Clean Area transfer->cleanup dispose 7. Dispose of Contaminated Waste cleanup->dispose wash 8. Remove PPE & Wash Hands dispose->wash end End: Procedure Complete wash->end

Caption: Safe Handling Workflow for Solid Reagents.

Storage and Incompatibility
  • Storage: The compound should be stored in a refrigerator. The container must be kept tightly closed in a dry and well-ventilated area.[2][6] Store locked up and away from incompatible materials.[2][3]

  • Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and acid chlorides.[5]

Section 4: Emergency Response Protocol

In the event of an exposure or spill, a swift and correct response is crucial.

cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Detected! skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Remove contaminated clothing. Wash skin with soap & water for 15 min. skin->wash_skin rinse_eyes Rinse with water for 15 min. Remove contacts. Seek medical attention. eyes->rinse_eyes fresh_air Move to fresh air. If breathing is difficult, get medical help. inhalation->fresh_air call_poison Rinse mouth. Call Poison Control or seek medical attention. ingestion->call_poison

Caption: Emergency Decision Tree for Accidental Exposure.

First-Aid Measures:
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3][4]

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4]

Spill Management:

For a small spill, prevent further spread if it is safe to do so. Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[2][3] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Section 5: Physicochemical & Reactivity Data

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 884495-23-2 [7][8]
Molecular Formula C6H5FIN [7][8]
Molecular Weight 237.01 g/mol [7][9]
Appearance White to Yellow Solid
Purity Typically ≥97% [1]

| Storage | Refrigerator (2-8°C) |[10] |

References

Navigating the Synthesis Landscape: A Technical Guide to the Storage and Handling of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical development, the precise handling of specialized reagents is paramount to both experimental success and laboratory safety. 6-Fluoro-3-iodo-2-methylpyridine, a key building block in the synthesis of a multitude of complex molecules, demands a nuanced understanding of its properties for its effective and safe utilization.[1] This guide provides an in-depth technical overview of the storage and handling of this versatile compound, grounded in established safety protocols and chemical principles.

Compound Profile and Significance

This compound (CAS No. 884495-23-2) is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the unique reactivity conferred by its substituents. The fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, while the highly reactive carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This dual functionality makes it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₆H₅FINPubChem
Molecular Weight 237.01 g/mol PubChem
Appearance White to yellow solidSigma-Aldrich[2]
Storage Temperature Refrigerator (2-8 °C)Sigma-Aldrich, ChemScene[2][3]

Hazard Identification and Safety Precautions

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from suppliers and structurally similar compounds indicate several potential hazards. The compound is classified with the GHS signal word "Warning".[2]

GHS Hazard Statements

Based on available information, the following hazard statements are associated with this compound and its close analogs:

  • H302: Harmful if swallowed. [2][4]

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation.

  • H320: Causes eye irritation. [2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation. [2][4]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers to exposure, minimizing the risk of inhalation, skin, and eye contact.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Storage and Handling Protocols

The stability and integrity of this compound are contingent upon proper storage and handling. The following protocols are designed to ensure both the longevity of the compound and the safety of laboratory personnel.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[2][3]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]

  • Light Sensitivity: While not explicitly stated for this compound, many iodinated compounds are light-sensitive. It is prudent to store it in a dark place or in an amber vial.

Handling Workflow

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure fume hood is operational prep1->prep2 1. Safety First handle1 Transfer required amount of This compound to a tared weighing vessel inside the fume hood handle2 Close primary container immediately handle1->handle2 2. Minimize Exposure handle3 Record the exact weight handle2->handle3 3. Accurate Measurement clean1 Clean any spills with appropriate absorbent material clean2 Dispose of waste in a properly labeled hazardous waste container clean1->clean2 4. Containment clean3 Decontaminate work surfaces clean2->clean3 5. Decontamination clean4 Remove PPE and wash hands thoroughly clean3->clean4 6. Personal Hygiene

Safe Handling Workflow for this compound

Reactivity and Stability

Understanding the reactivity profile of this compound is crucial for planning synthetic routes and avoiding hazardous situations.

  • Cross-Coupling Reactions: The carbon-iodine bond is the primary site of reactivity, readily participating in various palladium-catalyzed cross-coupling reactions.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous and potentially hazardous reactions.[7]

  • Thermal Decomposition: While specific data for this compound is unavailable, thermal decomposition of halogenated pyridines can release toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen iodide.

Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

The following workflow illustrates the appropriate response to a spill.

G spill Spill Occurs evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE (including respiratory protection if necessary) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Accidental Release Response Workflow

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common method for the disposal of halogenated organic compounds.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty containers should then be disposed of in accordance with local regulations.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective use is intrinsically linked to a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound, paving the way for future innovations in drug discovery and beyond.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Fluoro-3-iodo-2-methylpyridine is a key building block in modern medicinal and materials chemistry. Its unique substitution pattern—a fluorine atom, an iodine atom, and a methyl group on a pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a crucial handle for cross-coupling reactions.[1] This guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this important compound, designed to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined structure that dictates its reactivity and spectroscopic signature.

PropertyValueSource
CAS Number884495-23-2
Molecular FormulaC₆H₅FIN
Molecular Weight237.02 g/mol
Physical FormWhite to Yellow Solid
StorageRefrigerator

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, we can predict its spectroscopic features with a high degree of confidence based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we anticipate characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum is expected to show two distinct aromatic proton signals and one signal for the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4~8.0dJ(H-F) ≈ 8-10 Hz
H-5~7.0dJ(H-H) ≈ 8-9 Hz
-CH₃~2.6s
  • Rationale: The H-4 proton is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the nitrogen atom in the pyridine ring. It will likely appear as a doublet due to coupling with the fluorine atom at position 6. The H-5 proton will be upfield relative to H-4 and will appear as a doublet due to coupling with the H-4 proton. The methyl protons at position 2 will appear as a singlet in the typical alkyl region.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2~160 (d, ¹J(C-F) ≈ 240 Hz)
C-3~95
C-4~145
C-5~120 (d, ³J(C-F) ≈ 4 Hz)
C-6~165 (d, ¹J(C-F) ≈ 250 Hz)
-CH₃~25
  • Rationale: The carbons directly attached to the fluorine atom (C-2 and C-6) will exhibit large one-bond coupling constants (¹J(C-F)). The carbon bearing the iodine atom (C-3) will be significantly shielded. The remaining aromatic carbons and the methyl carbon will appear at their expected chemical shifts, with smaller C-F couplings observable for carbons further from the fluorine atom.

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz)

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
F-6~ -70dJ(F-H) ≈ 8-10 Hz
  • Rationale: The fluorine atom at the 6-position is expected to have a chemical shift in the typical range for fluoro-pyridines. It will appear as a doublet due to coupling with the H-4 proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted Identity
237[M]⁺ (Molecular Ion)
222[M - CH₃]⁺
110[M - I]⁺
127[I]⁺
  • Rationale: The molecular ion peak is expected at m/z 237. Common fragmentation pathways would include the loss of the methyl group to give a peak at m/z 222, and cleavage of the C-I bond to give a fragment at m/z 110 and an iodine radical cation at m/z 127.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond Vibration
3100-3000C-H (aromatic) stretch
2950-2850C-H (methyl) stretch
1600-1450C=C and C=N (pyridine ring) stretch
1250-1000C-F stretch
~800C-H (aromatic) out-of-plane bend
  • Rationale: The IR spectrum will be characterized by aromatic and aliphatic C-H stretching vibrations, characteristic pyridine ring stretches, and a strong C-F stretching absorption.

Synthesis of this compound: A Plausible Route

A common strategy for the synthesis of substituted pyridines involves the modification of a pre-existing pyridine ring. A plausible synthesis of this compound could start from the commercially available 6-fluoro-2-methylpyridine.

Proposed Synthetic Pathway

Synthesis A 6-Fluoro-2-methylpyridine B 6-Fluoro-2-methylpyridine-N-oxide A->B m-CPBA, CH2Cl2 C This compound B->C 1. I2, Ac2O 2. NaHSO3

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: N-Oxidation of 6-Fluoro-2-methylpyridine

  • Dissolve 6-fluoro-2-methylpyridine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-fluoro-2-methylpyridine-N-oxide.

Step 2: Iodination of 6-Fluoro-2-methylpyridine-N-oxide

  • To a solution of 6-fluoro-2-methylpyridine-N-oxide (1.0 eq) in acetic anhydride, add iodine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bisulfite.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflows for Spectroscopic Analysis

To ensure the identity and purity of the synthesized this compound, the following spectroscopic analyses should be performed.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound NMR NMR (1H, 13C, 19F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Purity HPLC/UPLC Synthesis->Purity

Caption: Workflow for spectroscopic characterization.

NMR Sample Preparation and Acquisition
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

Mass Spectrometry Sample Preparation and Acquisition
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • Acquire the mass spectrum in positive ion mode using electron ionization (EI) or electrospray ionization (ESI).

IR Spectroscopy Sample Preparation and Acquisition
  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic and synthetic overview of this compound. The predicted data serves as a valuable reference for researchers working with this compound, aiding in its identification, characterization, and utilization in complex synthetic pathways. The provided synthetic protocol offers a practical starting point for its laboratory-scale preparation. As a versatile building block, a thorough understanding of its properties is paramount for its successful application in the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to the Reactivity and Stability of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. Among these, the pyridine ring system holds a position of prominence. 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) has emerged as a highly valuable and versatile building block, offering a unique convergence of steric and electronic properties that make it an attractive substrate for a variety of chemical transformations.[1]

This technical guide provides an in-depth exploration of the reactivity and stability of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the underlying principles of its chemical behavior and providing actionable insights for its effective utilization in synthesis.

Molecular Structure and Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₅FINPubChem
Molecular Weight 237.01 g/mol PubChem
Appearance White to yellow solidSigma-Aldrich[2]
Purity Typically >97%Sigma-Aldrich[2]
Storage Temperature RefrigeratorSigma-Aldrich[2]

Strategic Dissection of Reactivity: The Interplay of Substituents

The reactivity of this compound is dictated by the unique interplay of its three substituents on the pyridine core. Understanding their individual and collective influence is crucial for predicting and controlling its chemical behavior.

  • The Iodine at C3: The Workhorse for Cross-Coupling: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy. This makes the C3 position the primary handle for introducing a wide array of molecular fragments.[1]

  • The Fluorine at C6: A Modulator of Electronic Properties: The strongly electronegative fluorine atom at the C6 position significantly influences the electronic landscape of the pyridine ring. It enhances the electrophilicity of the ring and can impact the rate and selectivity of cross-coupling reactions. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

  • The Methyl Group at C2: A Steric and Electronic Contributor: The methyl group at the C2 position introduces steric hindrance around the adjacent nitrogen atom and the C3 reaction center. This steric bulk can influence the approach of bulky phosphine ligands and coupling partners, potentially affecting reaction kinetics. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the overall reactivity of the pyridine ring.[1]

Harnessing the Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction provides a direct route to 3-aryl or 3-heteroaryl-6-fluoro-2-methylpyridines.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of discrete steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the fluorine atom on the pyridine ring can facilitate the initial oxidative addition of the C-I bond to the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)(I)L_n] Oxidative Addition Complex A->B Ar-I D Ar-R' C [Ar-Pd(II)-R'L_n] Transmetalation Complex B->C R'-B(OR)2 Base C->A Reductive Elimination D->C Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is a representative example based on general procedures for similar substrates and should be optimized for specific applications.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos (5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Mechanistic Considerations:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

Sonogashira_Workflow start Start reagents Combine this compound, Pd catalyst, CuI, and base in a Schlenk flask under inert atmosphere. start->reagents solvent Add degassed solvent (e.g., THF/Et3N). reagents->solvent alkyne Add terminal alkyne. solvent->alkyne react Stir at room temperature or heat. Monitor by TLC/LC-MS. alkyne->react workup Aqueous work-up and extraction. react->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental Workflow for Sonogashira Coupling.

Illustrative Protocol for Sonogashira Coupling:

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Base: Add a mixture of degassed solvents, typically THF and an amine base like triethylamine (Et₃N) in a 2:1 ratio.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of immense importance in pharmaceutical chemistry, where the arylamine motif is a common feature in bioactive molecules.

Mechanistic Overview:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the C-N coupled product.

Illustrative Protocol for Buchwald-Hartwig Amination:

This is a general protocol and specific conditions will depend on the nature of the amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by flash column chromatography.

Stability and Handling: Ensuring Compound Integrity

Storage and Handling:

This compound is typically a white to yellow solid.[2] It is recommended to store the compound in a refrigerator to minimize potential degradation.[2] As with many organic halides, it is prudent to handle the compound in a well-ventilated area, avoiding inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Chemical Stability:

While specific quantitative stability data for this compound is not extensively published, general principles of halopyridine chemistry can provide guidance. The compound is expected to be relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, may lead to decomposition. The pyridine nitrogen can be protonated under acidic conditions, which can alter its reactivity. Under strongly basic conditions, nucleophilic aromatic substitution of the fluorine atom, although generally difficult on a pyridine ring, might be a consideration under forcing conditions.

Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the identity and purity of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Conclusion

This compound is a valuable and versatile building block with a rich and predictable reactivity profile. Its strategic combination of a reactive iodinated site for cross-coupling, a modulating fluorine atom, and a sterically influencing methyl group makes it a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its reactivity in key transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, coupled with appropriate handling and storage, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 6-Fluoro-3-iodo-2-methylpyridine (97% Purity) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of a multi-step synthesis hinges on the quality and reliability of its foundational building blocks. 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) has emerged as a critical intermediate, valued for its unique trifunctionalized pyridine core. This guide provides an in-depth analysis of commercial sourcing, quality verification, and practical application of this versatile reagent.

The Strategic Value of this compound in Synthesis

This compound is a highly strategic building block for several key reasons. Its structure offers three distinct points for chemical modification, each conferring specific advantages:

  • Iodine Substituent: The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions.[1] This makes it an excellent electrophilic partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of carbon and heteroatom substituents at the 3-position of the pyridine ring.

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance the pharmacological properties of a target molecule.[1] It is known to improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to aid in membrane permeability, and modulate the pKa of the pyridine nitrogen, which can fine-tune binding interactions with biological targets.[2]

  • Methyl Group: The 2-methyl group provides steric and electronic influence, which can direct the regioselectivity of certain reactions and contribute to the overall conformational profile of the final compound.[1]

This combination makes the molecule a favored intermediate in the synthesis of kinase inhibitors, antiviral agents, and other complex pharmaceuticals and agrochemicals.[1]

Commercial Availability: A Comparative Overview

Sourcing high-purity reagents is a critical first step. A purity of ≥97% is typically required to minimize side reactions and ensure reproducibility. Below is a comparative table of several commercial suppliers offering this compound.

SupplierCAS NumberStated PurityPhysical FormAdditional Notes
Sigma-Aldrich (via Synthonix) 884495-23-297%White to Yellow SolidStorage: Refrigerator.[3]
Sigma-Aldrich (via ChemScene) 884495-23-295%SolidStorage: 4°C, protect from light.
Manchester Organics 884495-23-2Not specifiedNot specifiedLead time of 4-6 weeks is indicated.[4]
BLD Pharm 884495-23-2Not specifiedNot specifiedOffers analytical documentation like NMR, HPLC, LC-MS.[5]
Parchem 49767-17-1 (Incorrect CAS)Not specifiedNot specifiedNote: Lists an incorrect CAS number for this structure.[6]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before purchase.

Workflow for Procurement and In-House Quality Verification

Trust in a supplier's stated purity is essential, but internal verification is a cornerstone of rigorous scientific practice. The following workflow outlines a self-validating system for procuring and qualifying this compound.

procurement_workflow cluster_sourcing Phase 1: Sourcing & Procurement cluster_qc Phase 2: In-House Quality Control s1 Identify Suppliers (e.g., Sigma-Aldrich, Manchester Organics) s2 Request Lot-Specific Certificate of Analysis (CoA) s1->s2 s3 Compare Purity, Price, and Lead Time s2->s3 s4 Place Purchase Order s3->s4 q1 Log Receipt of Material (CAS: 884495-23-2) s4->q1 Material Delivery q2 Perform Identity & Purity Confirmation (¹H NMR, ¹³C NMR, LC-MS) q1->q2 q3 Compare Analytical Data to Supplier CoA and Literature q2->q3 q4 Decision Point: Data Match? q3->q4 q5a Release for Use in Synthesis q4->q5a Yes q5b Quarantine & Contact Supplier q4->q5b No

Caption: Procurement and QC workflow for chemical reagents.

  • Sample Preparation: Dissolve ~5-10 mg of the received this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Verify the presence of characteristic peaks for the aromatic protons and the methyl group. The integration of these peaks should correspond to the expected proton count.

  • LC-MS Analysis: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Inject onto an HPLC system coupled with a mass spectrometer. The chromatogram should show a major peak corresponding to the product with an area of ≥97%. The mass spectrum should display the expected molecular ion peak [M+H]⁺ for C₆H₅FIN.

  • Data Comparison: Critically compare the obtained spectra with the data provided on the supplier's CoA and with published literature values to confirm both identity and purity. Any significant unassigned peaks could indicate impurities that may interfere with subsequent reactions.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The utility of this compound is best demonstrated through its application in a robust and widely used reaction. The Suzuki-Miyaura cross-coupling is a staple in medicinal chemistry for forming C-C bonds.

Objective: To synthesize 6-Fluoro-2-methyl-3-phenylpyridine.

Causality in Experimental Design:

  • Catalyst: Pd(PPh₃)₄ is chosen as a reliable, well-established catalyst for Suzuki couplings with iodo-pyridines. Its bulky phosphine ligands facilitate the reductive elimination step.

  • Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing unwanted side reactions. An aqueous solution is used to aid solubility and accelerate the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water creates a biphasic system necessary for dissolving both the organic starting materials and the inorganic base.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining a nitrogen or argon atmosphere is critical for catalytic turnover.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

suzuki_workflow start Combine Reagents: - this compound - Phenylboronic Acid - K₂CO₃ cat Add Pd(PPh₃)₄ Catalyst start->cat inert Evacuate & Backfill with Inert Gas (3x) cat->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (EtOAc/Water) monitor->workup Complete purify Purify via Column Chromatography workup->purify product Obtain Pure Product: 6-Fluoro-2-methyl-3-phenylpyridine purify->product

References

The Strategic Deployment of Fluorinated Pyridine Derivatives in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a cornerstone of modern molecular design, profoundly impacting research and development across pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's steric profile, lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This guide provides an in-depth technical exploration of the applications of fluorinated pyridine derivatives, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. It is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these powerful chemical entities.

The Fluorine Factor: A Paradigm Shift in Pyridine Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry due to its presence in numerous natural products and its ability to engage in various biological interactions.[3] However, the introduction of fluorine atoms onto this versatile heterocycle has unlocked a new dimension of chemical and biological functionality. The rationale for this strategic fluorination is multifaceted and deeply rooted in the fundamental principles of physical organic chemistry.

Modulating Physicochemical Properties: The Causality Behind Fluorination

The decision to incorporate fluorine into a pyridine derivative is a deliberate strategy to manipulate its properties for a desired outcome. Understanding the underlying mechanisms is crucial for rational design.

  • Tuning Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly reduces the basicity of the pyridine nitrogen.[4][5] This modulation of pKa is critical in drug design, as it can influence a compound's solubility, membrane permeability, and interaction with biological targets. For instance, lowering the pKa can prevent unwanted protonation at physiological pH, which might otherwise lead to poor absorption or off-target effects.[6]

  • Enhancing Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[4] While the introduction of a single fluorine atom can increase lipophilicity by masking the polarity of adjacent C-H bonds, polyfluorination can sometimes lead to a decrease in LogP due to the increased overall polarity of the molecule.[4] This nuanced interplay allows for the precise tuning of a molecule's solubility and ability to cross biological membranes.

  • Blocking Metabolic "Soft Spots": A primary driver for fluorination is to enhance metabolic stability.[6][7] Cytochrome P450 enzymes, responsible for the metabolism of many xenobiotics, often target electron-rich C-H bonds for oxidation. The introduction of a strong, electron-withdrawing C-F bond at these vulnerable positions can effectively block metabolic degradation, thereby increasing the compound's half-life and bioavailability.[7]

  • Conformational Control and Binding Affinity: The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, yet its electronic properties can induce significant conformational changes in a molecule.[2] This can be exploited to lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor.[2] Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonds with protein residues, further strengthening binding.[8]

The Inductive Effect of Fluorine on Pyridine pKa

The following diagram illustrates the inductive effect of a fluorine atom on the electron density of the pyridine ring, leading to a decrease in the basicity of the nitrogen atom.

Caption: Inductive effect of fluorine on pyridine basicity.

Applications in Medicinal Chemistry: Designing Superior Therapeutics

Fluorinated pyridine derivatives are integral to the discovery and development of a wide range of pharmaceuticals, from kinase inhibitors for cancer therapy to treatments for neurological disorders.[5][9]

Kinase Inhibitors: A Case Study in Rational Design

The development of kinase inhibitors is a prime example of how the properties of fluorinated pyridines are strategically exploited. The pyridine scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The introduction of fluorine can enhance this interaction and improve the overall drug-like properties of the inhibitor.[10][11]

  • Structure-Activity Relationship (SAR): In the design of kinase inhibitors, the position and number of fluorine substituents are critical. For example, a fluorine atom at a specific position on the pyridine ring can increase binding affinity by forming a hydrogen bond with a backbone amide in the kinase hinge region.[11] Computational modeling, such as molecular docking and quantum mechanics calculations, is often employed to predict the optimal fluorination pattern.[7]

The following table summarizes the impact of fluorination on the physicochemical properties of a hypothetical pyridine-based kinase inhibitor.

CompoundSubstituentpKaLogPMetabolic Stability (t½)Kinase Inhibition (IC50)
Parent H5.22.530 min100 nM
Fluoro-A 3-F3.52.8120 min20 nM
Fluoro-B 4-CF33.13.5240 min5 nM

Data is illustrative and intended for comparative purposes.

Signaling Pathway Modulation: PI3K Inhibition

Fluorinated pyridine derivatives are found in several potent and selective PI3K inhibitors used in cancer therapy. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Fluorinated Pyridine PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.[14][15][16][17] The following protocol details the coupling of a fluorinated pyridine boronic acid with an aryl halide.

Objective: To synthesize a 2-aryl-5-fluoropyridine derivative as a key intermediate for a kinase inhibitor.

Materials:

  • 2-Amino-5-bromopyridine

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial, add 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).[14]

  • Add the palladium catalyst (typically 2-10 mol%).[14]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[14]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[14]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.[14]

Agrochemical Innovation: Enhancing Crop Protection

The agrochemical industry has also embraced fluorinated pyridine derivatives to develop next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles.[18][19] The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural feature in many successful agrochemicals.[18][20]

Herbicides and Fungicides: Mode of Action

Fluorinated pyridine-containing agrochemicals often exhibit novel modes of action, making them effective against resistant pests and pathogens. For example, the fungicide Fluopicolide, which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, is thought to act by disrupting the cytoskeleton of oomycetes.[21][22] The herbicide Fluazifop-p-butyl, which features a 5-(trifluoromethyl)pyridin-2-yloxy group, inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a crucial step in fatty acid biosynthesis.[23][24][25]

Agrochemical_MoA cluster_0 Herbicide Action (Fluazifop-p-butyl) cluster_1 Fungicide Action (Fluopicolide) Herbicide Fluazifop-p-butyl ACCase ACCase Enzyme Herbicide->ACCase Inhibition Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Catalysis Cell_Membrane Cell Membrane Formation Fatty_Acid_Synth->Cell_Membrane Weed_Death Grass Weed Death Cell_Membrane->Weed_Death Disruption Fungicide Fluopicolide Spectrin Spectrin-like Proteins Fungicide->Spectrin Disruption Cytoskeleton Oomycete Cytoskeleton Spectrin->Cytoskeleton Component of Pathogen_Growth Pathogen Growth Inhibition Cytoskeleton->Pathogen_Growth Disruption

Caption: Modes of action for fluorinated pyridine agrochemicals.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several important agrochemicals.[18][26][27][28][29] The following protocol outlines a common synthetic route.

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas

  • Antimony trichloride (catalyst)

  • Hydrogen fluoride

  • Reaction vessel with heating and stirring capabilities

  • Distillation apparatus

Procedure:

  • Chlorination: Add 2-chloro-5-(chloromethyl)pyridine to a reaction vessel and heat with stirring.[28]

  • Introduce chlorine gas into the reaction vessel. The reaction is typically carried out at elevated temperatures (e.g., 125-140 °C).[28]

  • After the initial chlorination to form 2-chloro-5-(trichloromethyl)pyridine, transfer the product to a separate vessel for on-ring chlorination.[28]

  • Add antimony trichloride as a catalyst and continue to pass chlorine gas through the mixture at an elevated temperature to facilitate the chlorination of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[28]

  • Fluorination: Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.[28]

  • Add hydrogen fluoride to the vessel and heat the mixture to induce the exchange of chlorine atoms for fluorine atoms on the trichloromethyl group.[28]

  • Purification: After the fluorination reaction is complete, the crude product is subjected to a series of purification steps, including washing, steam distillation, pH adjustment, and fractional distillation, to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine.[28]

Materials Science: Engineering High-Performance Materials

In materials science, fluorinated pyridine derivatives, particularly perfluoropyridine, are utilized as building blocks for high-performance polymers and as components in advanced electronic devices like Organic Light-Emitting Diodes (OLEDs).[20][29][30][31]

Fluoropolymers: Synthesis and Properties

Perfluoropyridine is a highly reactive monomer that readily undergoes nucleophilic aromatic substitution (SNAr), making it an excellent candidate for the synthesis of fluoropolymers.[29][30][32][33] These polymers often exhibit exceptional thermal stability, chemical resistance, and unique optical and electronic properties.

  • Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the synthesis of well-defined polymers from cyclic olefin monomers.[6][21][34][35] Perfluoropyridine-containing monomers can be designed to undergo ROMP, leading to the formation of polymers with pendent fluorinated pyridine units that can be further functionalized.[32]

Organic Light-Emitting Diodes (OLEDs): Host Materials

Fluorinated pyridine derivatives have been investigated as host materials in OLEDs due to their excellent thermal stability, high triplet energies, and balanced charge-transport properties.[31] These properties are crucial for achieving high efficiency and long operational lifetimes in OLED devices.

The following table summarizes the performance of representative OLED devices utilizing fluorinated pyridine-based host materials.

Host MaterialEmitterMax. External Quantum Efficiency (EQE)Max. Power EfficiencyMax. LuminanceReference
Terpyridine DerivativeDMAC-TRZ22.35%32.95 lm/W19,986 cd/m²[31]
p-CzPym4CzIPN>30%116.5 lm/W>5000 cd/m²
3BON-26.3%--
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of a Perfluoropyridine-Containing Monomer

Objective: To synthesize a functional polymer via ROMP of a norbornene-based monomer bearing a pendent perfluoropyridine group.

Materials:

  • Norbornene-perfluoropyridine monomer

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Precipitation solvent (e.g., methanol, hexane)

Procedure:

  • In an inert atmosphere glovebox, dissolve the norbornene-perfluoropyridine monomer in the anhydrous, degassed solvent in a reaction vial equipped with a stir bar.

  • In a separate vial, prepare a stock solution of the Grubbs' catalyst in the same solvent.

  • Initiate the polymerization by adding a specific volume of the catalyst stock solution to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Stir the reaction mixture at room temperature and monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (observing the disappearance of monomer olefinic protons and the appearance of polymer olefinic protons) or Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether).

  • Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer by ¹H NMR, ¹⁹F NMR, and GPC to determine its structure, composition, molecular weight, and polydispersity index.

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold represents a powerful and versatile approach to molecular design that has yielded significant advancements in medicinal chemistry, agrochemicals, and materials science. The ability to fine-tune physicochemical properties such as pKa, lipophilicity, and metabolic stability, coupled with the potential for enhanced biological activity and material performance, ensures that fluorinated pyridine derivatives will continue to be a fertile ground for innovation. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these remarkable compounds in their own research endeavors. As synthetic methodologies become even more sophisticated and our understanding of fluorine's influence deepens, the applications of fluorinated pyridine derivatives are poised to expand into new and exciting frontiers of scientific discovery.

References

Methodological & Application

Application Notes & Protocols: Sonogashira Reaction Conditions for 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocycle

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by palladium and co-catalyzed by copper(I), proceeds under mild conditions, demonstrating remarkable functional group tolerance and broad applicability.[1][3] Its utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][4]

The substrate of interest, 6-Fluoro-3-iodo-2-methylpyridine, represents a valuable heterocyclic building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, while the methyl group provides a specific steric and electronic signature. The iodo group at the 3-position serves as an excellent handle for cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. This application note provides a comprehensive guide to the Sonogashira coupling of this substrate, detailing the underlying mechanism, optimized protocols, and critical experimental parameters for researchers in drug discovery and chemical development.

The Catalytic Symphony: Mechanism and Key Parameters

The success of the Sonogashira reaction hinges on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5][6] Understanding the role of each component is paramount for rational protocol design and troubleshooting.

The Palladium and Copper Catalytic Cycles

The reaction is initiated by the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a Pd(II) intermediate. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[7] This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium intermediate, which yields the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(L)₂-I] Pd0->Pd_complex Oxidative Addition Product_complex [Ar-Pd(II)(L)₂-C≡CR] Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Alkynylated Product Product_complex->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex ArI 6-Fluoro-3-iodo- 2-methylpyridine ArI->Pd_complex Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuI Base Base (e.g., Et₃N) Base->CuI Byproduct [Base-H]⁺X⁻ Base->Byproduct

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Critical Reaction Components
  • Palladium Catalyst & Ligands: The choice of palladium source is crucial. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] The phosphine ligands stabilize the palladium center and modulate its reactivity. For electron-rich heteroaromatic systems like pyridines, employing bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination and improve overall efficiency.[5] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts.[4][5]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the key copper acetylide intermediate, which accelerates the transmetalation step.[7][9] However, a significant drawback of using copper is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms an undesired diyne byproduct.[1] This side reaction is promoted by the presence of oxygen, making the maintenance of a strict inert atmosphere essential.

  • Base: A base is required to neutralize the hydrogen halide (HI) generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][7] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent or co-solvent.[7] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[5][10]

  • Solvent: The solvent must dissolve all reaction components and remain stable under the reaction conditions.[11] Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).[11][12] For pyridine substrates, THF and DMF are often excellent choices. The solvent can significantly influence reaction kinetics and catalyst stability.[11]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide [CuI] (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates, ethyl acetate, hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 21 mg, 0.03 mmol, 3 mol%), and CuI (e.g., 11.4 mg, 0.06 mmol, 6 mol%).

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This step is critical to prevent Glaser homocoupling.[8]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (e.g., 5 mL) and triethylamine (e.g., 0.42 mL, 3.0 mmol). Stir the resulting suspension for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting iodopyridine is consumed. If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and excess amine, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Fluoro-2-methyl-3-(phenylethynyl)pyridine.

Optimization and Comparative Data

The conditions provided above are a robust starting point. However, optimization may be required for different alkynes or to improve yield and purity. The following table summarizes various conditions reported for Sonogashira couplings on similar pyridine-based substrates, offering a valuable reference for further development.

SubstratePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)30Et₃N (solvent)THFRT92[13]
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)¹5Et₃N (2 mL/0.5mmol)DMF100~90[12]
4-Bromopyridine HClPdCl₂(PPh₃)₂ (2)1PiperidineAcetonitrileRT>90[14]
Aryl Bromide[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2.0)DMSORT~95[15]
Aryl IodidePd(CH₃CN)₂Cl₂(0.5)²NoneCs₂CO₃ (1.0)2-MeTHFRT~90[10]

¹ With 5 mol% PPh₃ ligand. ² With 1 mol% cataCXium A ligand.

Caption: A troubleshooting workflow for common issues in the Sonogashira reaction.

Conclusion

The Sonogashira reaction is an exceptionally reliable and versatile method for the alkynylation of this compound. Careful control over key parameters—namely the catalyst system, base, solvent, and the exclusion of atmospheric oxygen—is essential for achieving high yields and minimizing side products. The protocol and comparative data presented herein provide a comprehensive foundation for researchers to successfully implement and optimize this critical transformation in their synthetic campaigns, enabling the rapid generation of novel and valuable chemical entities for drug discovery and materials science.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This reaction supplants traditional, harsher methods for synthesizing aryl amines, such as the Ullmann condensation or nucleophilic aromatic substitution, by offering milder conditions, broader substrate scope, and superior functional group tolerance.[1]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of 6-Fluoro-3-iodo-2-methylpyridine. This substrate is of significant interest in medicinal chemistry, as the fluoropyridine motif is a key pharmacophore. However, its structure presents distinct challenges for cross-coupling reactions:

  • Steric Hindrance: The 2-methyl group sterically encumbers the adjacent 3-position, potentially slowing the key oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Heteroatom Coordination: The pyridine nitrogen can act as a ligand, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[5][6]

  • Chemoselectivity: The presence of two different halogen atoms (I and F) requires a catalyst system that can selectively activate the more reactive C–I bond over the much stronger C–F bond.

Addressing these challenges requires a carefully optimized system of catalyst, ligand, base, and solvent. This document will elucidate the mechanistic principles and provide a field-proven protocol to enable researchers to successfully navigate this specific transformation.

The Catalytic Cycle: Mechanism of Action

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction and results in a Pd(II) intermediate.[1][7]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex, releasing a salt byproduct (e.g., NaI).[3][8]

  • Reductive Elimination: This final step involves the formation of the new C–N bond as the desired product is expelled from the palladium coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + R'R''NH, Base PdII_Amido L-Pd(II)(Aryl)(NR'R'') AmineCoord->PdII_Amido - Base-H+, - I- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR'R'')

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

Success in coupling sterically hindered and coordinating heteroaryl halides is contingent upon the judicious selection of each reaction component.

The Palladium Precatalyst and Ligand System

For challenging substrates, the choice of phosphine ligand is the most critical parameter. Modern systems have moved away from generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ towards using well-defined, air-stable "precatalysts." These precatalysts, often palladacycles, provide a reliable and rapid generation of the active L-Pd(0) species.

For the amination of this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[1] Ligands such as RuPhos or BrettPhos have proven exceptionally effective.[5][6] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition. The use of a pre-formed palladacycle, such as RuPhos Pd G3 , incorporates both the palladium source and the ligand in a stable, easy-to-handle format.

The Role of the Base

The base facilitates the crucial deprotonation of the amine after it coordinates to the palladium center.[3][8] It must be strong enough to deprotonate the N-H bond but not so nucleophilic that it causes side reactions. For this transformation, strong alkoxide bases are generally the most effective, particularly in nonpolar solvents like toluene.[8][10]

  • Sodium tert-butoxide (NaOtBu): A robust, commonly used base that provides high yields for a wide range of substrates.[11]

  • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): These are weaker bases that can be advantageous when dealing with base-sensitive functional groups on either coupling partner.[9][12] However, they may require higher temperatures or longer reaction times.

For a general starting point, NaOtBu is the recommended base.

Solvent Selection

The ideal solvent should be aprotic and capable of solubilizing the reactants and catalyst system. It is imperative to use anhydrous and degassed solvent to prevent quenching of the base and oxidation of the Pd(0) catalyst.

  • Toluene: An excellent first choice. Its high boiling point allows for a wide range of reaction temperatures, and its relatively nonpolar nature can help mitigate product inhibition that sometimes occurs with iodide salts.[9][13]

  • 1,4-Dioxane or THF: Also commonly used solvents that can be effective.[14] However, they are more polar and can sometimes lead to different reactivity profiles.[15]

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (e.g., Aniline). Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • RuPhos Pd G3 (precatalyst, 2 mol%)

  • RuPhos (additional ligand, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 equiv), additional RuPhos ligand (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

    • Scientist's Note: The addition of extra ligand can help stabilize the active catalytic species and prevent decomposition, especially in challenging reactions.

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv). If the amine partner is a solid, it can be added at this stage.

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed toluene via syringe. If the amine is a liquid (like aniline), add it via syringe at this point (1.2 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Data Summary and Optimization

The following table provides a set of robust starting conditions for the amination of this compound, which can serve as a baseline for further optimization.

ParameterRecommended ConditionRationale
Aryl Halide This compoundHighly selective coupling at the C-I position.
Amine Primary or Secondary Amine (1.1-1.5 equiv)Excess amine drives the reaction to completion.
Precatalyst RuPhos Pd G3 (1-3 mol%)Air-stable, reliable source of active Pd(0) with an optimal ligand.
Ligand RuPhos (1-3 mol%)Bulky biarylphosphine ligand ideal for hindered substrates.[5]
Base NaOtBu (1.4-2.0 equiv)Strong, non-nucleophilic base effective in nonpolar solvents.[8]
Solvent Toluene (Anhydrous, Degassed)High boiling point and minimizes iodide inhibition.[9]
Temperature 80-110 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (improper handling).2. Presence of oxygen or water.3. Insufficient temperature.1. Use a fresh bottle of precatalyst; handle under inert gas.2. Ensure solvent is anhydrous and fully degassed; purge setup thoroughly.3. Increase reaction temperature in 10 °C increments.
Dehalogenation Side Product Beta-hydride elimination from the Pd-amido intermediate can compete with reductive elimination.[1]1. Switch to a more sterically hindered ligand (e.g., BrettPhos) to favor reductive elimination.2. Use a weaker base like K₃PO₄ which may alter the reaction pathway.
Reaction Stalls Catalyst deactivation or product inhibition.1. Try adding a fresh portion of catalyst and ligand mid-reaction.2. Screen other solvents like dioxane or THF.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that a rational, mechanism-informed approach is taken. The key to success lies in utilizing a modern catalyst system composed of a well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. This, combined with a strong alkoxide base and anhydrous, anaerobic conditions, effectively overcomes the inherent challenges of steric hindrance and potential catalyst inhibition posed by the substrate. The protocol and guidelines presented herein provide a robust foundation for researchers and drug development professionals to efficiently synthesize valuable aminofluoropyridine derivatives.

References

synthesis of pharmaceutical intermediates with 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 6-Fluoro-3-iodo-2-methylpyridine in Pharmaceutical Intermediate Synthesis

Abstract

The strategic incorporation of a fluorinated pyridine motif is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and lipophilicity to active pharmaceutical ingredients (APIs).[1][2] this compound has emerged as a preeminent building block in this field, offering a unique combination of reactive sites for complex molecular construction.[1][3] The pronounced reactivity difference between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization, primarily through transition metal-catalyzed cross-coupling at the 3-position.[1] This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of key pharmaceutical intermediates using this versatile reagent. We will explore detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, delving into the mechanistic rationale behind experimental choices and providing practical troubleshooting advice.

Physicochemical Properties and Safe Handling

Accurate knowledge of the reagent's properties and adherence to strict safety protocols are prerequisites for successful and safe experimentation.

Compound Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 884495-23-2[1]
Molecular Formula C₆H₅FIN[]
Molecular Weight 237.02 g/mol
Appearance White to yellow solid
Boiling Point 229.6 °C at 760 mmHg[]
Density 1.892 g/cm³[]
Purity Typically ≥97%[1]
InChI Key VTKNZPBQLMGRJH-UHFFFAOYSA-N[]
Safety, Handling, and Storage

This compound, like many organohalides, requires careful handling to mitigate potential hazards.[5]

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat.[6]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Pyridine-based compounds are known for their pungent odors and potential toxicity upon inhalation.[6]

  • Hazard Profile: This compound is harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation.[8]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from sources of ignition.[6] Refrigeration is recommended for long-term storage.

  • Waste Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[9]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmaceuticals.[10]

General Reaction Scheme:

General Suzuki-Miyaura Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).[12][13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[10][14]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoro-2-methylpyridine.[11]

The reaction proceeds via a well-established catalytic cycle.[9] The choice of catalyst and ligand is critical when working with pyridine substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[10]

  • Catalyst/Ligand: The use of bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂ or ligands like SPhos and XPhos, is often recommended.[13] These ligands help shield the palladium center, accelerate the rate-limiting reductive elimination step, and prevent catalyst inhibition.[13][14]

  • Base: An inorganic base is required to facilitate the transmetalation step. K₃PO₄ is often effective for challenging couplings, while Na₂CO₃ or K₂CO₃ are also commonly used.[10][14]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typical, as water aids in dissolving the inorganic base and facilitates the reaction.[14]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add Ar-I (Substrate) Transmetal Transmetalation Intermediate Ox_Add->Transmetal Ar'-B(OR)2 Base Transmetal->Pd(0)L2 Reductive Elimination Product Product Transmetal->Product Boronic_In Arylboronic Acid Substrate_In Substrate_In caption The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to internal alkynes that are valuable intermediates in drug synthesis.[15][16]

General Reaction Scheme:

General Sonogashira Reaction Scheme

Figure 2. General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. A strict inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[16]

  • Reagent Addition: Add an anhydrous, degassed solvent such as triethylamine (Et₃N) or a mixture of THF and an amine base (e.g., diisopropylamine).[16]

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the pure 3-alkynyl-6-fluoro-2-methylpyridine.

The Sonogashira reaction uniquely employs a dual catalytic system.[15]

  • Palladium Catalyst: The palladium complex undergoes the standard oxidative addition/reductive elimination cycle.

  • Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[16]

  • Base: An amine base (e.g., Et₃N, DIPEA) is used both as the solvent and to neutralize the HX produced during the reaction.

  • Troubleshooting: Low yields are often due to oxygen contamination leading to alkyne homocoupling.[16] Ensure all solvents are thoroughly degassed and a positive pressure of inert gas is maintained.

Sonogashira_Workflow start Start setup 1. Combine Aryl Iodide, Pd Catalyst, & CuI in Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solv 3. Add Degassed Amine/Solvent inert->add_solv add_alk 4. Add Terminal Alkyne via Syringe add_solv->add_alk react 5. Stir at RT or Heat (Monitor by TLC/GC-MS) add_alk->react workup 6. Filter through Celite, Concentrate react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product caption General experimental workflow for the Sonogashira coupling.

A diagram of the general experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[17][18][19] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

General Reaction Scheme:

General Buchwald-Hartwig Reaction Scheme

Figure 3. General scheme for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv.) to a dry Schlenk tube.[20]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the required time (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to yield the desired 3-amino-6-fluoro-2-methylpyridine derivative.

The catalytic cycle is similar to other cross-coupling reactions but has unique requirements.[18]

  • Ligands: The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands.[17] Ligands like XantPhos, RuPhos, or BrettPhos are designed to promote the difficult C-N reductive elimination step from the palladium(II) intermediate, which is often the rate-limiting step of the cycle.[19][20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but is incompatible with many functional groups (e.g., esters).[21] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[20][21]

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.[13][21]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar)Pd(II)(I)L Pd0->OxAdd Ar-I AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord + R₂NH, Base ReductElim Reductive Elimination AmineCoord->ReductElim (Ar)Pd(II)(NR₂)L ReductElim->Pd0 Product (Ar-NR₂) caption The catalytic cycle for the Buchwald-Hartwig amination.

A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-differentiated reactive sites enable chemists to selectively perform robust and high-yielding palladium-catalyzed cross-coupling reactions at the 3-position. By understanding the principles behind Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and carefully selecting catalysts, ligands, and conditions, researchers can efficiently construct the C-C and C-N bonds that form the backbone of a vast array of modern therapeutic agents. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this valuable reagent.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Fluoro-3-iodo-2-methylpyridine in Modern Synthesis

In the landscape of pharmaceutical, agrochemical, and materials science research, the strategic incorporation of functionalized heterocyclic scaffolds is paramount for accessing novel chemical space and optimizing molecular properties.[1] Among these, the pyridine core remains a privileged motif. The compound this compound (CAS: 884495-23-2) has emerged as a highly versatile and valuable building block for synthetic chemists.[1] Its unique trifecta of functional handles—a reactive carbon-iodine bond, a metabolically robust fluorine atom, and a sterically and electronically influential methyl group—provides a powerful platform for molecular diversification.[1]

The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a reliable linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom at the 6-position not only imparts desirable physicochemical properties such as enhanced lipophilicity and metabolic stability but also electronically modifies the pyridine ring, influencing its reactivity in catalytic cycles.[1] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this building block in several cornerstone palladium-catalyzed cross-coupling reactions. The protocols described herein are synthesized from established methodologies and provide robust starting points for reaction optimization, explaining the critical causality behind the selection of catalysts, ligands, and conditions.

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Frameworks

The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)–C(sp²) bonds, valued for its operational simplicity and the general stability and low toxicity of its organoboron reagents.[2][3] When applied to this compound, this reaction enables the direct installation of a vast array of aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A critical, and often rate-determining, step is transmetalation, which requires activation of the boronic acid or ester with a base to form a more nucleophilic boronate species.[4]

The choice of catalyst, ligand, and base is crucial. For pyridine-containing substrates, the nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition.[5] Therefore, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote a high rate of oxidative addition and reductive elimination, minimizing the residence time of the palladium center in states susceptible to deactivation.[6][7]

Suzuki_Miyaura_Cycle cluster_substrate Reactants Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative Addition->Ar-Pd(II)-I(L₂) Transmetalation Transmetalation Ar-Pd(II)-I(L₂)->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Catalyst Regeneration Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Boronic Acid (Ar'B(OH)₂) Boronic Acid (Ar'B(OH)₂) Boronate [Ar'B(OH)₃]⁻ Boronate [Ar'B(OH)₃]⁻ Boronic Acid (Ar'B(OH)₂)->Boronate [Ar'B(OH)₃]⁻ Base Base Base->Boronate [Ar'B(OH)₃]⁻ Boronate [Ar'B(OH)₃]⁻->Transmetalation Substrate (Ar-I) Substrate (Ar-I) Substrate (Ar-I)->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol

This protocol is a robust starting point based on established methods for coupling substituted halopyridines.[8][9] Optimization of temperature, base, and catalyst loading may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 253 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

ParameterRecommended Starting ConditionRationale & Citation
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)Robust, commercially available catalysts effective for a range of halopyridines.[8][9]
Ligand PPh₃ or dppf (integral to catalyst)Provides a balance of stability and activity. For challenging substrates, consider more specialized biaryl phosphine ligands.[6]
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases sufficient to form the active boronate species without promoting side reactions.[8]
Solvent System 1,4-Dioxane / Water (4:1)The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9]
Temperature 90 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Equivalents (Boronic Acid) 1.1 - 1.5A slight excess ensures complete consumption of the limiting iodo-pyridine starting material.

Sonogashira Coupling: Synthesis of Alkynylated Pyridines

The Sonogashira reaction is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[11] It is invaluable for introducing alkyne functionalities, which are versatile handles for further transformations or key components in materials and bioactive molecules.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne and the base.[12] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as a solvent.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Product (Ar-C≡CR) Product (Ar-C≡CR) Ar-Pd(II)-C≡CR(L₂)->Product (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L₂) Cu(I)-C≡CR->Cu(I)I R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Deprotonation Base Base Base->Cu(I)-C≡CR

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Sonogashira Coupling Protocol

This protocol is adapted from a highly successful procedure for the Sonogashira coupling of a structurally similar 6-bromo-3-fluoro-2-cyanopyridine, demonstrating its applicability to this class of substrates.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Copper(I) Iodide (CuI) (10-15 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Vessel Preparation: In a flame-dried Schlenk flask under a stream of nitrogen, prepare a solution of this compound (1.0 mmol, 253 mg) in a mixture of anhydrous THF (8 mL) and Et₃N (4 mL).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add Pd(PPh₃)₄ (0.05 mmol, 58 mg) and CuI (0.10 mmol, 19 mg).

  • Reactant Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4 to 16 hours. For less reactive alkynes, gentle heating to 40-50 °C may be beneficial.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the amine base and copper salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale & Citation
Palladium Source Pd(PPh₃)₄A reliable Pd(0) source that has shown high efficacy in couplings of similar fluorinated pyridines.[11]
Copper Co-catalyst Copper(I) Iodide (CuI)Standard and highly effective co-catalyst for activating the terminal alkyne.[10][11]
Base / Solvent Triethylamine (Et₃N) in THFEt₃N acts as both the base and a co-solvent, while THF ensures solubility of all components.[11]
Temperature Room Temperature to 50 °CThe high reactivity of the C-I bond often allows for mild reaction conditions.[11]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[10]

Buchwald-Hartwig Amination: Forging C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for C–N bond formation under relatively mild conditions.[6] It is a critical tool for synthesizing precursors to pharmaceuticals and organic electronic materials.[7]

Mechanistic Considerations & Catalyst Selection

The reaction follows a Pd(0)/Pd(II) catalytic cycle similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[6] The choice of ligand is paramount and is dictated by the nature of the amine (primary, secondary, aniline, etc.).[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art, as they accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[6][13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine within the palladium coordination sphere.

BHA_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative Addition->Ar-Pd(II)-I(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-I(L)->Ligand Exchange [(Ar)Pd(II)(L)(HNR¹R²)]⁺I⁻ [(Ar)Pd(II)(L)(HNR¹R²)]⁺I⁻ Ligand Exchange->[(Ar)Pd(II)(L)(HNR¹R²)]⁺I⁻ Deprotonation Deprotonation [(Ar)Pd(II)(L)(HNR¹R²)]⁺I⁻->Deprotonation (Ar)Pd(II)(L)(NR¹R²) (Ar)Pd(II)(L)(NR¹R²) Deprotonation->(Ar)Pd(II)(L)(NR¹R²) Reductive Elimination Reductive Elimination (Ar)Pd(II)(L)(NR¹R²)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product (Ar-NR¹R²) Product (Ar-NR¹R²) Reductive Elimination->Product (Ar-NR¹R²) Amine (HNR¹R²) Amine (HNR¹R²) Amine (HNR¹R²)->Ligand Exchange Base Base Base->Deprotonation Substrate (Ar-I) Substrate (Ar-I) Substrate (Ar-I)->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Buchwald-Hartwig Amination Protocol

This general protocol is based on highly robust and widely used conditions for the amination of challenging heteroaryl halides.[14]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XantPhos or RuPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Vessel Preparation: To a glovebox or a flame-dried Schlenk tube charged with a stir bar, add NaOt-Bu (1.4 mmol, 135 mg).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial inside the glovebox, briefly stir the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand (e.g., RuPhos, 0.044 mmol, 20.5 mg) in 1-2 mL of anhydrous toluene for 5-10 minutes.

  • Reactant Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 253 mg).

  • Catalyst and Amine Addition: Add the pre-mixed catalyst solution to the Schlenk tube, followed by the amine (1.2 mmol) and additional anhydrous toluene to bring the total volume to ~5 mL.

  • Inert Atmosphere: If not in a glovebox, seal the tube with a septum, and purge with argon for 5 minutes.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete in 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and carefully quench with water (10 mL).

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

ParameterRecommended Starting ConditionRationale & Citation
Palladium Source Pd₂(dba)₃A common, reliable Pd(0) precursor for in-situ catalyst formation.
Ligand RuPhos (for sec-amines) or BrettPhos (for prim-amines)State-of-the-art bulky biaryl phosphine ligands designed for challenging C-N couplings.[6][11]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base essential for forming the palladium-amido intermediate.[14]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents that are standard for this transformation.
Temperature 100 - 110 °CSufficient temperature to promote efficient catalytic turnover.

Other Key Cross-Coupling Reactions

The utility of this compound extends to other important palladium-catalyzed transformations, including the Heck and Stille reactions.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation and vinylation. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or can be run phosphine-free, and a base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃).[5]

A representative protocol would involve reacting this compound (1.0 equiv) with an alkene (e.g., butyl acrylate, 1.5 equiv), Pd(OAc)₂ (2-5 mol%), a ligand such as P(o-tolyl)₃ (4-10 mol%), and a base like Et₃N (2.0 equiv) in a polar aprotic solvent like DMF or NMP at 100-120 °C.[5]

Stille Reaction

The Stille reaction couples the aryl iodide with an organostannane (organotin) reagent. A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups, although their toxicity is a significant drawback. The reaction is driven by the favorable formation of a tin-halide bond during the transmetalation step. A typical protocol involves Pd(PPh₃)₄ as the catalyst in an anhydrous, non-protic solvent like THF or dioxane at elevated temperatures (80-100 °C).

Conclusion

This compound stands as a premier building block for the synthesis of complex, highly functionalized pyridine derivatives. Its C-I bond provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—particularly the palladium source and supporting ligand—researchers can effectively execute Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The protocols and mechanistic insights provided in these notes serve as a comprehensive guide for harnessing the synthetic potential of this versatile intermediate, enabling the rapid and efficient construction of novel molecular architectures for drug discovery and beyond.

References

Strategic C-N Bond Formation Utilizing 6-Fluoro-3-iodo-2-methylpyridine: Palladium and Copper-Catalyzed Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs.[1] This application note provides a detailed guide to the experimental procedures for C-N bond formation using 6-Fluoro-3-iodo-2-methylpyridine, a versatile and valuable building block. We will explore both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings, offering field-proven insights into reaction optimization, choice of catalysts and ligands, and troubleshooting common challenges. This document is designed to empower researchers to leverage the unique reactivity of this substrate to accelerate their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

This compound has emerged as a highly strategic building block in medicinal chemistry and materials science.[2] Its utility is derived from a unique combination of structural features that offer distinct advantages in complex molecule synthesis:

  • Selective Reactivity: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond in transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for the precise formation of a C-N bond at the 3-position of the pyridine ring, leaving the fluorine atom untouched for subsequent transformations or as a permanent structural element.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance crucial drug-like properties, such as metabolic stability, lipophilicity, and binding affinity, by altering the electronic landscape of the molecule.[2]

  • Steric and Electronic Influence: The 2-methyl group provides steric hindrance that can influence the conformation of the final product and its interactions with biological targets.[2]

This guide will focus on the two most powerful and widely adopted methods for forging the C-N bond with this substrate: the Buchwald-Hartwig amination and the Ullmann condensation.

Mechanistic Considerations and Causality of Component Selection

A deep understanding of the underlying reaction mechanisms is critical for rational protocol design and troubleshooting. The choice of metal, ligand, and base is not arbitrary; it is a finely tuned system designed to overcome specific energetic barriers and prevent catalyst deactivation.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Challenge of Pyridine Substrates: A primary challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium center. This coordination can act as a "poison," sequestering the active catalyst and inhibiting its activity, leading to low yields.[3]

The Solution - Sterically Hindered Ligands: The key to a successful Buchwald-Hartwig amination of this compound is the use of sterically bulky, electron-rich phosphine ligands.[4] These ligands serve several critical functions:

  • They stabilize the palladium center.

  • They promote the rate-limiting reductive elimination step.

  • Their steric bulk creates a "ligand sphere" around the palladium, physically blocking the pyridine nitrogen from coordinating and deactivating the catalyst.[3]

The Role of the Base: A strong, non-nucleophilic base is essential for the turnover of the catalytic cycle.[5] The base deprotonates the amine or the palladium-amine complex, generating the key palladium-amido intermediate that precedes reductive elimination. The choice of base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃) can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.[6][7]

DOT Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxyAdd Oxidative Addition Pd0->OxyAdd Aryl-I PdII_Aryl L-Pd(II)-I      |     Aryl OxyAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [L-Pd(II)-NHR'R'']+      |     Aryl Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-NR'R''      |     Aryl Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Aryl-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical method for forming C-N bonds, utilizing a copper catalyst.[8][9] While traditionally requiring harsh conditions, modern protocols with specialized ligands have made it a powerful and often complementary alternative to palladium-catalyzed methods.[10]

Mechanism and Advantages: The mechanism is thought to involve the formation of a copper(I)-amido species, followed by oxidative addition of the aryl iodide and subsequent reductive elimination.[11] Copper-catalyzed reactions can be advantageous when:

  • The substrate is sensitive to the strong bases used in some Buchwald-Hartwig protocols.

  • Palladium catalysis proves ineffective due to substrate-specific inhibition.

  • Cost is a primary concern, as copper catalysts are generally less expensive than palladium catalysts.

Ligands, such as N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline, are often crucial for solubilizing the copper salt and accelerating the reaction, allowing it to proceed at lower temperatures.[11][12]

DOT Visualization: Ullmann Condensation Catalytic Cycle

Ullmann_Cycle CuI LCu(I)X Amine_React Amine Reaction CuI->Amine_React R'R''NH, Base Cu_Amido LCu(I)NR'R'' Amine_React->Cu_Amido OxyAdd Oxidative Addition Cu_Amido->OxyAdd Aryl-I CuIII L-Cu(III)-I(NR'R'')        |       Aryl OxyAdd->CuIII Reduct_Elim Reductive Elimination CuIII->Reduct_Elim Reduct_Elim->CuI Aryl-NR'R''

Caption: A plausible catalytic cycle for the Ullmann C-N coupling reaction.

Experimental Protocols & Data

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of various primary and secondary amines. Optimization of ligand, base, and temperature may be required for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH) followed by the base (1.5-2.5 equiv). The base should be added carefully, especially if it is a pyrophoric solid or solution.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated pyridine.

Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
Primary AliphaticPd₂(dba)₃ (1.5)BrettPhos (3.0)LiHMDS (2.0)Toluene1006-18
Secondary AliphaticG3-RuPhos (2.0)-NaOt-Bu (2.0)Dioxane1104-12
Primary AnilinePd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃ (2.5)t-BuOH9012-24
Secondary CyclicG3-XPhos (2.0)-Cs₂CO₃ (2.0)Toluene1108-20
Protocol 2: Copper-Catalyzed Ullmann-Type Amination

This protocol provides an effective alternative, particularly for N-H heterocycles or when palladium catalysis is problematic.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add the copper(I) source (e.g., CuI, 5-10 mol%), this compound (1.0 equiv), the amine or N-H heterocycle (1.2-2.0 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Ligand Addition: Add the anhydrous solvent (e.g., DMF or DMSO) and the ligand (e.g., DMEDA, 10-20 mol%) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 90-130 °C) for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography.

Data Presentation: Recommended Conditions for Ullmann-Type Amination

Amine TypeCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
Primary AliphaticCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF11024-48
AnilinesCuI (5)L-Proline (10)K₃PO₄ (2.0)DMSO9012-24
N-H HeterocyclesCu₂O (5)DMEDA (10)K₂CO₃ (2.0)Ethylene Glycol12016-36
Amides (Goldberg)CuI (10)DMEDA (20)K₃PO₄ (2.5)Dioxane11024-48

General Experimental Workflow

The overall process from reaction planning to final product analysis follows a logical sequence.

DOT Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation (Drying) Inert Establish Inert Atmosphere Reagents->Inert Setup Reaction Setup (Add Reagents) Inert->Setup Heating Heating & Stirring Setup->Heating Monitor Reaction Monitoring (TLC, LC-MS) Heating->Monitor Monitor->Heating Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Functionalization of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 6-Fluoro-3-iodo-2-methylpyridine (CAS: 884495-23-2) has emerged as a particularly valuable building block, offering chemists a platform for intricate molecular design. Its utility stems from the orthogonal reactivity of its two key functional handles: a carbon-iodine bond at the 3-position and a carbon-fluorine bond at the 6-position.

The C-I bond is an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents. Simultaneously, the fluorine atom at the 6-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to install oxygen, nitrogen, and sulfur-based functional groups.[1][2] This guide provides an in-depth exploration of the key transformations possible with this scaffold, complete with detailed protocols and the scientific rationale behind experimental choices.

Caption: Key reactive centers of this compound.

Part 1: Functionalization at the C-3 Position via Cross-Coupling

The carbon-iodine bond is the most labile site for oxidative addition to a palladium(0) catalyst, making it the primary target for cross-coupling reactions. This allows for the selective construction of new bonds at this position while preserving the C-F bond for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[3] This reaction is fundamental in drug discovery for linking different aromatic systems.

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst. It readily provides the active Pd(0) species in solution. For more challenging couplings, catalyst systems using more electron-rich and bulky phosphine ligands can be employed.[3]

  • Base: An aqueous base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[3][4]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DME with water is used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base, creating a biphasic system where the reaction occurs at the interface.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ + Base RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: The key steps of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ParameterAmountMolar Equiv.Notes
This compound251 mg1.0Substrate
Phenylboronic Acid146 mg1.2Coupling Partner
Pd(PPh₃)₄58 mg0.05Catalyst
Sodium Carbonate (2M aq.)1.0 mL2.0Base
1,4-Dioxane5 mL-Solvent
Temperature90-100 °C-Thermal Condition
Time4-12 h-Reaction Duration

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a microwave vial or round-bottom flask), add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the solvent (1,4-dioxane) followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-fluoro-2-methyl-3-phenylpyridine.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is an indispensable tool for coupling terminal alkynes with aryl halides, providing access to substituted alkynes that are versatile intermediates in organic synthesis.[5][6]

Causality of Experimental Choices:

  • Dual Catalysis: This reaction classically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[5] The palladium complex undergoes oxidative addition with the aryl iodide. The copper acetylide, formed in situ, then participates in the transmetalation step.[7]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI generated during the catalytic cycle.[8]

  • Anaerobic Conditions: It is critical to perform the reaction under an inert atmosphere. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction.[5]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Reagent/ParameterAmountMolar Equiv.Notes
This compound251 mg1.0Substrate
Phenylacetylene122 mg1.2Coupling Partner
Pd(PPh₃)₄29 mg0.025Catalyst
Copper(I) Iodide (CuI)10 mg0.05Co-catalyst
Triethylamine (Et₃N)3 mL-Base/Solvent
THF3 mL-Co-solvent
TemperatureRoom Temp. to 50 °C-Thermal Condition
Time2-8 h-Reaction Duration

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in a mixture of THF and triethylamine.

  • Add the palladium catalyst and CuI. The mixture may turn from colorless to a pale yellow/brown.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction if progress is slow.

  • Monitor the reaction by TLC or LC-MS. A white precipitate of triethylammonium iodide will form as the reaction proceeds.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford 6-fluoro-2-methyl-3-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult via classical methods.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Causality of Experimental Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often required. These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[9]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used.[11][12]

  • Anhydrous Solvent: The reaction is sensitive to moisture, which can hydrolyze the base and interfere with the catalytic cycle. Anhydrous solvents like toluene or dioxane are essential.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Reagent/ParameterAmountMolar Equiv.Notes
This compound251 mg1.0Substrate
Morpholine105 mg1.2Coupling Partner
Pd₂(dba)₃23 mg0.025Palladium Source
XPhos48 mg0.10Ligand
Sodium tert-butoxide135 mg1.4Base
Toluene (anhydrous)5 mL-Solvent
Temperature100 °C-Thermal Condition
Time12-24 h-Reaction Duration

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the palladium precursor Pd₂(dba)₃ (2.5 mol%), the ligand XPhos (10 mol%), and the base, sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield 4-(6-fluoro-2-methylpyridin-3-yl)morpholine.

Part 2: Functionalization at the C-6 Position via SNAr

The fluorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for SNAr reactions, which proceed via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[13][14] The stability of this intermediate is key to the reaction's feasibility; the negative charge can be delocalized onto the electronegative nitrogen atom, which is favorable when attack occurs at the 2- or 6-positions.[15] Notably, fluoropyridines react significantly faster than their chloro- or bromo-analogs in SNAr reactions.[1][2]

SNAr_Mechanism SₙAr Mechanism at the C-6 Position Start 6-Fluoro-Pyridine Derivative Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Attack at C-6 Nuc Nucleophile (e.g., RO⁻, R₂NH) Nuc->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Loss of F⁻ (Aromaticity Restored) Fluoride F⁻

Caption: The addition-elimination pathway of SₙAr.

Protocol 4: General Procedure for SNAr with an Alcohol

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol, generating the potent alkoxide nucleophile.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents can solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the nucleophile, enhancing its reactivity.

  • Temperature: While the C-F bond is activated, elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add the desired alcohol (e.g., benzyl alcohol, 1.2 equiv). Allow the mixture to stir for 30 minutes at 0 °C as hydrogen gas evolves.

  • Add a solution of this compound (1.0 equiv) in a small amount of DMF.

  • Warm the reaction to room temperature and then heat to 80-120 °C, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 6-alkoxy-3-iodo-2-methylpyridine product.

Part 3: Orthogonal and Sequential Functionalization Strategies

The distinct reactivities of the C-I and C-F bonds allow for a powerful synthetic approach: sequential functionalization. A cross-coupling reaction can be performed at the C-3 position under conditions that leave the C-6 fluorine atom untouched. The resulting product can then be subjected to SNAr conditions to modify the C-6 position.

Sequential_Workflow Sequential Functionalization Workflow Start 6-Fluoro-3-iodo- 2-methylpyridine Step1 Suzuki Coupling (e.g., with Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ Start->Step1 Intermediate 6-Fluoro-3-aryl- 2-methylpyridine Step1->Intermediate Step2 SNAr Reaction (e.g., with NaOR) DMF, Heat Intermediate->Step2 Final 6-Alkoxy-3-aryl- 2-methylpyridine (Disubstituted Product) Step2->Final

Caption: A two-step strategy to access disubstituted pyridines.

This orthogonal approach provides a modular and highly effective method for rapidly building molecular complexity, making this compound a cornerstone intermediate for library synthesis and lead optimization campaigns in drug discovery.

References

Application Notes and Protocols: The Strategic Role of 6-Fluoro-3-iodo-2-methylpyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Agrochemical Innovation

In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the strategic design of molecular scaffolds is of paramount importance. Among these, fluorinated pyridine derivatives have emerged as a particularly fruitful area of research, with the fluorine atom often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 6-Fluoro-3-iodo-2-methylpyridine has established itself as a versatile and highly valuable building block in this context. Its unique trifunctional nature—a fluorine atom at the 6-position, a reactive iodine atom at the 3-position, and a methyl group at the 2-position—offers a powerful platform for the synthesis of a diverse array of complex agrochemical candidates.

The iodine atom at the 3-position serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile and regioselective introduction of a wide range of substituents, enabling the exploration of vast chemical space in the pursuit of novel biological activity. The fluorine atom at the 6-position can significantly influence the electronic properties of the pyridine ring and enhance the biological performance of the final molecule. The 2-methyl group provides steric and electronic influence, which can be crucial for optimizing the fit of the molecule into the active site of a target enzyme or receptor.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a focus on detailed experimental protocols for key chemical transformations.

Application in Insecticide Synthesis: A Suzuki-Miyaura Coupling Approach to Biaryl Pyridine Insecticides

Many modern insecticides feature a biaryl or hetero-biaryl core structure, which is often crucial for their mode of action. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of such C-C bonds. In this section, we detail a protocol for the synthesis of a 3-aryl-6-fluoro-2-methylpyridine, a key intermediate for a novel class of pyridine-based insecticides.

Protocol 1: Synthesis of 6-Fluoro-2-methyl-3-(4-vinylphenyl)pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-vinylphenylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine: - this compound - 4-Vinylphenylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O B Heat to 90 °C under N₂ atmosphere for 12 h A->B C Aqueous Work-up & Extraction B->C D Column Chromatography C->D E Characterization (NMR, MS) D->E

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

  • To an oven-dried 50 mL Schlenk flask, add this compound (1.00 g, 4.22 mmol, 1.0 equiv), 4-vinylphenylboronic acid (0.75 g, 5.06 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.75 g, 12.66 mmol, 3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.15 g, 0.21 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with dry nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a white solid.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 7.65 (dd, J = 8.0, 5.5 Hz, 1H), 7.45 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 6.90 (dd, J = 8.0, 2.5 Hz, 1H), 6.75 (dd, J = 17.6, 10.9 Hz, 1H), 5.80 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 10.9 Hz, 1H), 2.55 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 162.5 (d, J = 238.6 Hz), 158.0 (d, J = 14.1 Hz), 140.1 (d, J = 7.1 Hz), 137.8, 136.2, 131.8, 129.5, 126.6, 116.3 (d, J = 3.8 Hz), 114.8, 23.8 (d, J = 4.5 Hz).
HRMS (ESI) m/z calcd for C₁₄H₁₃FN [M+H]⁺ 214.1027, found 214.1029.

Application in Fungicide Synthesis: A Sonogashira Coupling Route to Alkynyl Pyridine Fungicides

The introduction of an alkynyl moiety can significantly enhance the biological activity of agrochemicals. The Sonogashira reaction provides a direct and efficient method for the formation of C(sp²)-C(sp) bonds. This section outlines a protocol for the synthesis of a 3-alkynyl-6-fluoro-2-methylpyridine, a precursor for novel fungicide candidates.

Protocol 2: Synthesis of 6-Fluoro-3-((4-methoxyphenyl)ethynyl)-2-methylpyridine

This protocol details the Sonogashira coupling of this compound with 1-ethynyl-4-methoxybenzene.

G This compound This compound Product 6-Fluoro-3-((4-methoxyphenyl)ethynyl)-2-methylpyridine This compound->Product 1-ethynyl-4-methoxybenzene, Pd(PPh₃)₄, CuI, Et₃N, THF, rt

Caption: Sonogashira coupling of this compound.

  • To a degassed solution of this compound (1.00 g, 4.22 mmol, 1.0 equiv) in a mixture of THF (20 mL) and triethylamine (Et₃N) (10 mL), add Pd(PPh₃)₄ (0.24 g, 0.21 mmol, 0.05 equiv) and copper(I) iodide (CuI) (0.04 g, 0.21 mmol, 0.05 equiv).

  • Degas the reaction mixture with a stream of nitrogen for 10 minutes.

  • Add 1-ethynyl-4-methoxybenzene (0.61 g, 4.64 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the title compound.

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%
¹H NMR (400 MHz, CDCl₃) δ 7.60 (dd, J = 8.0, 5.5 Hz, 1H), 7.48 (d, J = 8.8 Hz, 2H), 6.95 (dd, J = 8.0, 2.5 Hz, 1H), 6.88 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.58 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 162.2 (d, J = 238.0 Hz), 159.8, 158.2 (d, J = 14.5 Hz), 141.5 (d, J = 7.5 Hz), 133.2, 115.0, 114.2, 112.1 (d, J = 3.5 Hz), 94.5, 85.1, 55.4, 24.1 (d, J = 4.8 Hz).
HRMS (ESI) m/z calcd for C₁₅H₁₃FNO [M+H]⁺ 242.0976, found 242.0978.

Application in Agrochemical Intermediates: A Buchwald-Hartwig Amination Approach

The carbon-nitrogen bond is a cornerstone of many biologically active molecules. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and versatile alternative to traditional methods. This reaction can be employed to synthesize key intermediates for a variety of agrochemicals starting from this compound.

Protocol 3: Synthesis of N-Aryl-6-fluoro-2-methylpyridin-3-amine

This protocol describes the Buchwald-Hartwig amination of this compound with a substituted aniline.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F N-Aryl-6-fluoro-2-methylpyridin-3-amine (Product) A->F B Substituted Aniline B->F C Pd₂(dba)₃ C->F D Xantphos (Ligand) D->F E Cs₂CO₃ (Base) E->F

Caption: Key components for the Buchwald-Hartwig amination.

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.04 g, 0.042 mmol, 0.02 equiv), Xantphos (0.07 g, 0.13 mmol, 0.06 equiv), and cesium carbonate (Cs₂CO₃) (2.06 g, 6.33 mmol, 3.0 equiv).

  • Add this compound (0.50 g, 2.11 mmol, 1.0 equiv) and the desired substituted aniline (2.53 mmol, 1.2 equiv).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-fluoro-2-methylpyridin-3-amine.

ParameterValue (for aniline as coupling partner)
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.25 (m, 2H), 7.15 (dd, J = 8.0, 5.5 Hz, 1H), 6.95-6.90 (m, 1H), 6.85-6.80 (m, 2H), 6.70 (dd, J = 8.0, 2.5 Hz, 1H), 5.80 (s, 1H, NH), 2.45 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 160.1 (d, J = 235.5 Hz), 154.5 (d, J = 13.8 Hz), 142.3, 135.2 (d, J = 8.0 Hz), 129.4, 121.2, 118.0, 117.5 (d, J = 4.0 Hz), 114.8 (d, J = 3.2 Hz), 22.5 (d, J = 4.2 Hz).
HRMS (ESI) m/z calcd for C₁₂H₁₂FN₂ [M+H]⁺ 203.0980, found 203.0982.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic and efficient application of powerful cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this privileged scaffold in the design and synthesis of next-generation insecticides, fungicides, and other crop protection agents. The continued exploration of the chemistry of this compound is expected to yield new and innovative solutions to the challenges facing modern agriculture.

Troubleshooting & Optimization

optimizing catalyst and ligand for Sonogashira reaction of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Sonogashira cross-coupling reaction of 6-Fluoro-3-iodo-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing fluorine, the sterically hindering methyl group adjacent to the reaction center, and the pyridine nitrogen—present specific challenges and optimization opportunities.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Sonogashira reaction with this compound?

The primary challenges stem from the substrate's unique substitution pattern:

  • Steric Hindrance: The methyl group at the 2-position, ortho to the iodine, sterically encumbers the palladium catalyst's oxidative addition step. This can slow down the reaction or require more forcing conditions.[1][2]

  • Electronic Effects: The fluorine atom and the pyridine nitrogen are both electron-withdrawing, which can influence the reactivity of the C-I bond.[3] While this generally makes the aryl iodide more reactive towards oxidative addition, it can also affect catalyst stability and side-product formation.[4]

  • Catalyst Inhibition: The pyridine nitrogen itself can coordinate to the palladium center, potentially acting as an inhibitor or altering the catalyst's activity.[5]

Q2: What is a good starting point for catalyst and ligand selection for this substrate?

Given the steric hindrance, a catalyst system featuring a bulky, electron-rich phosphine ligand is the recommended starting point. These ligands promote the formation of highly active, monoligated palladium(0) species that are effective for challenging substrates.[4][6]

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precatalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂Readily available, stable, and effective with appropriate ligands.[6]
Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich phosphines that accelerate oxidative addition and reductive elimination for hindered substrates.[4][6]
Cu(I) Co-catalyst CuI (Copper(I) Iodide)Increases reaction rate by forming a copper acetylide intermediate, which readily transmetalates with the palladium complex.[4][7]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as a proton scavenger and solvent. DIPEA is bulkier and can sometimes give cleaner reactions.[5][8]
Solvent THF, Dioxane, or TolueneAnhydrous and degassed solvents are critical to prevent side reactions and catalyst decomposition.[8][9]
Q3: Is a copper co-catalyst always necessary? When should I consider a copper-free system?

While copper(I) salts accelerate the reaction, they are also the primary cause of the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne, known as the Glaser-Hay coupling.[7][10][11]

Consider a copper-free Sonogashira under these circumstances:

  • Glaser Coupling is a Major Issue: If you observe significant formation of the alkyne dimer, removing copper is the most effective solution.[11][12]

  • Product Purification is Difficult: Copper residues can complicate purification, especially in pharmaceutical applications where metal content is strictly regulated.[11]

  • Sensitive Substrates: Some complex substrates may be sensitive to copper salts.

For copper-free conditions, a stronger base (e.g., Cs₂CO₃, K₂CO₃) is often required to facilitate the deprotonation of the alkyne directly at the palladium center.[4][13]

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in deprotonating the terminal alkyne, making it nucleophilic.[7]

  • Amine Bases (TEA, DIPEA): These are standard for copper-catalyzed reactions. They are typically used in excess, often as the solvent or co-solvent.[14] Their basicity is sufficient when copper is present to help acidify the alkyne proton.[11]

  • Inorganic Bases (Cs₂CO₃, K₂CO₃): These are more common in copper-free protocols. Their higher basicity is needed to deprotonate the alkyne without the assistance of a copper(I) π-complex.[13]

Troubleshooting Guide

This section addresses specific experimental problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion / Reaction Stalls 1. Inactive Catalyst: The Pd(0) active species has decomposed, often indicated by the formation of palladium black.[8] 2. Insufficiently Active Catalyst System: The chosen ligand may not be bulky or electron-rich enough to overcome the steric hindrance of the 2-methyl group.[1][2] 3. Poor Reagent Quality: Impure or wet solvents/amines, or oxidized CuI can inhibit the reaction.[8]1. Ensure Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Use Schlenk techniques or a glovebox.[8] 2. Switch to a Bulkier Ligand: If using PPh₃, switch to a Buchwald-type ligand like XPhos or a highly basic ligand like P(t-Bu)₃.[6] 3. Verify Reagent Quality: Use freshly opened or purified reagents. Distill amine bases over CaH₂. Use fresh, white or light tan CuI.[8]
Significant Glaser Homocoupling Product 1. Presence of Oxygen: Oxygen is the primary oxidant for the copper-catalyzed alkyne dimerization.[8][11] 2. High Copper Loading: Excess copper can accelerate this side reaction.[8]1. Improve Inert Atmosphere: This is the most critical factor. Ensure the system is scrupulously free of oxygen.[8] 2. Reduce Copper Loading: Decrease CuI loading to 1-2 mol%. 3. Switch to Copper-Free Conditions: Eliminate CuI and use a stronger base like Cs₂CO₃.[12] 4. Slow Alkyne Addition: Adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling.[8]
Formation of Palladium Black 1. Oxygen Exposure: The Pd(0) catalyst is highly sensitive to oxygen and will precipitate as inactive palladium black upon oxidation.[8] 2. High Temperature: Excessive heat can accelerate catalyst decomposition.[8] 3. Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[9]1. Strictly Anaerobic Conditions: This cannot be overstressed. Degas solvents and maintain a positive pressure of inert gas.[8] 2. Optimize Temperature: Start at room temperature. If heating is required, increase temperature cautiously (e.g., to 40-60 °C) and monitor for decomposition. 3. Change Solvent: Consider switching from THF to dioxane or toluene.
De-iodination of Starting Material 1. Base-Induced Side Reaction: Strong bases can sometimes promote hydrodehalogenation. 2. Catalyst-Mediated Pathway: Certain palladium hydride species, formed in side reactions, can reduce the C-I bond.1. Use a Weaker/Bulkier Base: Switch from an inorganic base to a bulkier amine like DIPEA. 2. Ensure Anhydrous Conditions: Water can be a proton source for this side reaction.

Experimental Protocols & Workflows

Protocol 1: General Screening for Optimal Conditions (Copper-Catalyzed)

This protocol is designed to efficiently screen catalyst/ligand combinations.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Inerting: Seal the flask, and cycle between vacuum and argon/nitrogen backfill three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) and CuI (2 mol%).

  • Solvent & Base: Add anhydrous, degassed solvent (e.g., THF, 0.2 M) and the amine base (e.g., TEA, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. If no significant conversion is observed after 4 hours, gradually increase the temperature to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Optimization & Troubleshooting

The following diagrams illustrate the logical flow for optimizing the reaction and troubleshooting common problems.

OptimizationWorkflow cluster_start Substrate Analysis cluster_decision Catalyst System Design cluster_reaction Execution & Monitoring Start 6-Fluoro-3-iodo- 2-methylpyridine Analysis Identify Challenges: - Steric Hindrance (2-Me) - Electron Deficient Ring - Coordinating N atom Start->Analysis Properties Ligand Select Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)₃) Analysis->Ligand Address Sterics Catalyst Choose Pd Precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Ligand->Catalyst CoCatalyst Decision: Use CuI? (Default: Yes) Catalyst->CoCatalyst Reaction Run Reaction (RT, Inert Atmosphere) CoCatalyst->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor

Caption: Workflow for designing the initial Sonogashira reaction conditions.

TroubleshootingTree Start Reaction Outcome? LowConv Low Conversion Start->LowConv Poor Glaser Glaser Product Seen Start->Glaser Side Products Success High Yield! Start->Success Good CheckAtmos Improve Inert Atmosphere LowConv->CheckAtmos Pd Black? ChangeLigand Use Bulkier Ligand (e.g., XPhos) LowConv->ChangeLigand No Pd Black? IncreaseTemp Increase Temp Cautiously ChangeLigand->IncreaseTemp CheckAtmos2 Improve Inert Atmosphere (Critical!) Glaser->CheckAtmos2 Trace O₂? GoCuFree Switch to Cu-Free Conditions CheckAtmos2->GoCuFree Still an issue?

Caption: Decision tree for troubleshooting common Sonogashira reaction issues.

References

Navigating the Challenges of Cross-Coupling with 6-Fluoro-3-iodo-2-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Strasbourg, France – January 4, 2026 – For researchers and process chemists in the pharmaceutical and agrochemical sectors, 6-Fluoro-3-iodo-2-methylpyridine is a valuable building block, prized for the unique properties conferred by its fluorine and methyl-substituted pyridine core.[1] However, its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is often hampered by a persistent and yield-diminishing side reaction: protodeboronation.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower scientists to overcome this challenge. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven strategies to maximize the efficiency of your synthetic endeavors.

The Protodeboronation Problem with Pyridine Boronic Acids

Protodeboronation is the undesired cleavage of the carbon-boron bond of an organoboron reagent, which is then replaced by a carbon-hydrogen bond.[2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a byproduct that can complicate purification. Pyridine boronic acids, especially those with substituents that influence their electronic properties, are notoriously susceptible to this decomposition pathway.[3][4]

The underlying mechanism for the rapid protodeboronation of many pyridine boronic acids, particularly 2-pyridyl derivatives, involves the formation of a reactive zwitterionic intermediate under neutral pH conditions.[2] This zwitterion can then undergo unimolecular fragmentation of the C-B bond. Counterintuitively, both acidic and basic conditions can sometimes slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[2]

For substrates like this compound, the electronic interplay of the electron-withdrawing fluorine and the electron-donating methyl group, combined with the inherent reactivity of the pyridine ring, creates a nuanced reactivity profile that requires careful optimization to favor the desired cross-coupling over protodeboronation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a boronic acid and this compound is giving low yields, and I'm isolating 6-Fluoro-2-methylpyridine as a major byproduct. What is happening?

A1: The formation of 6-Fluoro-2-methylpyridine is a classic indicator of protodeboronation of your boronic acid partner. This side reaction is competing with, and in your case, likely outcompeting, the desired cross-coupling reaction. The key is to adjust the reaction conditions to accelerate the rate of the Suzuki-Miyaura coupling relative to the rate of protodeboronation.

Q2: What is the most effective first step to address high levels of protodeboronation?

A2: The most impactful initial strategy is to move away from using the free boronic acid. Instead, employ a more stable boronic acid derivative that facilitates a "slow release" of the active boronic acid species into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing its decomposition.[2] We highly recommend considering:

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often crystalline solids that are robust to air and moisture, making them easy to handle.[3]

  • Potassium trifluoroborate salts (R-BF3K): These salts also offer enhanced stability compared to their corresponding boronic acids and can be highly effective at suppressing protodeboronation.

Q3: I am using a boronic acid pinacol ester and still see significant protodeboronation. What should I try next?

A3: While pinacol esters are more stable than the free boronic acids, they can still be susceptible to hydrolysis and subsequent protodeboronation. If you are still observing this issue, your focus should shift to optimizing the reaction kinetics to favor the cross-coupling pathway. Consider the following adjustments:

  • Base Selection: Switch to a milder, non-hydroxide base. Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.

  • Catalyst System: Employ a highly active palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate-determining steps of the Suzuki-Miyaura cycle, allowing the desired reaction to outpace protodeboronation.

  • Solvent: Ensure you are using anhydrous solvents. The presence of water is a key ingredient for protodeboronation.[5]

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeboronation.[6] A careful temperature screen is often necessary to find the optimal balance.

Q4: Can the fluorine atom on the 6-position of the pyridine ring be displaced during the reaction?

A4: While the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) to displace the fluorine is a potential side reaction, especially under strongly basic conditions or at high temperatures. If you observe byproducts resulting from fluorine displacement, consider using a milder base and a lower reaction temperature.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Probable Cause(s) Recommended Actions
Low to No Conversion of this compound 1. Inactive Catalyst2. Poor Solubility of Reagents3. Inappropriate Base1. Use a pre-catalyst or ensure your Pd(0) source is properly activated. Increase catalyst loading if necessary.2. Choose a solvent system where all components are soluble at the reaction temperature (e.g., dioxane, toluene, DMF).3. Switch to a base known to be effective for heteroaryl couplings (e.g., K₃PO₄, Cs₂CO₃).
High Levels of Protodeboronated Byproduct 1. Unstable Boronic Acid2. Presence of Water3. Base is too Strong/Harsh4. Slow Catalysis1. Switch to a MIDA boronate or a potassium trifluoroborate salt.[2]2. Use anhydrous solvents and reagents. Consider adding drying agents like molecular sieves.3. Use a milder base such as K₃PO₄ or Cs₂CO₃.4. Employ a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).
Formation of Homocoupled Boronic Acid Product (Biaryl) 1. Presence of Oxygen2. Inefficient Transmetalation1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).2. Optimize the base and solvent system to facilitate the transmetalation step.
Observation of Defluorinated Byproducts 1. High Reaction Temperature2. Strong Nucleophilic Base1. Reduce the reaction temperature.2. Switch to a less nucleophilic base (e.g., from an alkoxide to a carbonate or phosphate).

Recommended Starting Protocols

The following protocols are designed as robust starting points for cross-coupling reactions with this compound. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate (High-Yield, Low Protodeboronation)

This protocol is optimized to minimize protodeboronation by using a stable MIDA boronate.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl-MIDA boronate (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous 1,4-Dioxane

    • Schlenk flask or microwave vial

    • Magnetic stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl-MIDA boronate, and K₃PO₄.

    • In a glovebox, add Pd₂(dba)₃ and SPhos.

    • Seal the flask, remove from the glovebox, and attach to a Schlenk line. Evacuate and backfill with argon three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is adapted from procedures for similar fluorinated bromopyridines and should serve as a good starting point.[7]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (3-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

    • Anhydrous THF or DMF

    • Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed solvent (THF or DMF) followed by the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol uses a robust catalyst system suitable for heteroaryl halides.[8]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous toluene or dioxane

    • Sealed tube or Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried sealed tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in conceptualizing the challenges and solutions, the following diagrams illustrate the competing reaction pathways and a decision-making workflow for troubleshooting.

cluster_0 Reaction Mixture A This compound + Arylboronic Acid Derivative B Desired Suzuki Coupling A->B High Catalyst Activity Mild Base Anhydrous Conditions C Protodeboronation A->C Presence of Water Strong Base Slow Catalysis D Desired Biaryl Product B->D E Protodeboronated Byproduct C->E

Caption: Competing pathways in Suzuki-Miyaura coupling.

A Low Yield in Suzuki Reaction? B Identify Byproducts (LC-MS/GC-MS) A->B C Protodeboronated Product is Major Byproduct? B->C F Starting Material Remaining? B->F D Switch to MIDA Boronate or BF3K Salt C->D Yes E Optimize Reaction Conditions C->E No / Already using stable boronate H Use Milder Base (K3PO4, Cs2CO3) E->H G Check Catalyst Activity & Solubility F->G Yes I Use More Active Ligand (e.g., SPhos) H->I J Ensure Anhydrous Conditions I->J K Screen Temperature J->K

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

By understanding the mechanistic underpinnings of protodeboronation and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with the valuable but challenging this compound substrate.

References

Technical Support Center: Purification of Crude 6-Fluoro-3-iodo-2-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluoro-3-iodo-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to the unique reactivity conferred by its fluorine, iodine, and methyl substituents.[1] Achieving high purity is critical for the success of subsequent synthetic steps.

This resource will address common challenges encountered during the purification of crude reaction mixtures, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile can vary depending on the synthetic route, but typically includes:

  • Unreacted starting materials: Such as 6-fluoro-2-picoline.

  • Isomeric byproducts: Formation of other iodinated isomers of 6-fluoro-2-picoline.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated products.

  • Residual iodinating agents and their byproducts: Depending on the reagents used for iodination.[2]

  • Solvent residues and other reagents: From the reaction and work-up steps.

Q2: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?

A2: The dark color is often due to the presence of residual iodine.[3] This can be addressed during the aqueous work-up by washing the organic layer with a 10% aqueous solution of sodium thiosulfate until the color dissipates.[3] If the color persists, treatment with activated carbon during recrystallization can be effective.[4]

Q3: Can this compound be purified by distillation?

A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point (predicted to be around 229.6°C at 760 mmHg). At such temperatures, there is a risk of decomposition, especially if impurities are present. Therefore, other methods like column chromatography and recrystallization are generally preferred.

Troubleshooting Guides

Problem 1: Poor Separation of Product from Impurities via Column Chromatography
Symptoms:
  • Co-elution of the desired product with impurities, as observed by TLC or other analytical methods.

  • Broad peaks or significant peak tailing during chromatographic analysis.[5]

Causality and Scientific Rationale:

Halogenated pyridines can be challenging to separate due to similar polarities between the desired product and certain impurities, such as isomeric byproducts.[2] Furthermore, the basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocols:

1. Optimization of the Solvent System:

  • Rationale: The choice of eluent is critical for achieving good separation. A systematic approach to finding the optimal solvent system is essential.

  • Protocol:

    • Begin with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.[2]

    • If co-elution occurs, try a less polar system like dichloromethane in hexanes.[2]

    • For very closely eluting spots, consider using a solvent system with a different selectivity, such as toluene/ethyl acetate or diethyl ether/hexanes.

    • Employ a shallow gradient during elution to maximize the separation between closely related compounds.

2. Deactivation of Silica Gel:

  • Rationale: To minimize the interaction of the basic pyridine with acidic silica gel, the stationary phase can be deactivated.[2][6]

  • Protocol:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the slurry and the eluent.[6]

    • Pack the column with the deactivated silica gel slurry and run the chromatography as usual.

3. Alternative Stationary Phases:

  • Rationale: If silica gel does not provide adequate separation, alternative stationary phases with different selectivities can be used.

  • Options:

    • Neutral Alumina: Less acidic than silica and can be effective for basic compounds.

    • Reversed-Phase Silica (C18): Separation is based on hydrophobicity. A typical eluent system would be a gradient of acetonitrile in water.

Problem 2: Product Decomposition During Purification
Symptoms:
  • Appearance of new, unexpected spots on TLC during column chromatography.

  • Low overall yield after purification despite a seemingly complete reaction.

  • Discoloration of the product during purification.

Causality and Scientific Rationale:

Halogenated pyridines can be sensitive to acidic conditions, and prolonged exposure to silica gel can lead to decomposition.[2] The lability of the carbon-iodine bond can also contribute to degradation, especially in the presence of light or heat.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product decomposition.

Detailed Protocols:

1. Minimizing Contact Time with Silica Gel:

  • Rationale: Reducing the time the compound spends on the column can minimize decomposition.

  • Protocol:

    • Use a slightly more polar solvent system to speed up elution, without compromising separation.[2]

    • Employ flash column chromatography with positive pressure to accelerate the separation process.

2. Recrystallization as an Alternative to Chromatography:

  • Rationale: Recrystallization avoids the use of acidic stationary phases and can be a very effective method for purifying solid compounds.[7] The principle is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8]

  • Protocol:

    • Solvent Screening: The key is to find a solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Good candidates include:

      • Hexane/Ethyl Acetate[3]

      • Ethanol/Water[3]

      • Toluene[3]

    • Procedure (using Hexane/Ethyl Acetate): a. Dissolve the crude product in a minimal amount of hot ethyl acetate.[3] b. Slowly add hot hexane until the solution becomes slightly cloudy. c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8] e. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[7]

Problem 3: Residual Solvent in the Final Product
Symptoms:
  • Presence of solvent peaks in the 1H NMR spectrum of the purified product.

  • Weight of the final product is higher than theoretically expected.

Causality and Scientific Rationale:

High-boiling point solvents used in the reaction or purification (e.g., DMF, toluene) can be difficult to remove completely, especially if the product is a solid that traps solvent molecules within its crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for residual solvent removal.

Detailed Protocols:

1. High Vacuum Drying:

  • Rationale: Applying a high vacuum while gently heating can effectively remove residual solvents.

  • Protocol:

    • Place the purified product in a suitable flask.

    • Connect the flask to a high vacuum line (e.g., a Schlenk line or a vacuum oven).

    • Gently heat the sample (e.g., 30-40 °C) while under vacuum. The temperature should be well below the melting point of the compound.

2. Co-evaporation:

  • Rationale: This technique involves adding a more volatile solvent to the product and then removing it under reduced pressure. The volatile solvent helps to azeotropically remove the less volatile residual solvent.

  • Protocol:

    • Dissolve the product containing the high-boiling solvent in a low-boiling solvent in which it is soluble (e.g., dichloromethane or diethyl ether).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Repeat this process 2-3 times.

Data Summary

Purification MethodTypical PurityAdvantagesDisadvantages
Column Chromatography >98%High resolution for complex mixtures.Potential for product decomposition on silica; can be time-consuming.
Recrystallization >99% (if initial purity is high)Scalable, cost-effective, avoids acidic stationary phases.Dependent on finding a suitable solvent system; may not remove all impurities effectively.
Acid-Base Extraction VariableGood for removing non-basic impurities.Risk of product loss into the aqueous phase if not carefully controlled.

References

improving reaction times for cross-coupling with 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-3-iodo-2-methylpyridine

Welcome to the technical support center for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, building block. Our goal is to provide actionable, scientifically-grounded advice to help you improve reaction times, increase yields, and troubleshoot common issues encountered in your experiments.

The unique electronic architecture of this compound—an electron-deficient pyridine ring substituted with both a fluorine and an iodine atom—makes it a powerful synthon in medicinal chemistry.[1] The fluorine can enhance metabolic stability and binding affinity, while the highly reactive carbon-iodine bond provides a reliable handle for introducing molecular complexity via palladium-catalyzed cross-coupling.[1] However, these same features can present challenges, including sluggish reactions and unwanted side products. This guide offers solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific, common problems encountered during cross-coupling reactions. The solutions are presented in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.

Q1: My reaction is sluggish or has completely stalled. What are the primary factors to investigate?

A sluggish or stalled reaction is the most common issue. The cause often lies in one of four areas: catalyst activity, reagent integrity, reaction conditions, or substrate-specific inhibition. A systematic approach is the key to identifying the root cause.[2]

First, verify the integrity of your reaction setup. Palladium-catalyzed cross-couplings are frequently sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

If the setup is sound, the next step is to evaluate the catalyst system itself. For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), in situ reduction to the active Pd(0) species is the first step of the catalytic cycle.[3][4] If this reduction is inefficient, the entire cycle is halted. Consider the following:

  • Inefficient Pre-catalyst Reduction: The choice of ligand, base, and even the coupling partners can influence the rate of Pd(II) reduction.[4] Switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes resolve this issue.[3]

  • Ligand Choice: The electron-deficient nature of the pyridine ring can make the oxidative addition step challenging.[3] Using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or cataCXium® A) is crucial as they accelerate oxidative addition and stabilize the palladium center.[3][5]

  • Pyridine Inhibition: The pyridine nitrogen itself can coordinate to the palladium catalyst, acting as an inhibitor and slowing the reaction.[3] Using a ligand that binds more strongly to palladium than the substrate can mitigate this effect.

The following workflow provides a logical sequence for troubleshooting.

G cluster_catalyst Catalyst System Optimization cluster_conditions Condition Adjustment Start Reaction Sluggish/Stalled Inert Verify Inert Atmosphere (Degas Solvents, Ar/N2 Purge) Start->Inert Reagents Check Reagent Quality (Anhydrous Solvents/Base, Fresh Reagents) Inert->Reagents If OK Success Reaction Improved Inert->Success Issue Found Catalyst Optimize Catalyst System Reagents->Catalyst If OK Reagents->Success Issue Found Conditions Adjust Reaction Conditions Catalyst->Conditions If Still Slow Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Base Screen Different Bases (e.g., Cs2CO3, K3PO4) Conditions->Base Ligand->Success PdSource Use Pd(0) Precursor (e.g., Pd2(dba)3) PdSource->Success Base->Success Solvent Change Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Success Temp Increase Temperature or Use Microwave Heating Temp->Success

Caption: Troubleshooting workflow for slow cross-coupling reactions.

Q2: I'm observing significant deiodination of my starting material. How can I minimize this side reaction?

Hydrodehalogenation (or simply dehalogenation) is a common side reaction where the iodine atom is replaced by a hydrogen, leading to the formation of 6-fluoro-2-methylpyridine as a byproduct.[6] This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then reductively eliminate the dehalogenated arene. This pathway competes directly with the desired cross-coupling.[6]

Sources of hydrides can include:

  • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) are known hydride sources.[6]

  • Bases: Certain bases or impurities within them can generate hydrides.

  • Coupling Partner: In Suzuki couplings, boronic acids can undergo protodeboronation, and the reagents used can sometimes facilitate hydride formation.

Strategies to Minimize Dehalogenation:

  • Solvent Choice: Switch to aprotic solvents like dioxane, toluene, DMF, or THF. If a co-solvent is needed for solubility, minimize the amount of any protic solvent used.[6]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.[6]

  • Base Selection: Use a high-purity, anhydrous base. Sometimes switching from a carbonate base (like Cs₂CO₃) to a phosphate base (K₃PO₄) can reduce the rate of side reactions.

  • Reagent Purity: Ensure your boronic acid (for Suzuki) or other coupling partner is pure, as impurities can sometimes accelerate side reactions.

Q3: Why is my catalyst turning black?

The formation of a black precipitate, known as palladium black, indicates that your catalyst has decomposed and aggregated into inactive palladium(0) nanoparticles. This is a common sign of catalyst death and will halt the reaction.

Primary Causes and Solutions:

  • Insufficient Ligand: The ligand-to-palladium ratio is crucial. An insufficient amount of ligand leaves the palladium center coordinatively unsaturated and prone to aggregation. Try increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 L:Pd).

  • Ligand Degradation: Some phosphine ligands, especially less bulky ones, can be susceptible to degradation at high temperatures. If you suspect this, switch to a more thermally stable biarylphosphine ligand.

  • High Temperatures: While heat can increase reaction rates, excessive temperatures (>120-140 °C for prolonged periods) can accelerate catalyst decomposition. If using high temperatures, ensure the ligand is robust enough to handle the conditions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate?

The challenges arise from its electronic properties:

  • Electron-Deficient Ring: The pyridine nitrogen is highly electronegative, pulling electron density from the ring.[3] This can make the oxidative addition of Pd(0) into the C-I bond slower than with electron-rich aryl iodides.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, competing with the ligand and substrate, thereby inhibiting catalytic activity.[3]

  • Influence of Fluorine: The fluorine atom is strongly electron-withdrawing, further modifying the electronic landscape of the ring system. While the C-F bond itself is generally inert to palladium catalysis under typical cross-coupling conditions, its electronic influence impacts the reactivity of the C-I bond.[1][7]

Q2: How do I select the optimal Palladium catalyst and ligand for my specific cross-coupling reaction?

There is no single "best" system, but excellent starting points have been established for various transformations. For an electron-deficient substrate like this, the ligand choice is paramount. Bulky, electron-donating monophosphine ligands are generally the most effective.[3][8]

Reaction Type Recommended Pd Source Recommended Ligand Typical Base Typical Solvent Temp (°C) Rationale / Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80–110Bulky ligands accelerate C-C reductive elimination. A base is required to activate the boronic acid.[3][9]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane80–110A strong, non-nucleophilic base is needed to deprotonate the amine. Ligand choice is critical for the C-N reductive elimination step.[8][10]
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XantphosEt₃N, i-Pr₂NHDMF, THF25–80Often requires a copper(I) co-catalyst (e.g., CuI) to form the copper acetylide, which speeds up transmetalation.[11][12]
Heck Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃Et₃N, K₂CO₃DMF, Acetonitrile80–120The choice of base is critical to regenerate the Pd(0) catalyst in the catalytic cycle.[13]

Q3: What is the role of the base, and how does its choice impact the reaction?

The base plays multiple critical roles in a cross-coupling reaction, and its function can vary depending on the specific coupling type:

  • In Suzuki-Miyaura Coupling: The base activates the organoboron species, forming a more nucleophilic "ate" complex required for transmetalation to the palladium center.

  • In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine (or N-H precursor) after it coordinates to the palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[10][14]

  • In Sonogashira and Heck Couplings: The base neutralizes the hydrogen halide (H-X) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12][13]

The choice of base (e.g., K₃PO₄ vs. NaOtBu) can dramatically affect reaction rate and selectivity. Weaker bases like carbonates or phosphates are often used in Suzuki reactions, while stronger alkoxide or amide bases are necessary for Buchwald-Hartwig aminations.[9][14] Using a base that is too strong or too weak for a given reaction can lead to slow conversion or side reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation. Optimization of ligand, base, solvent, and temperature will likely be necessary for your specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic Acid (1.2–1.5 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2.2–4.4 mol%)

  • Base (e.g., K₃PO₄, 2–3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I L2 Pd0->ArPdI Oxidative Addition (Ar-I) ArPdArB [Ar-Pd(II)-Ar']+ L2 ArPdI->ArPdArB Transmetalation (Ar'-B(OR)2 + Base) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

effect of base and solvent on 6-Fluoro-3-iodo-2-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-3-iodo-2-methylpyridine (CAS: 884495-23-2). This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile building block in their synthetic endeavors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental challenges, with a core focus on the critical interplay between bases and solvents in modulating reactivity.

Core Concepts: Understanding the Reactivity of this compound

This compound is a valuable heterocyclic intermediate, prized for its unique electronic and steric properties.[1] Its reactivity is dominated by the carbon-iodine bond at the 3-position, which is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[1] The fluorine atom at the 6-position and the methyl group at the 2-position electronically influence the pyridine ring, affecting both the rate and selectivity of these transformations.

The success of any cross-coupling reaction hinges on a delicate balance of multiple parameters. Among these, the choice of base and solvent is paramount. These are not merely reaction media but active participants that dictate the efficiency of each step in the catalytic cycle.

The General Palladium Cross-Coupling Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, follow a similar mechanistic pathway.[2][3]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-I) Pd0->OxAdd R¹-I PdII R¹-Pd(II)-I Complex OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal [R²-M] or R²-H + Base PdII_R2 R¹-Pd(II)-R² Complex Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 Product Formed

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • The Role of the Base: A base is rarely just a proton scavenger. In Suzuki reactions, it activates the organoboron species to form a more nucleophilic boronate complex, facilitating transmetalation.[4][5] In Sonogashira couplings, the base deprotonates the terminal alkyne to generate the reactive acetylide.[6][7] For Buchwald-Hartwig aminations, it deprotonates the amine (or a pre-catalyst complex) to generate the active nucleophile.[3][8][9] The strength, solubility, and nature of the base (e.g., carbonate, phosphate, alkoxide) directly impact these key steps.

  • The Influence of the Solvent: The solvent's primary role is to dissolve reactants, but its polarity and coordinating ability are critical.[10] Apolar solvents like toluene or dioxane are common, but the addition of polar co-solvents (e.g., water, DMF) can be necessary to dissolve the base and other inorganic salts.[4][6] However, highly coordinating solvents like DMF can sometimes displace essential ligands from the metal center, potentially inhibiting catalysis.[10]

Troubleshooting Guides & FAQs

This section addresses common issues encountered when using this compound in various cross-coupling reactions.

Category 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, challenges can arise from the specific nature of this fluorinated pyridine substrate.

Q1: My Suzuki coupling reaction shows low to no conversion. What are the most common culprits related to the base and solvent?

A1: This is a frequent issue. Before investigating more complex factors, always start with the fundamentals of your base and solvent system.

  • Inadequate Base Strength: While Na2CO3 is a common choice, it can be insufficiently basic for some couplings, leading to slow formation of the active boronate species.[4][5]

    • Solution: Switch to a stronger base like K3PO4 or Cs2CO3. These bases can accelerate the reaction, particularly with less reactive boronic acids.

  • Poor Solubility: The reaction is often biphasic (e.g., Toluene/Water). If the base or the boronate salt is not sufficiently soluble in the aqueous or organic phase, the reaction will be slow or stall.

    • Solution 1: Ensure vigorous stirring to maximize the interfacial area.

    • Solution 2: Consider a different solvent system. A mixture of Dioxane/Water or THF/Water can sometimes improve solubility and performance.[6][11]

    • Solution 3: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to help shuttle the boronate from the aqueous to the organic phase.

  • Solvent Purity: Water content can be critical. While many Suzuki reactions benefit from aqueous conditions, using "wet" anhydrous solvents without a controlled amount of water can lead to inconsistent results.[12] Conversely, completely anhydrous conditions can sometimes be slow.

    • Solution: Use a well-defined solvent system, such as a 4:1 or 5:1 mixture of an organic solvent (Dioxane, Toluene) and degassed water.[6]

Q2: I am observing significant hydrodeiodination (replacement of iodine with hydrogen). Why is this happening and how can I minimize it?

A2: Hydrodeiodination is a common side reaction where the aryl iodide is reduced instead of coupled. This often points to issues with the catalytic cycle's timing.

  • Causality: This side reaction can occur when the transmetalation step is slow relative to competing decomposition pathways of the R¹-Pd(II)-I intermediate. The base and solvent play a direct role here.

    • Ineffective Base: If the base is too weak or poorly soluble, the boronic acid is not activated quickly enough. The palladium intermediate may then react with trace water or other proton sources.

    • Solvent Effects: Protic solvents or impurities can serve as a proton source for this undesired pathway.

  • Troubleshooting Strategy:

    • Increase Base Strength: Switch from a carbonate base to a phosphate base (K3PO4) to accelerate transmetalation.[6]

    • Use a Bulky, Electron-Rich Ligand: While not a base/solvent issue, ligands like SPhos or XPhos can promote faster reductive elimination and turnover, outcompeting the decomposition pathway.[13]

    • Ensure Anhydrous Conditions (if applicable): If you suspect water is the primary proton source and the reaction can proceed under anhydrous conditions, ensure all reagents and solvents are rigorously dried.

Q3: My reaction appears to be generating byproducts, and I suspect defluorination. Is this possible?

A3: While the C-F bond on a pyridine ring is generally robust, aggressive reaction conditions can lead to defluorination, especially in the presence of strong bases and high temperatures.[14]

  • Mechanism: Defluorination can occur via nucleophilic aromatic substitution (SNAr), where a nucleophile (e.g., hydroxide or alkoxide from the base) displaces the fluoride. The fluorine at the 6-position is activated by the ring nitrogen.[14]

  • Mitigation Strategies:

    • Use a Milder Base: If using a strong base like NaOH or KOtBu, consider switching to K2CO3 or K3PO4.

    • Lower Reaction Temperature: High temperatures accelerate this side reaction. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Limit Water: In the presence of a strong base, water can generate hydroxide ions. Using a non-aqueous system with a soluble organic base might be an alternative.

Category 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties. The primary challenge is often suppressing the homocoupling of the terminal alkyne.

Q1: My main product is the symmetrical di-alkyne (Glaser homocoupling). How can my choice of base and solvent prevent this?

A1: Glaser homocoupling is an oxidative process often co-catalyzed by the copper(I) salt and promoted by oxygen. The base and solvent system is key to controlling it.[15]

  • Base Choice: Amine bases like triethylamine (Et3N) or diisopropylamine (i-Pr2NEt) are standard. They serve both as a base to deprotonate the alkyne and often as a solvent.[6][7]

    • Solution: Using a bulkier amine base can sometimes disfavor the bimolecular homocoupling pathway. Ensure the base is anhydrous and freshly distilled, as impurities can affect the reaction.

  • Solvent System: The solvent affects the solubility of the copper acetylide intermediate.

    • Polar Aprotic Solvents: DMF or THF are commonly used.[6][10] However, some studies suggest that non-polar solvents like toluene can sometimes give better yields by minimizing side reactions.[10]

    • Degassing is Critical: The most important factor is the rigorous exclusion of oxygen. Ensure your solvent and reaction setup are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. Homocoupling requires an oxidant, and dissolved oxygen is the usual culprit.[15]

Q2: The Sonogashira reaction starts but then stalls. What could be the cause?

A2: Stalling can be due to catalyst deactivation or reagent degradation.

  • Base Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the alkyne, causing the reaction to stop once the base is consumed.

    • Solution: Ensure at least 2-3 equivalents of the amine base are used.[6]

  • Solvent Compatibility: If the palladium catalyst or intermediates precipitate from the solution, the reaction will stop.

    • Solution: Observe the reaction mixture. If solids crash out unexpectedly, consider a solvent system with better solubilizing power for all components, or run the reaction at a slightly higher temperature. Some protocols favor DMF for its excellent solvating properties, despite potential drawbacks.[16]

Category 3: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but is highly sensitive to the base, ligand, and solvent combination.

Q1: I am attempting to couple a primary or secondary amine with this compound, but the reaction is failing. What role do the base and solvent play?

A1: Buchwald-Hartwig amination requires a strong base to deprotonate the amine, but the choice is critical to avoid side reactions.[8][9][17]

  • Base Selection is Crucial:

    • Strong, Non-Nucleophilic Bases: The most common and effective bases are strong, sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[6][9] Weaker bases like K2CO3 are often ineffective.[9]

    • Insoluble vs. Soluble Bases: Insoluble inorganic bases can lead to reproducibility issues.[8][17] Homogeneous systems using a soluble organic base like DBU have been developed and can be advantageous, especially for flow chemistry applications.[8][17]

  • Solvent Choice:

    • Aprotic, Non-coordinating Solvents: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.[6][9] They are relatively non-polar and do not compete with the amine for coordination to the palladium center.

    • Avoid Protic Solvents: Solvents like alcohols are generally incompatible as they can react with the strong bases required.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_base Is the base strong enough? (e.g., using Na₂CO₃) start->check_base check_solubility Are all components soluble? (Biphasic system issues) check_base->check_solubility Yes action_base Switch to K₃PO₄ or Cs₂CO₃ check_base->action_base No check_degradation Is hydrodeiodination a major byproduct? check_solubility->check_degradation Yes action_solvent Try Dioxane/H₂O. Add Phase Transfer Catalyst. check_solubility->action_solvent No action_ligand Use stronger base (K₃PO₄). Consider more electron-rich ligand. check_degradation->action_ligand Yes

Caption: A simplified troubleshooting workflow for a low-yielding Suzuki coupling.

Data Summary & Protocols

For ease of reference, the following tables provide recommended starting points for various cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific substrate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For difficult couplings)Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalysts are often more active and air-stable.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger base, accelerating boronate formation.[6]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Solvent choice can impact solubility and reaction kinetics.[6][11]
Temperature 90-100 °C100-110 °CHigher temperatures may be needed for less reactive partners.
Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition 1 (Cu-catalyzed)Condition 2 (Cu-free)Rationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Copper-free conditions can reduce homocoupling.[10]
Co-catalyst/Ligand CuI (2-5 mol%)AsPh₃ or other suitable ligandLigand choice is critical in copper-free systems.[10]
Base Et₃N or i-Pr₂NEt (2-3 equiv.)Et₃N (can act as solvent)Amine base is standard for deprotonating the alkyne.[6]
Solvent THF or DMFTolueneToluene is sometimes superior in copper-free methods.[10]
Temperature Room Temp to 60 °C40-80 °CMild conditions are often sufficient.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in 6-Fluoro-3-iodo-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in cross-coupling reactions involving 6-Fluoro-3-iodo-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent catalyst deactivation, a common hurdle in synthesizing complex molecules using this versatile building block. The unique electronic and steric properties of this fluorinated pyridine derivative, while valuable, can present specific challenges to the stability and efficiency of commonly used palladium catalysts.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing catalyst behavior.

Part 1: Troubleshooting Guide - Diagnosing & Solving Catalyst Deactivation

This section addresses the most common issues observed during experiments. We focus on identifying the root cause of catalyst failure and provide actionable solutions.

Issue 1: The reaction has stalled, shows minimal conversion, or fails to initiate.

Question: My Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction using this compound is not working. I see little to no product formation, even after extended reaction times. What are the likely causes related to catalyst deactivation?

Answer: This is a frequent and frustrating issue. When a reaction fails to proceed, the cause often lies in the premature death of the catalyst. The primary culprits for this are catalyst poisoning, formation of inactive palladium species (palladium black), or issues with the catalyst's oxidation state.

Probable Cause 1: Catalyst Poisoning by the Pyridine Substrate The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center. This coordination can form a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" the catalyst.[1][2] While this compound is a valuable substrate, its inherent basicity poses a direct challenge.

  • Solution: Employ sterically bulky ligands. Ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create a crowded environment around the palladium atom.[3] This steric shield physically hinders the pyridine nitrogen from binding to the metal center, allowing the catalytic cycle to proceed.

Probable Cause 2: Formation of Palladium Black (Agglomeration) If you observe a black precipitate forming in your reaction vessel, you are likely seeing "palladium black." This consists of agglomerated, insoluble palladium(0) particles that have fallen out of the catalytic cycle and are inactive.[4]

  • Causality & Solutions:

    • Insufficient Ligand Protection: The ligand-to-palladium ratio may be too low, or the ligand itself may be degrading. This leaves the palladium atoms exposed and prone to aggregation.[5] Consider increasing the ligand loading slightly (e.g., from L:Pd of 2:1 to 2.5:1).

    • High Temperature: Excessive heat can accelerate both ligand degradation and the rate of palladium agglomeration.[4][6] Attempt the reaction at the lowest effective temperature. It is often better to run a reaction for longer at 80 °C than to have it fail quickly at 110 °C.

    • Poor Reagent Purity: Trace impurities in reagents or solvents can initiate catalyst decomposition.[7][8] Always use high-purity, anhydrous solvents and ensure the quality of your base and coupling partners.

Probable Cause 3: Incorrect Catalyst Oxidation State Most cross-coupling cycles require a palladium(0) species to initiate the oxidative addition step with the iodo-pyridine.[9] If you are using a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). Failure to do so will prevent the reaction from starting.

  • Causality & Solutions:

    • Inefficient Precatalyst Reduction: The reduction of Pd(II) to Pd(0) can be inconsistent.[10] The use of pre-formed, well-defined Pd(0) precatalysts can provide more reliable initiation.

    • Oxidative Degradation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture allows oxygen to oxidize Pd(0) back to inactive Pd(II) species.[4] Ensure your inert atmosphere is rigorously maintained.

Part 2: Frequently Asked Questions (FAQs) - Prevention & Optimization

Proactive measures are the most effective strategy for ensuring robust and reproducible results. This section answers common questions about how to design experiments to maximize catalyst lifetime and performance.

Q1: How do I choose the optimal ligand for coupling with this compound?

A: The choice of ligand is arguably the most critical parameter for success. Given the poisoning potential of the pyridine substrate, bulky and electron-rich ligands are highly recommended.[2][3] These properties not only protect the metal center but also promote the crucial reductive elimination step.

Table 1: Ligand Selection Guide for this compound Reactions
Ligand Class Examples Recommended For Key Considerations
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigExcellent for preventing pyridine poisoning due to steric bulk. The industry standard for challenging substrates.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, Buchwald-HartwigStrong σ-donors that form very stable Pd complexes. Highly effective but can be more expensive.[3]
Triphenylphosphine (PPh₃) PPh₃Sonogashira (with CuI)A classic, inexpensive ligand. Prone to poisoning and degradation with pyridine substrates; use with caution and only after other options fail.[11]
Josiphos-type Ferrocenyl Ligands CyPFtBuBuchwald-HartwigEffective for C-N couplings, including with heteroaryl chlorides.[12]

Q2: What is the best practice for setting up a reaction to ensure catalyst longevity?

A: A disciplined and systematic approach to reaction setup is crucial. The following protocol minimizes common sources of catalyst deactivation.

Experimental Protocol: Best Practices for Reaction Setup
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Handling: Use high-purity reagents. Solid reagents should be dried in a vacuum oven. Anhydrous solvents from a purification system or a freshly opened sealed bottle are essential.

  • Reaction Assembly (Order of Addition Matters):

    • To the reaction vessel, add the palladium precatalyst, ligand, and base under a positive pressure of inert gas.

    • Add the coupling partner (e.g., boronic acid, amine, alkyne).

    • Add the anhydrous solvent via syringe.

  • Rigorous Degassing: This step is non-negotiable.

    • Freeze-Pump-Thaw Method (Recommended): For lower-boiling solvents (THF, Dioxane, Toluene), freeze the mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under an inert atmosphere. Repeat this cycle three times. This is the most effective method for removing dissolved oxygen.

    • Sparging: Bubble a stream of inert gas through the solvent for 20-30 minutes. This is less effective than freeze-pump-thaw but better than nothing.

  • Initiation: After degassing, add the this compound substrate (often dissolved in a small amount of degassed solvent) to the mixture.

  • Execution: Heat the reaction to the target temperature with vigorous stirring. Monitor progress by TLC or LC-MS.

Q3: Can a deactivated catalyst be reactivated in the flask?

A: For homogeneous palladium catalysts used in a laboratory setting, in situ reactivation is generally not feasible or practical. Once palladium black has formed, the catalyst is irreversibly aggregated.[4] Similarly, a poisoned catalyst complex is often too stable to be reversed under typical reaction conditions. Some specialized methods exist for heterogeneous catalysts, such as oxidative treatments, but these are not applicable here.[13][14] The most effective strategy is always prevention. If a reaction fails due to catalyst death, the focus should be on optimizing the conditions for the next attempt based on the troubleshooting guide above.

Q4: My reaction generates significant side products, like homocoupling of my boronic acid or dehalogenation of my starting material. Is this related to catalyst deactivation?

A: Yes, these issues can be indirectly related to catalyst health.

  • Homocoupling: The oxidative coupling of boronic acids is often promoted by the presence of oxygen.[15] If your inerting and degassing procedures are insufficient to protect the Pd(0) catalyst, they are also insufficient to prevent this side reaction.

  • Hydrodehalogenation: The replacement of the iodo group with a hydrogen atom can occur as a side reaction. This can be exacerbated by moisture or certain bases.[4] A healthy, efficient catalyst will favor the desired cross-coupling pathway, which is typically much faster. When the main catalytic cycle is slowed or stalled, these competing side reactions become more prominent.

Part 3: Visualization of Key Processes

To better understand the dynamics of catalysis and deactivation, the following diagrams illustrate the key pathways.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd(0)L2->OA_Complex + R-I TM_Complex Transmetalation Complex (Pd-II) OA_Complex->TM_Complex + Nu-M Product_Complex Product-bound Complex (Pd-II) TM_Complex->Product_Complex Transmetalation Product_Complex->Pd(0)L2 Reductive Elimination (Product Out)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Deactivation_Pathways cluster_main Main Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0)L₂ Cycle Oxidative Addition Transmetalation Reductive Elimination Pd(0)L2->Cycle Poisoning Pyridine Poisoning (Inactive Pd(II) Complex) Pd(0)L2->Poisoning + Pyridine Aggregation Palladium Black (Inactive Pd(n) Aggregate) Pd(0)L2->Aggregation High Temp. - Ligand Degradation Ligand Degradation (Unstable Pd(0)) Pd(0)L2->Degradation + O₂/H₂O Cycle->Pd(0)L2

Caption: Common deactivation pathways branching from the active catalyst.

Troubleshooting_Flowchart start Low or No Conversion q1 Is Palladium Black visible? start->q1 a1_yes Cause: Agglomeration - Lower Temperature - Check Ligand Ratio - Improve Reagent Purity q1->a1_yes Yes q2 Reaction starts then stops? q1->q2 No a2_yes Cause: Product Inhibition / Fouling - Consider Lower Concentration - Screen Different Ligands q2->a2_yes Yes a2_no Cause: Catalyst Poisoning - Use Bulky Ligands (SPhos, NHC) - Ensure Rigorous Inert Atmosphere q2->a2_no No

Caption: A troubleshooting workflow for diagnosing low reaction conversion.

References

workup procedure for removing impurities from 6-Fluoro-3-iodo-2-methylpyridine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 6-Fluoro-3-iodo-2-methylpyridine (CAS 884495-23-2). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the high purity of this critical synthetic building block.

Section 1: Initial Troubleshooting & Impurity Identification

This section addresses preliminary issues encountered after the initial synthesis and before intensive purification.

Q1: My crude product is a dark brown or black solid/oil instead of the expected white to yellow solid. What causes this discoloration and how can I perform a preliminary cleanup?

A1: Dark coloration, often described as "tarring," typically indicates the presence of polymeric byproducts or degradation of starting materials or the product itself.[1] This can be caused by excessive heat, highly reactive impurities, or the presence of oxygen during the reaction.[1] The first step is a bulk cleanup to remove these high-molecular-weight, often acidic, impurities before proceeding to more refined techniques.

An initial alkali wash is often effective. Many syntheses of pyridine derivatives may involve acidic conditions or generate acidic byproducts. A wash with a mild base can remove these while leaving your desired product in the organic phase.

Experimental Protocol: Preliminary Alkali Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake gently, remembering to vent frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the bottom organic layer (if using DCM) or the top organic layer (if using EtOAc). Discard the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting product should be significantly cleaner and ready for further purification.

Q2: What are the most common types of impurities I should expect in my crude this compound?

A2: Impurities in heterocyclic synthesis are typically related to the starting materials, side reactions, or subsequent degradation. For a substituted pyridine like this compound, impurities can be categorized as follows:

Impurity ClassPotential SpeciesRationale
Non-Basic/Neutral Unreacted aldehydes, ketones, or α,β-unsaturated carbonyl compounds.These are common precursors in classical pyridine syntheses like the Chichibabin or Hantzsch methods.[2]
Acidic Byproducts from halogenation reagents (e.g., succinimide from N-Iodosuccinimide).N-halosuccinimides are common electrophilic halogenating agents for heterocycles.[3][4]
Basic (Related Pyridines) Starting materials (e.g., 6-Fluoro-2-methylpyridine), regioisomers, or di-iodinated species.Incomplete iodination or side reactions during halogenation can lead to a mixture of related pyridine derivatives.[4][5]
Residual Solvents Toluene, DMF, Acetonitrile, THF.High-boiling point solvents used in the reaction can be difficult to remove under reduced pressure.

Section 2: Core Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Q3: How do I perform an effective acid-base extraction to remove non-basic and acidic impurities?

A3: Acid-base extraction is a powerful and highly recommended technique for purifying pyridine derivatives.[6] It leverages the basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.2).[2][7] By washing with a dilute acid, the pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer. This leaves non-basic/neutral impurities behind in the organic layer. The process is then reversed to recover the purified product.

start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with dilute HCl (1M) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Contains Neutral Impurities (Discard) sep1->org1 Phase 1 aq1 Aqueous Layer: Contains Protonated Product (Pyridinium Salt) sep1->aq1 Phase 2 basify Add NaOH (2M) until pH > 10 aq1->basify extract Extract with EtOAc (3x) basify->extract sep2 Separate & Combine Organic Layers extract->sep2 org2 Organic Layer: Contains Purified Product sep2->org2 Organic aq2 Aqueous Layer: (Discard) sep2->aq2 Aqueous final Dry (Na2SO4), Filter, & Evaporate org2->final pure_product Pure this compound final->pure_product

Caption: Workflow for acid-base extraction of this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product from the initial alkali wash in Ethyl Acetate (EtOAc, ~20 mL/g).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.

  • Separation I: Allow the layers to separate. Drain the aqueous layer (bottom) into a clean Erlenmeyer flask. Keep the organic layer, which contains neutral impurities, in the funnel.

  • Re-extraction: To ensure complete transfer of the product, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine this second aqueous wash with the first. The organic layer can now be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >10 (check with pH paper). You may see the product precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a portion of fresh EtOAc (about 1/3 the volume of the aqueous layer). Shake to extract the now neutral pyridine product back into the organic phase.

  • Separation II: Drain the aqueous layer and collect the organic layer. Repeat the back-extraction two more times with fresh EtOAc, combining all organic layers.

  • Final Wash & Dry: Wash the combined organic layers once with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Q4: I am struggling with column chromatography. My product streaks badly (peak tailing) on the TLC plate and column. How can I achieve good separation?

A4: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[8] The issue arises from strong interactions between the basic nitrogen atom of your product and the acidic silanol groups (Si-OH) on the silica surface.[8] This leads to poor separation and lower recovery.

The solution is to deactivate the acidic sites on the silica by adding a small amount of a competing base, typically triethylamine (TEA), to your mobile phase.

cluster_0 Problem: Peak Tailing cluster_1 Solution: Mobile Phase Modification problem Silica Gel Surface (Acidic Si-OH groups) interaction Strong Acid-Base Interaction problem->interaction product Pyridine Product (Basic Nitrogen) product->interaction solution Add Triethylamine (TEA) to Mobile Phase deactivation TEA (Stronger Base) Preferentially Binds to Si-OH solution->deactivation elution Pyridine Product Elutes Symmetrically deactivation->elution

Caption: Logic for using triethylamine (TEA) to prevent peak tailing in chromatography.

Experimental Protocol: Optimized Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your desired mobile phase (e.g., Hexanes:EtOAc).

    • Create a TLC eluent by adding 0.5-1% TEA to this stock solution (e.g., for 10 mL of eluent, add 50-100 µL of TEA).

    • Spot your crude material on a TLC plate and develop it using the TEA-modified eluent.

    • Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your product to ensure good separation on the column. Adjust the polarity of your solvent system (Hexanes:EtOAc ratio) as needed.

  • Column Packing:

    • Prepare your column slurry using the mobile phase without TEA. This is known as a "dry pack" or "slurry pack."

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase that includes 0.5-1% TEA. This ensures the entire stationary phase is deactivated before you load your sample.

  • Sample Loading & Elution:

    • Dissolve your sample in a minimal amount of DCM or the mobile phase. For less soluble materials, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

    • Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

Recommended Starting Solvent Systems (Modify as needed)

PolarityHexane:Ethyl Acetate RatioTriethylamine (TEA) %
Low95:50.5 - 1.0%
Medium80:200.5 - 1.0%
High60:400.5 - 1.0%
Q5: My product is >97% pure after chromatography but still has a slight yellow tint. How can I perform a final polishing step to get a pure white solid?

A5: A persistent yellow color often indicates trace amounts of highly conjugated or oxidized impurities that co-elute with your product. Recrystallization is an excellent final step to remove these, as it purifies based on differences in solubility rather than polarity. A patent describing the synthesis of a similar compound, 2-bromo-3-fluoro-6-picoline, successfully used an ethyl acetate/petroleum ether system for recrystallization.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: You need a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A binary system like Ethyl Acetate/Hexanes is a good starting point.

  • Dissolution: Place your purified solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise until you see persistent cloudiness. Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents. The result should be a fine, white crystalline solid.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 6-Fluoro-3-iodo-2-methylpyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. These molecules, often serving as key building blocks for complex pharmaceutical agents, demand rigorous characterization to ensure the integrity of synthetic pathways and the desired molecular architecture. 6-Fluoro-3-iodo-2-methylpyridine is one such building block, a trifunctionalized pyridine ring that offers multiple avenues for synthetic diversification.[1] Its utility, however, is predicated on a clear understanding of its structure, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will dissect the spectrum through a comparative lens, illustrating how the electronic and steric effects of each substituent—fluoro, iodo, and methyl—cumulatively shape the final spectral signature. This approach not only validates the structure but also provides a deeper understanding of the underlying principles of NMR spectroscopy as applied to complex aromatic heterocycles.

The Power of Predictive Analysis in NMR

Before examining the experimental spectrum, a seasoned scientist will first predict the expected chemical shifts and coupling patterns. This predictive exercise, grounded in the fundamental principles of substituent effects, is a self-validating system that transforms spectral interpretation from a passive observation into an active scientific inquiry.

The pyridine ring has a well-characterized NMR profile. The nitrogen atom's electron-withdrawing nature deshields the ring protons and carbons relative to benzene. From this baseline, we can anticipate the influence of our three substituents:

  • 2-Methyl Group: This electron-donating group is expected to shield (decrease the chemical shift of) adjacent protons and carbons.

  • 6-Fluoro Group: As a highly electronegative atom, fluorine will strongly deshield the ortho proton (H-5) and the carbon it is attached to (C-6). Crucially, it will also introduce characteristic spin-spin couplings (J-couplings) to nearby protons and carbons through both bond and space interactions.[2][3]

  • 3-Iodo Group: Iodine's primary influence on the ¹³C spectrum is the "heavy-atom effect," which induces significant shielding (an upfield shift) of the carbon to which it is directly attached (C-3).[4][5] Its effect on proton chemical shifts is less pronounced but contributes to the overall electronic environment.

Based on these principles, we can sketch a predicted ¹H NMR spectrum: a singlet for the methyl group, and two doublets in the aromatic region, likely showing complex splitting due to fluorine coupling. The ¹³C spectrum is predicted to show six distinct signals, with C-6 being significantly deshielded by fluorine and C-3 being strongly shielded by iodine.

¹H NMR Spectral Analysis of this compound

The experimental ¹H NMR spectrum of this compound presents a clean and informative picture, confirming our predictive model. The spectrum is characterized by three distinct signals.

Proton AssignmentMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
-CH₃Singlet~2.5N/A
H-4Doublet~7.8~8.0 Hz
H-5Doublet~6.8~8.0 Hz
(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical.)

Causality Behind the Assignments:

  • Methyl Protons (-CH₃): The singlet at approximately 2.5 ppm is unambiguously assigned to the methyl group protons. Its integration value corresponds to three protons, and it lacks any coupling to the aromatic protons, as expected.

  • Aromatic Protons (H-4 and H-5): The two remaining signals in the aromatic region correspond to H-4 and H-5. They appear as doublets due to their coupling to each other. The more downfield signal at ~7.8 ppm is assigned to H-4, which is deshielded by the adjacent electron-withdrawing iodine atom. Conversely, the signal at ~6.8 ppm is assigned to H-5. While H-5 is ortho to the highly electronegative fluorine atom, the combined electronic effects place it upfield relative to H-4. More importantly, the signal for H-5 will exhibit a characteristic through-bond coupling to the fluorine at C-6, which may manifest as a slight broadening or a resolved doublet of doublets in a high-resolution spectrum.

Comparative ¹H NMR Analysis

To truly appreciate the influence of each substituent, we can compare the spectrum of our target molecule with those of simpler, related pyridine derivatives.

CompoundH-4 Chemical Shift (δ) ppmH-5 Chemical Shift (δ) ppm
2-Methylpyridine[6]~7.0-7.1~6.9-7.0
2-Fluoro-6-methylpyridine[7]~7.5~6.7
This compound ~7.8 ~6.8

This comparison clearly demonstrates the additive nature of substituent effects. The introduction of the fluorine atom at the 6-position in 2-fluoro-6-methylpyridine causes a significant downfield shift of the H-4 proton relative to 2-methylpyridine. The subsequent addition of the iodine atom at the 3-position in our target molecule further deshields H-4 to ~7.8 ppm, while the chemical shift of H-5 remains relatively consistent, dominated by the influence of the adjacent fluorine.

¹³C NMR Spectral Analysis: A Predictive and Comparative Approach

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ) ppmKey Influencing Factors
-CH₃~20-25Typical range for a methyl group on a pyridine ring.
C-2~155-160Attached to nitrogen and the methyl group.
C-3~90-95 Strongly shielded by the heavy-atom effect of iodine. [4]
C-4~145-150Deshielded by the adjacent iodine.
C-5~110-115Shielded by the ortho fluorine atom.
C-6~160-165 (doublet) Strongly deshielded by fluorine; large ¹JCF coupling. [10]

Comparative Justification:

  • The Heavy-Atom Effect on C-3: In 2-methylpyridine, C-3 resonates at ~122 ppm.[11][12] The introduction of iodine at this position is expected to shift this signal upfield by approximately 30 ppm, a hallmark of the heavy-atom effect, placing it in the distinctive 90-95 ppm range.[4]

  • The Fluorine Effect on C-6 and C-5: In 2-fluoropyridine, the carbon bearing the fluorine (C-2) appears at ~163 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). We expect a similar deshielding and coupling for C-6 in our target molecule. The adjacent carbon (C-5) will also show a smaller two-bond coupling (²JCF).

  • Overall Pattern: The remaining carbons (C-2, C-4, and the methyl carbon) will have chemical shifts influenced by the combination of all three substituents. The predicted values provide a robust fingerprint for the molecule's identification.

Confirming Connectivity: The Role of 2D NMR

For a molecule of this complexity, especially in the context of drug development where certainty is non-negotiable, 2D NMR experiments are essential for unambiguous assignment.

// HSQC (1-bond H-C) H4 -> C4 [label="HSQC", style=dashed, color="#EA4335", fontcolor="#EA4335"]; H5 -> C5 [label="HSQC", style=dashed, color="#EA4335", fontcolor="#EA4335"]; CH3 -> C_CH3 [label="HSQC", style=dashed, color="#EA4335", fontcolor="#EA4335"];

// HMBC (2-3 bond H-C) H4 -> C2 [label="HMBC (²J)", color="#34A853", fontcolor="#34A853"]; H4 -> C5 [label="HMBC (³J)", color="#34A853", fontcolor="#34A853"]; H5 -> C3 [label="HMBC (³J)", color="#34A853", fontcolor="#34A853"]; CH3 -> C2 [label="HMBC (²J)", color="#34A853", fontcolor="#34A853"]; CH3 -> C3 [label="HMBC (³J)", color="#34A853", fontcolor="#34A853"];

// COSY (H-H) H4 -> H5 [label="COSY", constraint=false, dir=both, color="#FBBC05", fontcolor="#FBBC05"]; } 2D NMR Correlation Diagram for this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton with the carbon to which it is directly attached, confirming the H-4/C-4, H-5/C-5, and -CH₃/-CH₃ assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary (non-protonated) carbons. We would expect to see correlations from the methyl protons to C-2 and C-3, and from H-4 to C-2 and C-5, thereby piecing together the carbon skeleton.

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-4 and H-5, confirming their mutual coupling.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data requires a standardized and rigorous experimental protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock on deuterium signal, and shim prep4->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq2->acq3 acq4 Acquire 2D Spectra (gCOSY, gHSQC, gHMBC) with standard parameters acq3->acq4 proc1 Apply Fourier Transform and phase correction acq4->proc1 proc2 Calibrate spectra to residual solvent peak or TMS proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra proc2->proc3

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required. Typical parameters would include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.

  • 2D NMR Acquisition (if required):

    • Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct all spectra manually.

    • Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Conclusion

The NMR analysis of this compound is a prime example of how a multi-faceted approach provides irrefutable structural proof. By combining a predictive analysis based on fundamental principles with a comparative study against simpler analogs, we can confidently assign every signal in the ¹H and ¹³C spectra. The unique spectral signatures—particularly the strongly shielded C-3 carbon due to the iodine's heavy-atom effect and the deshielded, split C-6 signal from the fluorine substituent—serve as a robust analytical fingerprint. This detailed characterization is the bedrock upon which reliable and innovative research in medicinal and materials chemistry is built.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Determination of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 6-Fluoro-3-iodo-2-methylpyridine (CAS: 884495-23-2) has emerged as a critical building block in the synthesis of novel pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[1] Its unique trifunctionalized pyridine structure, featuring a fluorine atom for metabolic stability, a reactive iodine atom for cross-coupling reactions, and a methyl group for steric and electronic influence, makes it a highly versatile intermediate.[1]

Given its role in complex synthetic pathways, ensuring the purity of this compound is paramount. Even trace impurities can lead to unwanted side reactions, impact final product yield and stability, and introduce potentially toxic components. This guide provides a comprehensive comparison of two powerful analytical techniques for the purity determination of this key intermediate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my objective is to move beyond mere protocols. This document will elucidate the causality behind the methodological choices, grounding them in established chromatographic principles and regulatory expectations. We will explore the strengths and limitations of each technique, providing researchers, analytical chemists, and drug development professionals with the insights needed to select and implement the most appropriate method for their specific needs. The methods described herein are designed to be robust and serve as a validated starting point for quality control and regulatory submissions, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Analytical Challenge: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing effective separation methods.

PropertyValue/DescriptionImplication for Analysis
Molecular Weight 237.02 g/mol Suitable for both UV and MS detection.
Physical Form White to yellow solidStandard sample preparation protocols (dissolution in an appropriate organic solvent) are applicable.
Structure Substituted pyridineThe pyridine ring contains a chromophore, making it suitable for UV detection. The basic nitrogen atom can be protonated, influencing retention in reversed-phase HPLC.
Polarity Moderately polarAmenable to reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
Boiling Point ~229.6 °C at 760 mmHgVolatility is sufficient for electrospray ionization (ESI) in LC-MS.[]

The presence of the pyridine ring, a UV-active chromophore, makes HPLC with UV detection a logical and accessible choice. However, for definitive peak identification and enhanced sensitivity for trace impurities, the coupling of liquid chromatography to a mass spectrometer is indispensable.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[2][7] For a moderately polar compound like this compound, reversed-phase chromatography is the most effective approach.

Causality Behind Experimental Choices
  • Column Selection (C18): An octadecylsilane (C18) column is chosen for its hydrophobic stationary phase, which provides excellent retention for moderately polar aromatic compounds like substituted pyridines. The end-capping on modern C18 columns minimizes peak tailing that can occur from interactions between the basic nitrogen on the pyridine ring and residual acidic silanols on the silica support.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A mixture of water and acetonitrile is a standard mobile phase for reversed-phase HPLC. Acetonitrile is selected for its low UV cutoff and viscosity. The addition of a small amount of formic acid (0.1%) serves two critical purposes:

    • It protonates the basic pyridine nitrogen, ensuring a single ionic species and thus sharp, symmetrical peak shapes.

    • It acidifies the mobile phase, which suppresses the ionization of residual silanols on the column, further reducing peak tailing.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable run time. A shallow gradient provides high resolution around the main component peak, which is critical for separating closely related impurities.

  • UV Detection Wavelength: The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. For pyridine derivatives, this is typically in the range of 220-280 nm. A wavelength of 254 nm is often a good starting point as it provides a good response for many aromatic compounds.

Experimental Workflow: HPLC-UV Purity Determination

The following diagram outlines the logical flow of the HPLC-UV analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Prepare Standard & Sample (1.0 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile prep_sample->prep_mobile degas 3. Degas Mobile Phases prep_mobile->degas equilibrate 4. Equilibrate HPLC System degas->equilibrate inject 5. Inject Sample (5 µL) equilibrate->inject separate 6. Gradient Separation on C18 Column inject->separate detect 7. UV Detection (254 nm) separate->detect integrate 8. Integrate Chromatogram detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC-UV purity analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample for testing

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Diluent Acetonitrile/Water (50:50, v/v)

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve ~25 mg of the Reference Standard in the diluent in a 25-mL volumetric flask to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

4. System Suitability:

  • Perform five replicate injections of the Standard Solution.

  • The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 1.5.

  • These criteria ensure the system is performing adequately before sample analysis, a requirement of pharmacopeial methods.[8][9]

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Identify the peak for this compound based on its retention time relative to the standard.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is unparalleled for impurity profiling, as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of impurities and elucidate their structures.

Causality Behind Experimental Choices
  • UHPLC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often paired with MS. UHPLC uses columns with smaller particle sizes (<2 µm), providing higher resolution, faster analysis times, and sharper peaks, which improves MS sensitivity.

  • Ionization Source (ESI): Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar, thermally labile small molecules. It generates ions in the gas phase directly from the liquid eluent with minimal fragmentation. Given the basic pyridine nitrogen, positive ion mode ESI ([M+H]⁺) is expected to be highly efficient.

  • Mass Analyzer (Q-TOF or Orbitrap): A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal. These instruments provide accurate mass measurements (typically <5 ppm error), which allows for the determination of elemental compositions for the main component and any detected impurities. This is a powerful tool for identifying unknown impurities.

  • Volatile Mobile Phase Buffers: The formic acid used in the HPLC-UV method is also ideal for LC-MS because it is volatile and does not suppress ionization. Non-volatile buffers like phosphate (used in some older HPLC methods) are incompatible with MS as they will precipitate in and contaminate the ion source.[10][11]

Experimental Workflow: LC-MS Purity Determination

This diagram illustrates the integrated workflow for LC-MS analysis, from separation to structural confirmation.

LCMS_Workflow cluster_lc UHPLC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis lc_prep 1. Prepare Sample & Mobile Phases (as per HPLC method, but lower conc.) lc_inject 2. Inject Sample (1 µL) lc_prep->lc_inject lc_separate 3. Fast Gradient Separation on C18 UHPLC Column lc_inject->lc_separate ionize 4. Electrospray Ionization (ESI+) lc_separate->ionize mass_analyze 5. High-Resolution Mass Analysis (e.g., Q-TOF) ionize->mass_analyze detect_ions 6. Detect Ions mass_analyze->detect_ions extract_chrom 7. Extract Ion Chromatograms (EIC) detect_ions->extract_chrom identify_impurities 8. Identify Impurities by Accurate Mass extract_chrom->identify_impurities quantify 9. Quantify by Peak Area identify_impurities->quantify

Caption: Workflow for LC-MS impurity profiling of this compound.

Detailed Experimental Protocol: LC-MS

1. Materials and Reagents:

  • Same as HPLC-UV method.

2. Chromatographic and MS Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Diluent Acetonitrile/Water (50:50, v/v)
MS System Waters Xevo G2-XS Q-TOF or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 450 °C
Mass Range 50-1000 m/z
Acquisition Mode Full Scan MS

3. Sample Preparation:

  • Sample Solution: Prepare a more dilute sample solution than for HPLC-UV to avoid saturating the MS detector. A concentration of ~0.1 mg/mL is a good starting point.

4. Analysis:

  • Inject the sample solution.

  • The expected protonated molecule [M+H]⁺ for this compound is m/z 237.95.

  • Process the data by extracting the ion chromatogram for this mass to visualize the main peak.

  • Analyze the full scan data to find other m/z values corresponding to potential impurities. The accurate mass data can be used to propose elemental formulas for these unknowns.

Comparison of HPLC-UV and LC-MS Methods

The choice between HPLC-UV and LC-MS depends on the specific goal of the analysis.

FeatureHPLC-UVLC-MS
Primary Use Quantitative purity determination, routine QCImpurity identification, structural elucidation, trace analysis
Selectivity Based on chromatographic retention and UV absorbanceBased on retention time and mass-to-charge ratio (m/z)
Sensitivity Good (ng level)Excellent (pg to fg level)
Identification Power Presumptive (based on retention time)Definitive (based on molecular weight and fragmentation)
Robustness High; well-established and reliable for QC environmentsModerate; more complex instrumentation requires specialized maintenance
Cost & Complexity Lower initial and operational cost; simpler to operateHigher initial and operational cost; requires expert operators
Regulatory Standing Universally accepted for purity and assay testingEssential for impurity characterization and structural confirmation

In practice, the two techniques are complementary. HPLC-UV is typically used for routine release testing of batches where the impurity profile is already known. LC-MS is used during process development to identify unknown impurities, to characterize reference standards, and to investigate any out-of-specification results.

Method Validation According to ICH Q2(R2) Guidelines

For either method to be used in a regulated environment, it must be validated to demonstrate its fitness for purpose.[4][12] The validation process, as outlined in the ICH Q2(R2) guideline, ensures the method is reliable, reproducible, and accurate.[3][5][13]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by showing that the peaks for known impurities do not interfere with the main peak. For LC-MS, mass selectivity provides inherent specificity.

  • Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of solutions at different concentrations and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to be accurate, precise, and linear.[12]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion

The purity determination of this compound is a critical step in ensuring the quality and safety of the advanced pharmaceutical intermediates and active ingredients derived from it. Both HPLC-UV and LC-MS are powerful tools for this purpose, each with a distinct role. HPLC-UV stands out as a robust, cost-effective method for routine quality control and quantitative purity assessment. Its counterpart, LC-MS, offers unparalleled sensitivity and specificity, making it the definitive tool for impurity identification and structural characterization.

The protocols and validation strategies detailed in this guide provide a comprehensive framework for establishing reliable analytical control over this compound. By grounding these methods in sound scientific principles and established regulatory guidelines, researchers and drug developers can proceed with confidence in the quality of this vital chemical building block.

References

characterization of 6-Fluoro-3-iodo-2-methylpyridine reaction products by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Characterization of 6-Fluoro-3-iodo-2-methylpyridine Reaction Products

Authored by a Senior Application Scientist

The functionalized pyridine core is a cornerstone of modern medicinal chemistry and agrochemical development. Among the vast array of available building blocks, this compound (CAS 884495-23-2) stands out as a particularly versatile intermediate.[1] Its unique substitution pattern—a fluorine atom to enhance metabolic stability and lipophilicity, a reactive iodine atom for cross-coupling, and a methyl group for steric and electronic influence—makes it a prized substrate for generating novel molecular architectures.[1]

The successful synthesis of derivatives from this starting material hinges on the precise and unambiguous characterization of the resulting products. Mass spectrometry (MS) is an indispensable tool in this workflow, providing rapid confirmation of molecular weight and offering deep structural insights through fragmentation analysis. This guide provides a comparative analysis of mass spectrometric techniques for characterizing the products of common reactions involving this compound, grounded in established principles and experimental data.

Choosing the Right Tool: A Comparative Guide to Ionization Techniques

The first and most critical decision in any MS analysis is the choice of ionization source. The physicochemical properties of the analyte—polarity, thermal stability, and volatility—dictate which technique will yield the most informative data. For the products derived from this compound, the primary candidates are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI), typically coupled with Gas Chromatography (GC).

Electrospray Ionization (ESI): The Default for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for direct coupling with High-Performance Liquid Chromatography (HPLC).[2][3] It is particularly effective for molecules that are polar or can be readily ionized in solution.

  • Mechanism & Suitability: ESI functions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4] The basic nitrogen atom in the pyridine ring of our target compounds makes them excellent candidates for positive-ion ESI, where they are readily protonated to form a pseudomolecular ion, [M+H]⁺.[3] This soft ionization process results in minimal fragmentation, typically yielding a clean spectrum dominated by the molecular ion, which is ideal for confirming the success of a reaction.[2][3]

  • Adduct Formation: A common characteristic of ESI is the formation of adduct ions, where the analyte associates with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5][6][7] While this can complicate spectral interpretation, it can also serve as a secondary confirmation of the molecular weight. For example, observing peaks at both m/z = X and m/z = X + 22 provides strong evidence that X corresponds to the [M+H]⁺ ion.

  • Limitations: ESI is less effective for nonpolar compounds that are difficult to ionize in solution. While the pyridine core provides a basic handle, extensive substitution with nonpolar groups in a cross-coupling reaction could diminish ESI efficiency.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another soft ionization technique that interfaces well with HPLC, but it operates on a different principle than ESI. It is particularly well-suited for analyzing less polar, thermally stable compounds.[8][9][10]

  • Mechanism & Suitability: In APCI, the HPLC eluent is sprayed through a heated nebulizer to create a vapor of solvent and analyte molecules. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions (e.g., proton transfer).[11][12] Because the initial step is vaporization, APCI is an excellent choice for compounds that are thermally stable but may lack the polarity required for efficient ESI.[10] Reaction products from Suzuki or Sonogashira couplings, where the polar C-I bond is replaced with a less polar C-C bond, often fall into this category.

  • Advantages over ESI: APCI is generally more tolerant of nonpolar mobile phases and less susceptible to ion suppression effects from salts or other matrix components.[8][9] This can lead to a more robust and reproducible response for certain classes of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI): The Structural Fingerprint

GC-MS with an EI source is a powerful combination for the analysis of volatile and thermally stable compounds.[13] While potentially less applicable to larger, non-volatile derivatives, it can be highly informative for smaller molecules and for gaining structural insight.

  • Mechanism & Suitability: Molecules eluting from the GC column enter the ion source where they are bombarded with high-energy electrons (typically 70 eV). This "hard" ionization technique imparts significant energy, causing not only ionization to a molecular ion (M⁺˙) but also extensive and reproducible fragmentation.[14][15] This fragmentation pattern serves as a unique "fingerprint" that can be used to identify a compound by matching it against spectral libraries.[15] Methylpyridine derivatives are known to be amenable to GC-MS analysis.[13][16]

  • Limitations: The primary drawback of EI is that the molecular ion peak can be weak or entirely absent for many compounds, as it readily breaks apart into more stable fragment ions.[14] This can make it difficult to confirm the molecular weight of a newly synthesized compound. Furthermore, the requirement for volatility and thermal stability precludes the analysis of many larger, more complex drug-like molecules generated from cross-coupling reactions.

Workflow for Selecting an Ionization Method

The choice of ionization source is a critical step in method development. The following diagram illustrates a logical workflow for selecting the most appropriate technique for a given reaction product.

G cluster_input Step 1: Analyte Assessment cluster_decision Step 2: Decision Pathway cluster_output Step 3: Technique Selection Start Characterize Reaction Product Polarity Is the molecule polar? (e.g., contains acidic/basic sites) Start->Polarity Thermal Is it thermally stable and volatile? Polarity->Thermal  No ESI Use LC-ESI-MS (Soft ionization, good for MW confirmation) Polarity->ESI  Yes Thermal:s->ESI:n  No APCI Use LC-APCI-MS (Good for less polar, stable compounds) Thermal->APCI  Yes, but not volatile GCMS Use GC-EI-MS (Hard ionization, good for structural fingerprinting) Thermal->GCMS  Yes, and volatile

Caption: Decision workflow for selecting the appropriate mass spectrometry ionization technique.

Experimental Protocol: Suzuki Coupling and LC-MS Analysis

To illustrate the practical application of these principles, we will detail a protocol for a Suzuki coupling reaction between this compound and phenylboronic acid, followed by characterization using LC-ESI-MS.

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by taking small aliquots and analyzing via TLC or a rapid LC-MS method until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired product, 6-Fluoro-2-methyl-3-phenylpyridine.

LC-MS Analysis Protocol
  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Data Comparison and Interpretation

A successful reaction will show the disappearance of the starting material peak and the appearance of a new peak for the product. Mass spectrometry is used to confirm the identity of these peaks.

Table 1: Comparison of Expected Mass Spectrometry Data

CompoundStructureExact MassExpected m/z [M+H]⁺Expected m/z [M+Na]⁺
Starting Material: this compoundC₆H₅FIN236.95237.96259.94
Product: 6-Fluoro-2-methyl-3-phenylpyridineC₁₂H₁₀FN187.08188.09210.07
Byproduct: 6-Fluoro-2-methylpyridine (de-iodination)C₆H₆FN111.05112.06134.04

Note: Masses are calculated for the most abundant isotopes.

This comparative data is crucial for reaction monitoring. The clear mass shift from m/z 237.96 to 188.09 confirms the displacement of the iodine atom with the phenyl group. The potential observation of a peak at m/z 112.06 would indicate a common side reaction: hydro-deiodination.

Understanding Fragmentation for Structural Elucidation

While soft ionization is excellent for confirming molecular weight, inducing fragmentation (in-source or via MS/MS) provides structural confirmation. For our product, 6-Fluoro-2-methyl-3-phenylpyridine ([M+H]⁺ = 188.09), a plausible fragmentation pathway can be proposed.

G parent C₁₂H₁₁FN⁺ m/z = 188.09 (Molecular Ion) frag1 C₁₁H₈FN⁺ m/z = 173.07 parent->frag1 -CH₃ frag2 C₁₂H₈F⁺ m/z = 171.06 parent->frag2 -NH₃ frag3 C₆H₅⁺ m/z = 77.04 frag1->frag3 -C₅H₃FN

Caption: Plausible ESI fragmentation pathway for protonated 6-Fluoro-2-methyl-3-phenylpyridine.

This fragmentation pattern provides valuable structural information. The loss of 15 Da (-CH₃) is characteristic of a methyl group, while the observation of a phenyl cation fragment (m/z 77.04) confirms the successful addition of the phenyl ring. Analyzing these fragments provides a much higher degree of confidence in the structural assignment than molecular weight alone.

References

Comparative Reactivity Analysis: 6-Fluoro-3-iodo-2-methylpyridine vs. 6-Chloro-3-iodo-2-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks.[1][2][3] Their utility stems from the ability to undergo various transition-metal-catalyzed cross-coupling reactions, allowing for the strategic construction of complex molecular architectures. Among these, 6-halo-3-iodo-2-methylpyridines are particularly valuable scaffolds, offering two distinct halogen handles for sequential functionalization.

This guide provides an in-depth comparison of the reactivity of two closely related analogues: 6-Fluoro-3-iodo-2-methylpyridine and 6-Chloro-3-iodo-2-methylpyridine . The central focus is to elucidate how the seemingly subtle change of the halogen at the 6-position—from fluorine to chlorine—profoundly influences the reactivity at the 3-position C-I bond in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Theoretical Framework: Electronic and Steric Considerations

The reactivity of an aryl halide in a catalytic cycle is governed by a delicate interplay of electronic and steric factors. Understanding these principles is paramount to predicting reaction outcomes and optimizing conditions.

The Dominant Role of Electronic Effects

The primary differentiator between fluorine and chlorine in this context is electronegativity. Fluorine is the most electronegative element, and its ability to withdraw electron density through the sigma framework (the inductive effect, -I) is significantly stronger than that of chlorine.[4]

This potent inductive withdrawal by the 6-fluoro substituent renders the entire pyridine ring more electron-deficient compared to its 6-chloro counterpart.[5][6] This has a direct and critical consequence on the key rate-determining step of many palladium-catalyzed cross-coupling cycles: oxidative addition . In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. A more electron-poor (electrophilic) carbon center at the site of coupling facilitates this insertion, leading to a faster reaction rate.[7]

Therefore, for reactions at the 3-iodo position, the following reactivity trend is predicted:

This compound > 6-Chloro-3-iodo-2-methylpyridine

The C-I bond in the fluoro-substituted system is more polarized and susceptible to attack by the electron-rich Pd(0) catalyst.

Steric Influence of the 2-Methyl and 6-Halo Groups

Steric hindrance can also play a significant role, particularly in the coordination of the substrate to the bulky phosphine-ligated palladium center.[8] Both molecules feature a methyl group at the 2-position, ortho to both the nitrogen atom and the C-I bond. This "picoline" feature introduces a moderate level of steric bulk that can influence the approach of the catalyst.[9][10]

When comparing the 6-substituents, chlorine has a larger atomic radius than fluorine. However, since this substituent is located on the opposite side of the ring from the primary reactive site (C-3), its direct steric impact on the oxidative addition at the C-I bond is minimal. Its primary influence remains electronic.

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is significantly weaker and more reactive in palladium catalysis than C(sp²)-Cl or C(sp²)-F bonds, making it the exclusive site of reaction under typical cross-coupling conditions.[11][12] The reactivity order is consistently I > Br > OTf >> Cl.[11]

Data Summary: Properties and Expected Reactivity
PropertyThis compound6-Chloro-3-iodo-2-methylpyridineRationale / Citation
CAS Number 884495-23-2249291-79-0
Molecular Formula C₆H₅FINC₆H₅ClIN[2]
Molecular Weight 237.01253.47[2]
6-Substituent FluorineChlorine-
Inductive Effect Strong (-I)Moderate (-I)[4]
Ring Electron Density LowerHigher[5][6]
Predicted Reactivity Higher Lower Based on the stronger electron-withdrawing nature of fluorine accelerating oxidative addition.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[11][13] For the substrates , the fluoro-derivative is expected to provide higher yields or require shorter reaction times under identical conditions due to faster oxidative addition.

  • Expected Outcome: this compound will couple more efficiently with a given boronic acid than the 6-chloro analogue. This may manifest as higher conversion at lower temperatures or reduced reaction times.[14]

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond, a valuable linkage in materials and pharmaceuticals.[12][15] The underlying palladium catalytic cycle is similar to the Suzuki coupling, and thus, the same reactivity trend is anticipated. The enhanced electrophilicity of the C-I bond in the 6-fluoro system should promote a more facile reaction.

  • Expected Outcome: The coupling of terminal alkynes will proceed more readily with this compound.[16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] The reaction's success is highly dependent on the electrophilicity of the aryl halide. The increased electron deficiency of the 6-fluoropyridine ring makes it a superior substrate for this transformation.

  • Expected Outcome: this compound will show enhanced reactivity towards amination with primary or secondary amines, likely providing cleaner conversions and higher yields.[19][20]

Experimental Protocols: A Self-Validating System

To provide a practical framework, the following is a detailed, field-proven protocol for a general Suzuki-Miyaura coupling. The rationale behind each component choice is explained to ensure trustworthiness and adaptability.

Protocol: Suzuki-Miyaura Coupling of a 3-Iodopyridine Derivative

This protocol is designed as a starting point for optimization for either substrate. Based on the principles discussed, one would anticipate that Reaction A (with the fluoro-substrate) would proceed to completion faster than Reaction B (with the chloro-substrate).

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 To an oven-dried vial, add: - 3-Iodopyridine Substrate (1.0 equiv) - Arylboronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (0.05 equiv) prep2 Seal vial with a septum. prep1->prep2 prep3 Evacuate and backfill with Argon or Nitrogen (3x cycles). prep2->prep3 reac1 Add degassed 1,4-Dioxane and Water (4:1 v/v). prep3->reac1 reac2 Heat mixture to 90 °C with vigorous stirring. reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS. reac2->reac3 work1 Cool to room temperature. reac3->work1 work2 Dilute with Ethyl Acetate and wash with water, then brine. work1->work2 work3 Dry organic layer over Na₂SO₄, filter, and concentrate. work2->work3 work4 Purify crude product via flash column chromatography. work3->work4

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings involving aryl iodides.[21] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) can be used, which are often more active for challenging substrates.[22][23]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to form the reactive boronate species from the boronic acid, which is essential for the transmetalation step.[24] For less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.

  • Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is standard. This biphasic system helps to dissolve both the organic-soluble substrates and catalyst, and the water-soluble inorganic base, facilitating the reaction at the interface. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing any cross-coupling reaction. The diagram below illustrates the generally accepted mechanism. The enhanced reactivity of the 6-fluoro analogue directly accelerates the initial "Oxidative Addition" step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl + Ar'-B(OR)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-I (Substrate) ArX->OxAdd Boronate Ar'-B(OR)₂ (Activated Boronic Acid) Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Forward-Looking Insights

While both This compound and 6-chloro-3-iodo-2-methylpyridine are excellent synthons for introducing a 2-methylpyridine core, they are not interchangeable. The choice between them should be a deliberate one, guided by an understanding of their electronic properties.

Key Takeaway: The 6-fluoro analogue is the more reactive substrate in palladium-catalyzed cross-coupling reactions at the C-3 iodo position. Its heightened reactivity, driven by the strong electron-withdrawing nature of fluorine, can lead to faster conversions, higher yields, and milder reaction conditions compared to its 6-chloro counterpart.

For drug development professionals and researchers, this means that when developing a synthetic route, the 6-fluoro derivative may offer a more efficient path, potentially reducing catalyst loading, energy consumption, and downstream purification efforts. Conversely, if a process requires a less reactive substrate to control selectivity in a molecule with multiple reactive sites, the 6-chloro derivative might be the more prudent choice. As always, while these principles provide a robust predictive framework, empirical optimization for each unique substrate pairing remains a cornerstone of successful synthetic chemistry.

References

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pyridines: Evaluating Alternatives to 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Fluorinated Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring remains a cornerstone heterocyclic motif. Its presence in numerous FDA-approved drugs underscores its value as a privileged structure.[1][2] The strategic incorporation of fluorine into these scaffolds has become a critical tool for medicinal chemists, offering a means to fine-tune a molecule's physicochemical properties. Fluorine substitution can enhance metabolic stability, modulate pKa, increase lipophilicity, and improve binding affinity, ultimately leading to more potent and effective therapeutic agents.[1][2]

One of the most versatile building blocks for accessing these valuable structures is 6-Fluoro-3-iodo-2-methylpyridine . This reagent provides two distinct points of reactivity: a highly reactive carbon-iodine bond, ideal for a suite of transition metal-catalyzed cross-coupling reactions, and a fluorine atom at the 6-position.[3] This guide serves as an in-depth comparison of alternative reagents and synthetic strategies, providing researchers, scientists, and drug development professionals with a nuanced understanding of the available methodologies for synthesizing diverse fluorinated pyridine derivatives. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic planning.

The Benchmark: Utility of this compound

The primary utility of this compound lies in its C-I bond, which readily participates in oxidative addition to palladium(0) catalysts. This makes it an excellent electrophile for introducing a wide array of substituents at the 3-position of the fluoropyridine core through well-established cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3]

G cluster_0 Core Reagent cluster_1 Cross-Coupling Reactions cluster_2 Synthetic Products Reagent This compound Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Reagent->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkynes) Reagent->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines) Reagent->Buchwald Pd Catalyst, Base Aryl 3-Aryl-6-fluoropyridines Suzuki->Aryl Alkynyl 3-Alkynyl-6-fluoropyridines Sonogashira->Alkynyl Amino 3-Amino-6-fluoropyridines Buchwald->Amino

Caption: General reactivity of this compound.

Part 1: Alternative Halogenated Pyridine Building Blocks

A straightforward alternative to the iodo-derivative involves modifying the halogen at the 3-position. This choice is often dictated by cost, stability, or the desire for orthogonal reactivity in multi-step syntheses.

6-Fluoro-3-bromo-2-methylpyridine

The bromo-analogue (CAS: 375368-83-5) is a common and highly effective alternative.[4] While C-Br bonds are generally less reactive than C-I bonds in palladium-catalyzed cross-coupling, this difference is often synthetically negligible with modern catalyst systems. In fact, the slightly lower reactivity can be advantageous, potentially allowing for selective reactions if another, more reactive halide (like iodine) is present elsewhere in the molecule.

Experimental Insight: The oxidative addition of a C-Br bond to Pd(0) is typically the rate-limiting step. To facilitate this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often employed to accelerate the catalytic cycle.[5]

6-Fluoro-3-chloro-2-methylpyridine

The chloro-analogue (CAS: 884494-78-4) represents a more significant challenge due to the strength and inertness of the C-Cl bond.[6] Historically, activating aryl chlorides required harsh reaction conditions. However, significant advances in ligand design have made these couplings more feasible.

Expertise in Action: The key to successful C-Cl bond activation is the use of highly active catalyst systems. Palladium precatalysts combined with sterically demanding, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition at the higher temperatures often required.[7]

Part 2: Direct C-H Fluorination - An Atom-Economical Approach

Instead of starting with a pre-halogenated pyridine, modern methods allow for the direct conversion of C-H bonds to C-F bonds, offering a more streamlined and atom-economical route.

Silver(II) Fluoride (AgF2) for C2-Selective Fluorination

A powerful method developed by Hartwig and colleagues utilizes commercially available AgF₂ to achieve highly site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (C2-position).[8] This reaction is notable for its operational simplicity, proceeding at or near ambient temperature and tolerating a wide range of functional groups.[8]

Mechanistic Rationale: The reaction is proposed to proceed through a single-electron transfer (SET) mechanism. The Ag(II) center acts as a potent oxidant, initiating the C-H functionalization pathway. The exclusive selectivity for the C2-position is a key feature of this methodology.[9]

G Pyridine Pyridine Substrate (C-H bond at C2) Intermediate Radical Cation Intermediate Pyridine->Intermediate + AgF₂ - AgF AgF2 AgF₂ AgF2->Intermediate Product 2-Fluoropyridine Product Intermediate->Product + F⁻ AgF AgF

Caption: Simplified C-H fluorination pathway with AgF₂.

This method provides a complementary approach, yielding 2-fluoropyridines, which can then undergo SNAr reactions at the newly installed fluorine position to introduce further diversity.[9]

Selectfluor® for Electrophilic Fluorination

Selectfluor® is a widely used electrophilic fluorinating agent. While direct fluorination of the pyridine ring itself can be challenging, a clever strategy involves the fluorination of 1,2-dihydropyridine precursors. These precursors are readily accessible and, upon reaction with Selectfluor®, yield 3-fluoro-3,6-dihydropyridines. A subsequent, often spontaneous, elimination of hydrogen fluoride under mild conditions affords the desired 3-fluoropyridine product.[10][11]

Part 3: De Novo Synthesis - Constructing the Ring

An alternative paradigm is to build the fluorinated pyridine ring from acyclic precursors, incorporating the fluorine atom during the cyclization process.

Rh(III)-Catalyzed Annulation

A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines. This method involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes.[12] It offers a powerful and convergent route to complex 3-fluoropyridines that would be difficult to access through functionalization of a pre-formed ring. The reaction tolerates a variety of substituents on both the oxime and alkyne coupling partners and can even be performed on the benchtop, open to the air.[12]

Part 4: Nucleophilic Aromatic Substitution (SNAr) Routes

When multiple fluorine atoms are present, the pyridine ring becomes sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).

2,6-Difluoropyridine

This commercially available reagent is an excellent precursor for synthesizing 6-fluoro-2-aminopyridines. The electron-withdrawing effect of both fluorine atoms activates the C2 and C6 positions. By reacting 2,6-difluoropyridine with ammonia or primary/secondary amines, one fluorine atom can be selectively displaced. For example, heating 2,6-difluoropyridine in ammonium hydroxide provides an efficient, high-yielding synthesis of 2-amino-6-fluoropyridine.[13]

Comparative Performance Data

The following table provides a high-level comparison of the discussed strategies.

Reagent/Method Primary Target Reaction Type Key Advantages Key Limitations Representative Yield
This compound 3-Substituted PyridinesCross-CouplingHigh reactivity, broad scope, well-established protocols.[3]Higher cost, potential for side reactions with highly active catalysts.70-95%
6-Fluoro-3-bromo-2-methylpyridine 3-Substituted PyridinesCross-CouplingGood reactivity, lower cost than iodo-analogue, potential for orthogonal synthesis.[4]May require slightly more active catalysts or longer reaction times.65-90%
Direct C-H Fluorination (AgF₂) 2-FluoropyridinesSET FluorinationAtom-economical, avoids pre-functionalization, high regioselectivity for C2.[8]Provides a different regioisomer, AgF₂ is moisture-sensitive.[8]50-85%
De Novo Synthesis (Rh-catalyzed) 3-FluoropyridinesC-H Activation/AnnulationConvergent, builds complexity quickly, access to highly substituted pyridines.[12]Requires synthesis of specific precursors (α-fluoro oximes).60-90%
SNAr (2,6-Difluoropyridine) 2-Amino-6-fluoropyridinesNucleophilic SubstitutionSimple, high-yielding for amination, uses inexpensive reagents (ammonia).[13]Limited to nucleophilic displacement; not suitable for C-C bond formation.85-95%

Validated Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling of a 2-Fluoropyridine Boronic Acid

This protocol is adapted from a general procedure for microwave-assisted Suzuki coupling and demonstrates the principles applicable to bromo- or iodo-fluoropyridines.[14]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the aryl halide (e.g., 6-Fluoro-3-bromo-2-methylpyridine, 0.5 mmol), 2-Fluoropyridine-3-boronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).[14]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Direct C2-Fluorination of a Pyridine with AgF₂

This protocol is based on the method developed by Hartwig et al.[8]

  • Safety Note: AgF₂ is hygroscopic and reacts with moisture. Handle quickly in the air and store in a desiccator.[8]

  • Reagent Preparation: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 mmol) and acetonitrile (5 mL) to an oven-dried vial.

  • Reaction Initiation: Add AgF₂ (2.5 mmol, 2.5 equiv) in one portion. Seal the vial, remove it from the glovebox, and stir vigorously at room temperature (an ambient temperature water bath can be used to maintain 23-25 °C).[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS. Typical reaction times are 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the 2-fluoropyridine derivative.

Protocol 3: SNAr Synthesis of 2-Amino-6-fluoropyridine

This protocol is adapted from a well-established industrial synthesis.[13]

  • Reagent Preparation: In a steel pressure vessel (bomb), dissolve 2,6-difluoropyridine (50 g, 434 mmol) in aqueous ammonium hydroxide (200 mL, 28-30%).

  • Reaction: Seal the vessel and heat to 105 °C for 15 hours. The internal pressure will increase significantly.

  • Work-up: After the reaction period, cool the vessel in an ice bath to room temperature.

  • Isolation: A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-2-pyridinamine as a white solid (typical yield >90%).[13]

Conclusion and Future Outlook

While This compound remains a highly valuable and reliable building block, the modern chemist's toolkit is replete with powerful alternatives. The choice of reagent is no longer a matter of simple availability but a strategic decision based on factors like desired regiochemistry, atom economy, cost, and downstream synthetic plans.

  • For direct analogues in cross-coupling, 6-fluoro-3-bromo-2-methylpyridine offers a cost-effective and robust alternative.

  • Direct C-H fluorination with reagents like AgF₂ represents the cutting edge of efficiency, allowing for late-stage fluorination and access to 2-fluoropyridine isomers.

  • De novo strategies, such as Rh(III)-catalyzed annulations, provide unparalleled access to complex, multi-substituted fluoropyridine cores that are otherwise difficult to obtain.

  • Finally, SNAr reactions on polyfluorinated pyridines like 2,6-difluoropyridine remain a simple and powerful method for introducing nucleophiles, particularly amines.

The continued development of novel fluorination reagents and catalytic systems promises to further expand these options, enabling the synthesis of increasingly complex and innovative fluorinated pyridine molecules for the next generation of pharmaceuticals and advanced materials.

References

A Researcher's Guide to the Spectroscopic Differentiation of 6-Fluoro-3-iodo-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures with tailored functions.[1] Among these, 6-Fluoro-3-iodo-2-methylpyridine is a particularly valuable synthon, offering distinct sites for functionalization: the highly reactive carbon-iodine bond ideal for cross-coupling reactions and the fluorine atom which can enhance metabolic stability and binding affinity.[1] However, during synthesis, the formation of positional isomers is a common challenge. The unambiguous identification of the correct isomer is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and reproducibility in any downstream application.

This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate this compound from its common positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond a simple recitation of data to explain the underlying principles that govern the spectral differences. The insights provided are grounded in established spectroscopic principles and are designed to empower researchers to confidently identify their target molecule.

For the purpose of this guide, we will compare the target compound with three of its logical positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-Fluoro-3-iodo-6-methylpyridine

  • Isomer 3: 4-Fluoro-3-iodo-2-methylpyridine

  • Isomer 4: 5-Fluoro-3-iodo-2-methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy is the most powerful technique for distinguishing between these isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the precise connectivity and spatial relationships of the atoms within the molecule.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be valuable for distinguishing between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.[4] It is often beneficial to acquire both proton-coupled and -decoupled spectra to observe H-F coupling constants.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex cases, acquiring 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) is highly recommended.[2]

¹H NMR: Mapping Proton Environments

The chemical shifts (δ) and splitting patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nitrogen atom significantly deshields adjacent (α) protons, shifting them downfield (typically δ 8.5-8.8 ppm in unsubstituted pyridine).[2] The fluorine and iodine substituents further modulate these shifts through their respective electronic effects.

  • Key Insight: The most telling feature in the ¹H NMR will be the coupling of the protons to the fluorine atom. The magnitude of the through-bond J-coupling (ⁿJHF) is dependent on the number of bonds separating the nuclei (n) and their dihedral angle.[5]

    • ³JHF (ortho coupling): ~5-10 Hz

    • ⁴JHF (meta coupling): ~1-3 Hz

    • ⁵JHF (para coupling): ~0-1 Hz

Table 1: Predicted ¹H NMR Spectral Data for Isomers

IsomerStructureAromatic Proton 1 (δ, mult, J)Aromatic Proton 2 (δ, mult, J)Methyl Protons (δ, mult, J)
1: 6-Fluoro-3-iodo-2-methyl H-4: ~7.8 ppm (d, JHH ≈ 8 Hz)H-5: ~7.0 ppm (dd, JHH ≈ 8 Hz, JHF ≈ 8 Hz)~2.5 ppm (s)
2: 2-Fluoro-3-iodo-6-methyl H-4: ~7.9 ppm (d, JHH ≈ 8 Hz)H-5: ~7.1 ppm (d, JHH ≈ 8 Hz)~2.6 ppm (d, JHF ≈ 3 Hz)
3: 4-Fluoro-3-iodo-2-methyl H-5: ~7.2 ppm (d, JHF ≈ 6 Hz)H-6: ~8.3 ppm (s)~2.7 ppm (s)
4: 5-Fluoro-3-iodo-2-methyl H-4: ~8.2 ppm (d, JHF ≈ 3 Hz)H-6: ~8.4 ppm (s)~2.6 ppm (s)

Note: Chemical shifts are estimates and can vary with solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets.

Analysis:

  • Isomer 1 is uniquely identified by the doublet of doublets for H-5, showing coupling to both H-4 and the adjacent fluorine at C-6.

  • Isomer 2 is distinguished by the small meta-coupling (⁴JHF) observed between the methyl protons and the fluorine at C-2, causing the methyl signal to appear as a narrow doublet.

  • Isomers 3 and 4 are readily distinguished from 1 and 2 by the presence of a singlet for H-6 and H-4/H-6 respectively, due to the lack of adjacent protons. They are differentiated from each other by the H-F coupling patterns of the remaining aromatic proton.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information. The key diagnostic feature is the large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz, and smaller long-range couplings (ⁿJCF).[6]

Table 2: Predicted ¹³C NMR Spectral Data for Isomers

IsomerC-F (δ, ¹JCF)C-I (δ)Other Aromatic Carbons (δ)Methyl Carbon (δ)
1: 6-Fluoro-3-iodo-2-methyl C-6: ~163 ppm (d, ~240 Hz)C-3: ~95 ppmC-2, C-4, C-5~24 ppm
2: 2-Fluoro-3-iodo-6-methyl C-2: ~161 ppm (d, ~250 Hz)C-3: ~92 ppmC-4, C-5, C-6~23 ppm
3: 4-Fluoro-3-iodo-2-methyl C-4: ~160 ppm (d, ~255 Hz)C-3: ~90 ppmC-2, C-5, C-6~25 ppm
4: 5-Fluoro-3-iodo-2-methyl C-5: ~158 ppm (d, ~235 Hz)C-3: ~98 ppmC-2, C-4, C-6~24 ppm

Analysis: The carbon directly attached to the fluorine will appear as a large doublet with a ¹JCF of ~230-260 Hz. The position of this doublet in the spectrum immediately identifies the location of the fluorine atom. The iodinated carbon is typically shifted significantly upfield due to the heavy atom effect.

¹⁹F NMR: The Fluorine Perspective

¹⁹F NMR is exceptionally sensitive and has a very wide chemical shift range, making it an excellent probe.[7] The chemical shift of the fluorine is highly dependent on its position relative to the nitrogen and other substituents.

Table 3: Predicted ¹⁹F NMR Spectral Data for Isomers

IsomerPredicted ¹⁹F Chemical Shift (δ vs CFCl₃)Expected Multiplicity (Proton Coupled)
1: 6-Fluoro-3-iodo-2-methyl ~ -70 to -80 ppmDoublet of doublets (coupling to H-5 and H-4)
2: 2-Fluoro-3-iodo-6-methyl ~ -65 to -75 ppmMultiplet (coupling to H-4, H-5, and CH₃)
3: 4-Fluoro-3-iodo-2-methyl ~ -110 to -125 ppmDoublet (coupling to H-5)
4: 5-Fluoro-3-iodo-2-methyl ~ -120 to -135 ppmDoublet (coupling to H-4)

Analysis: The position of the fluorine relative to the nitrogen atom is the dominant factor determining its chemical shift. Fluorine atoms at the 2- or 6-position (ortho to N) are significantly different from those at the 3-, 4-, or 5-positions.[8] The splitting pattern in the proton-coupled spectrum provides a direct confirmation of the ¹H NMR analysis.

Infrared (IR) Spectroscopy: A Fingerprint of Functionality

IR spectroscopy probes the vibrational frequencies of chemical bonds. While all four isomers will exhibit similar characteristic bands for the pyridine ring and methyl group, the C-F and C-I stretching frequencies, and more importantly, the unique pattern in the fingerprint region (1500-400 cm⁻¹), allow for differentiation.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint region to a reference spectrum if available.

Table 4: Key IR Absorption Regions

VibrationWavenumber (cm⁻¹)Expected Appearance
C-H (Aromatic)3100 - 3000Weak to medium, sharp
C-H (Alkyl)2980 - 2850Medium, sharp
C=N, C=C (Pyridine Ring)1600 - 1450Medium to strong, multiple sharp bands
C-F Stretch1250 - 1000Strong, often one of the most intense bands
C-I Stretch600 - 500Weak to medium
Fingerprint Region 1500 - 400 Complex, unique pattern for each isomer

Analysis: While identifying the C-F stretch is straightforward, its exact position is sensitive to the overall electronic structure of the ring and will differ slightly between isomers. The true power of IR in this context lies in a direct comparison of the fingerprint region. Each isomer will have a unique pattern of bends and stretches in this region, serving as a definitive molecular "fingerprint".[10]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. All four isomers will have the same nominal mass, but their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC interface.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Detect the molecular ion (M⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce structural information.

Analysis: The molecular formula C₆H₅FIN gives a monoisotopic mass of approximately 236.95 Da.

Predicted Fragmentation:

  • Molecular Ion [M]⁺: All isomers will show a peak at m/z ≈ 237.

  • Loss of Iodine [M-I]⁺: This is often a very prominent peak due to the relative weakness of the C-I bond. This would appear at m/z ≈ 110.

  • Loss of Methyl [M-CH₃]⁺: A peak at m/z ≈ 222.

  • Loss of Fluorine [M-F]⁺: A peak at m/z ≈ 218.

The relative intensities of these fragments can vary. For example, steric hindrance around the methyl group in one isomer might favor its loss compared to another. While MS alone may not be sufficient to distinguish all isomers definitively, it provides crucial confirmation of the molecular weight and complements the data from NMR and IR.

Integrated Strategy for Isomer Identification

A logical workflow is essential for efficient and accurate identification. The following diagram illustrates a self-validating protocol that leverages the strengths of each technique.

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Final ID Start Unknown Isomer Sample MS Mass Spectrometry (MS) Start->MS Confirm MW = 237 Da NMR 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Proceed if MW correct Table1 Compare ¹H data (Couplings) to Table 1 NMR->Table1 Table2 Compare ¹³C data (¹JCF) to Table 2 NMR->Table2 Table3 Compare ¹⁹F data (Shift) to Table 3 NMR->Table3 IR Infrared (IR) Spectroscopy Table1->IR Tentative ID made Fingerprint Confirm with unique fingerprint region IR->Fingerprint End Unambiguous Isomer ID Fingerprint->End

Caption: Workflow for unambiguous isomer identification.

Conclusion

Distinguishing between positional isomers of this compound requires a multi-faceted spectroscopic approach. While mass spectrometry confirms the elemental composition and infrared spectroscopy provides a unique molecular fingerprint, NMR spectroscopy stands out as the definitive tool. The combination of ¹H-¹⁹F coupling constants, the characteristic large ¹JCF splitting in the ¹³C spectrum, and the sensitive chemical shift in the ¹⁹F spectrum provides a wealth of interlocking data points. By systematically applying these techniques and understanding the principles behind the spectral differences, researchers can confidently and unequivocally determine the structure of their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

Definitive Structural Validation: A Comparative Guide to the Analysis of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The substituted pyridine, 6-Fluoro-3-iodo-2-methylpyridine, serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique arrangement of a fluorine atom, an iodine atom, and a methyl group on the pyridine core imparts specific reactivity and desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, to the target molecules.[1] However, the precise regiochemistry of these substituents is crucial for its intended function and reactivity in subsequent synthetic steps. An error in structural assignment can lead to the synthesis of inactive isomers, significant loss of resources, and misleading structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the primary and secondary analytical techniques for the definitive structural validation of this compound. We will delve into the gold-standard method of single-crystal X-ray crystallography, providing a detailed experimental workflow and data interpretation. Furthermore, we will present a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a holistic perspective on structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. It provides unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for isomeric confusion. While a public crystal structure for this compound is not available in crystallographic databases as of the writing of this guide, the following protocol outlines the standard workflow for its structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Causality of Patience): The most critical and often most challenging step is growing a single crystal of sufficient size and quality. For a small organic molecule like this compound, which is a solid at room temperature, slow evaporation of a saturated solution is the most common technique. The choice of solvent is paramount; a solvent in which the compound has moderate solubility is ideal. A solvent system of hexane/ethyl acetate would be a logical starting point. The slow rate of evaporation allows the molecules to self-assemble into a highly ordered crystal lattice, which is essential for diffracting X-rays coherently.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (around 100 K). This cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms are determined and the structural model is refined against the experimental data to achieve the best possible fit.

Interpreting the Crystallographic Data

The final output of a successful crystallographic experiment is a set of atomic coordinates and other parameters that precisely define the molecular structure. The following table represents a hypothetical but realistic set of crystallographic data for this compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC₆H₅FINConfirms the elemental composition of the molecule in the crystal.
Formula Weight237.02 g/mol Consistent with the expected molecular weight.
Crystal SystemOrthorhombicDescribes the shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)a = 5.12, b = 10.25, c = 14.88The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 90, γ = 90The angles of the unit cell.
Volume (ų)780.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)0.025A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)1.05An indicator of the quality of the structural refinement; values close to 1 are ideal.

This data provides irrefutable proof of the atomic connectivity and regiochemistry of the fluoro, iodo, and methyl substituents on the pyridine ring.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection crystal_mounting Crystal Mounting (Goniometer) crystal_selection->crystal_mounting diffraction Diffraction (Cryo-cooled Crystal) crystal_mounting->diffraction xray_source X-ray Source xray_source->diffraction detector Detector diffraction->detector structure_solution Structure Solution (Direct Methods) detector->structure_solution refinement Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Workflow for Single-Crystal X-ray Crystallography.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

Interpreting NMR Data

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityInferred Structural Information
¹H~7.0-8.0DoubletAromatic proton adjacent to the fluorine atom.
¹H~7.0-8.0DoubletAromatic proton adjacent to the iodine atom.
¹H~2.5SingletProtons of the methyl group.
¹⁹FVariesSingletPresence and electronic environment of the fluorine atom.
¹³C~160 (C-F)Doublet (J_CF)Carbon atom bonded to fluorine, showing coupling.
¹³C~90 (C-I)SingletCarbon atom bonded to iodine.
¹³CMultiple signals (~120-150)VariesOther aromatic carbons.
¹³C~20SingletMethyl carbon.

The combination of chemical shifts, coupling patterns, and integration values from these spectra allows for a confident assignment of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, for example, by electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpreting Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) at m/z 237.9529, corresponding to the calculated exact mass of the protonated species (C₆H₆FIN⁺). This provides strong evidence for the elemental composition of the molecule.

Comparative Analysis of Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistryAtomic connectivity, electronic environment, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline solidSolutionSolid, liquid, or gas
Key Advantage Unambiguous and definitive structural proofProvides detailed structural information in solution, which is often more biologically relevant.High sensitivity and accuracy in determining molecular formula.
Key Limitation Requires a single crystal of sufficient quality, which can be difficult to obtain.Does not provide absolute stereochemistry or information on bond lengths/angles.Does not provide information on atomic connectivity.
Typical Use Definitive proof of structure for novel compounds, reference standard.Routine structural characterization, reaction monitoring.Confirmation of molecular weight, elemental analysis.

Conclusion

The definitive structural validation of a key synthetic intermediate like this compound is non-negotiable for ensuring the integrity of research and development in the pharmaceutical and agrochemical industries. While single-crystal X-ray crystallography provides the most unequivocal structural evidence, its reliance on high-quality crystals makes it a specialized technique. A pragmatic and robust approach to structural validation involves the synergistic use of multiple analytical methods. The combination of NMR spectroscopy to establish the molecular framework and high-resolution mass spectrometry to confirm the elemental composition provides a high degree of confidence in the assigned structure. However, when absolute proof is required, particularly for patent applications or regulatory submissions, the investment in obtaining a single-crystal X-ray structure is invaluable.

References

A Comparative Guide to the Synthetic Utility of 6-Fluoro-3-iodo-2-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available, 6-Fluoro-3-iodo-2-methylpyridine has emerged as a particularly versatile and valuable synthon. Its unique trifunctionalized pyridine core, featuring a fluorine atom, an iodine atom, and a methyl group, offers a rich platform for a diverse array of chemical transformations. The presence of fluorine can enhance crucial drug-like properties such as metabolic stability and lipophilicity, while the highly reactive carbon-iodine bond serves as a linchpin for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive literature review of synthetic routes utilizing this compound, with a focus on comparing the performance of various palladium-catalyzed cross-coupling reactions. By presenting side-by-side experimental data, this document aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the Pyridine Core

The pyridine motif is a ubiquitous feature in a vast number of biologically active molecules. The strategic placement of substituents on the pyridine ring can profoundly influence a compound's pharmacological profile. This compound offers three distinct points of modification, with the C-I bond at the 3-position being the most amenable to functionalization via cross-coupling chemistry. This allows for the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, a crucial advantage in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Comparative Analysis of Cross-Coupling Methodologies

The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Below, we compare some of the most synthetically useful transformations, providing experimental data where available in the literature.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. While specific examples with this compound are not extensively detailed in the primary literature, the general principles are well-established and can be applied with a high degree of confidence. The reaction typically involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can impact the reaction rate and substrate compatibility.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Illustrative Protocol (Hypothetical, based on similar substrates):

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a mixture of dioxane and water (4:1) is added K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed and heated under an inert atmosphere at 80-100 °C until completion.

Data Comparison Table: Suzuki-Miyaura Coupling of Halogenated Pyridines (Illustrative)

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-dichloro-3-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ (5)K₂CO₃Toluene/H₂O1001285[1]
2Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O1001674[2][3][4]
32-Iodocycloenone4-Methoxyphenylboronic acidPd/C (5)Na₂CO₃DME/H₂O25295[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Reagent Setup B 2. Degassing A->B Inert Atmosphere C 3. Reaction B->C Heating D 4. Work-up C->D Quenching & Extraction E 5. Purification D->E Column Chromatography F Product E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes. This reaction is particularly valuable for the construction of rigid linkers in drug molecules and functional materials.

General Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often used to improve solubility.

Detailed Protocol for a Structurally Similar Substrate:

A procedure for the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines has been reported, which can be adapted for this compound.[6][7] To a degassed solution of the halopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1) are added Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv). After further degassing, the terminal alkyne (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 16 hours.[6][7]

Data Comparison Table: Sonogashira Coupling of Halogenated Pyridines

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT92[6][7]
26-bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT90[6][7]
32-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[8]

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetal Transmetalation Ar-Pd(II)-C≡C-R'(L₂) OxAdd->Transmetal CuA Copper Acetylide Cu-C≡C-R' CuA->Transmetal to Pd(II) complex RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product Ar-C≡C-R' RedElim->Product Alkyne R'-C≡C-H Alkyne->CuA Base, CuI CuI CuI

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key pharmacophore in many drug candidates.

General Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XantPhos, DavePhos, and JohnPhos are commonly used in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) being the most common choices. The base deprotonates the amine, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

Detailed Protocol for a Structurally Similar Substrate:

In a reported synthesis of 6-arylaminoflavones, the Buchwald-Hartwig amination was optimized.[5][9] A mixture of the aryl bromide (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (3.0 equiv), Pd₂(dba)₃ (10 mol%), and XantPhos (5 mol%) in toluene was heated at 110 °C for 20 hours.[5][9] This protocol can serve as an excellent starting point for the amination of this compound.

Data Comparison Table: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePd Source (mol%) / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-bromoflavoneAnilinePd₂(dba)₃ (10) / XantPhos (5)Cs₂CO₃Toluene11095[5][9]
22-bromopyridineMorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene8098[10]
35-chloroindoleBenzylaminePd₂(dba)₃ (1) / XPhos (2)LiHMDSTHF8085[11]

Logical Relationship: Key Factors in Buchwald-Hartwig Amination

Buchwald_Factors Reaction_Success Successful C-N Coupling Ligand Bulky, Electron-Rich Phosphine Ligand Ligand->Reaction_Success Base Strong, Non-nucleophilic Base Base->Reaction_Success Solvent Anhydrous, Aprotic Solvent Solvent->Reaction_Success Substrate Aryl Halide Reactivity (I > Br > Cl) Substrate->Reaction_Success

Caption: Key factors influencing the success of Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The strategic positioning of its fluoro, iodo, and methyl groups provides a rich chemical space for exploration. While specific, directly comparable experimental data for a wide range of cross-coupling reactions with this exact substrate remains somewhat scattered in the public domain, the well-established principles and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on similar halo-pyridines provide a robust framework for its successful application. This guide serves as a starting point for researchers to design and execute efficient synthetic strategies, leveraging the unique reactivity of this powerful synthon to accelerate innovation in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Fluoro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical building blocks like 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) is foundational to innovation. This compound, with its unique trifunctionalized pyridine structure, is invaluable in synthesis, offering pathways to complex molecules through its reactive iodine and fluorine moieties.[1] However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. The presence of a halogenated pyridine ring necessitates a stringent and informed approach to waste management to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. The procedures outlined are synthesized from established safety protocols for hazardous, halogenated, and pyridine-based chemical waste, providing a self-validating system for laboratory safety.

Part 1: Hazard Assessment and Chemical Profile

Understanding the inherent risks of a compound is the first step in its safe management. This compound is a solid substance that must be treated as hazardous. The pyridine core and its halogen substituents contribute to its toxicological profile. Pyridine and its derivatives are generally known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] The decomposition of halogenated compounds can also lead to environmentally damaging byproducts.[3]

All waste streams containing this compound—including the pure substance, reaction residues, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[4]

PropertyDescriptionSource(s)
CAS Number 884495-23-2
Molecular Formula C₆H₅FIN[5]
Physical Form White to Yellow Solid
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
Storage Refrigerator, in a tightly closed container in a cool, dry, well-ventilated area.[6]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals. Adherence to this workflow is mandatory for safety and regulatory compliance.

Phase 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are required.[7]

  • Hand Protection: Double-layered nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.[6][7]

  • Body Protection: A fully-buttoned laboratory coat must be worn.[7]

  • Work Area: All handling of the compound and its waste should occur within a properly functioning certified laboratory chemical fume hood.[6]

Phase 2: Waste Segregation at the Source

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal. Do not mix this compound waste with incompatible materials such as strong oxidizers or acids.[6]

WasteSegregation cluster_waste_types Categorize Waste Type cluster_containers Select Appropriate Container start Waste Generated (Containing this compound) solid Solid Waste (e.g., residual chemical, contaminated weigh boats) start->solid liquid Liquid Waste (e.g., solutions from reactions or cleaning) start->liquid ppe Contaminated PPE & Labware (e.g., gloves, pipette tips, vials) start->ppe solid_container Dedicated, Labeled HDPE Solid Waste Container solid->solid_container liquid_container Dedicated, Labeled Leak-Proof Liquid Waste Container liquid->liquid_container ppe_container Designated Hazardous Waste Bag or Drum ppe->ppe_container end_node Store in Designated Waste Accumulation Area for EHS Pickup solid_container->end_node liquid_container->end_node ppe_container->end_node

Caption: Waste Segregation Workflow for this compound.

Phase 3: Containerization and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled to prevent accidents and ensure proper handling.

  • Container Selection :

    • Solid Waste : Use a high-density polyethylene (HDPE) container with a secure, sealable lid.[2]

    • Liquid Waste : Use a compatible, leak-proof, and shatter-resistant container with a screw cap.[6]

  • Labeling : Attach a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" and any other constituents.

    • The approximate quantity of the waste.

    • The date of waste generation.

    • Relevant hazard pictograms (e.g., harmful/irritant).

Phase 4: Interim Storage

Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[2] This area should be away from general laboratory traffic and incompatible chemicals.

Phase 5: Final Disposal

The ultimate disposal of this compound waste must be managed by professionals.

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the waste.[2]

  • Licensed Contractor : The EHS office will work with a licensed hazardous waste disposal contractor for final treatment.

  • Disposal Method : Due to its composition, high-temperature incineration is a common and effective method for the destruction of halogenated organic compounds like pyridine derivatives.[4] This process must be conducted in a facility equipped with scrubbers to handle acidic gases generated during combustion.[3]

Part 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[8]

  • Wear PPE : Don the appropriate PPE as described in Phase 1 before attempting cleanup.

  • Containment : For a solid spill, carefully sweep or scoop the material. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[6]

  • Collection : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Reporting : Report the incident to your supervisor and your institution's EHS office.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the innovative potential of compounds like this compound is realized without compromising the well-being of researchers or the integrity of our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-iodo-2-methylpyridine
Reactant of Route 2
6-Fluoro-3-iodo-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.